Biotin-PEG4-Methyltetrazine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDGKKLLGMCLG-LSQMVHIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Biotin-PEG4-Methyltetrazine Chemistry: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, a set of reactions that can occur within living systems without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes stands out for its exceptionally fast kinetics and high specificity. This guide provides an in-depth exploration of the mechanism, quantitative data, and experimental protocols for a key reagent in this class: Biotin-PEG4-Methyltetrazine. This molecule combines the highly reactive methyltetrazine moiety with a biotin (B1667282) handle for affinity purification or detection, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The primary mechanism of the this compound reaction is the IEDDA cycloaddition, a powerful, catalyst-free "click chemistry" reaction.[1][2][3] The key components are:
-
The Diene: The electron-deficient 1,2,4,5-tetrazine (B1199680) ring (in this case, methyltetrazine).
-
The Dienophile: An electron-rich or, more commonly, a strained alkene or alkyne. The most widely used partner for tetrazines is trans-cyclooctene (B1233481) (TCO) due to its high ring strain, which dramatically accelerates the reaction.[4]
The reaction proceeds in a two-step mechanism:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid concerted cycloaddition to form a highly unstable bicyclic intermediate.[2]
-
Retro-Diels-Alder Elimination: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂).[4]
This process results in the formation of a stable dihydropyridazine (B8628806) covalent bond, effectively and irreversibly ligating the biotin-PEG construct to the TCO-modified target.[5] The only byproduct is nitrogen gas, highlighting the reaction's clean and biocompatible nature.[4]
Quantitative Data: Reaction Kinetics
The standout feature of the tetrazine-TCO ligation is its speed. The reaction proceeds with second-order rate constants (k₂) that are several orders of magnitude higher than other bioorthogonal reactions, enabling efficient labeling at low, micromolar concentrations suitable for biological systems.[6] The exact rate is influenced by the substituents on both the tetrazine and the TCO partner.
| Tetrazine Reactant | Dienophile | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyltetrazine | TCO | PBS, pH 7.4 | 37 | > 800 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 118 |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 |
| Various Tetrazines | TCO | PBS | 37 | Up to 13,090 |
| Highly reactive tetrazines | TCO | Not Specified | Not Specified | Up to 50,000+ for efficient in vivo reactions |
TCO: Trans-cyclooctene; BCN: Bicyclononyne; PBS: Phosphate-Buffered Saline. Data compiled from multiple sources.[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for two common applications: protein biotinylation and live cell surface labeling.
Protocol 1: Biotinylation of a TCO-Functionalized Protein
This protocol outlines the steps for labeling a purified protein that has been previously modified to contain a TCO group.
Materials:
-
TCO-functionalized protein (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting spin column or dialysis cassette
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-functionalized protein with the reaction buffer.
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1] This step is critical to prevent interference in downstream applications involving streptavidin.
-
Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1]
Protocol 2: Labeling of Live Cell Surface Glycans
This protocol involves two stages: first, metabolically incorporating a TCO-modified sugar into cell surface glycans, and second, labeling these TCO handles with this compound.
Materials:
-
Cells of interest in culture
-
TCO-modified sugar analog (e.g., Ac₄ManN-TCO)
-
Cell culture medium
-
This compound
-
PBS (phosphate-buffered saline), ice-cold
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManN-TCO) in their standard culture medium for 24-48 hours. This allows for the cellular machinery to process the sugar and display it on cell surface glycans.[1]
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1] Incubate the cells with this solution for 30-60 minutes at 4°C or room temperature. Performing this step at 4°C can help reduce the internalization of the label.[1]
-
Final Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[1]
-
Detection: The biotinylated cells can now be detected. For visualization, incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-AF647) in PBS for 15-30 minutes at room temperature, protected from light.[8]
-
Analysis: After final washes, the cells are ready for analysis by methods such as flow cytometry or fluorescence microscopy.[1]
Application Workflow: Pre-targeted Drug Delivery
The exceptional kinetics and bioorthogonality of the tetrazine-TCO reaction make it ideal for advanced applications like pre-targeted drug delivery. This strategy aims to improve the therapeutic index of a drug by separating the targeting and delivery steps.
In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a much smaller, faster-clearing tetrazine-drug conjugate is administered. This conjugate rapidly finds and reacts with the pre-localized TCO-antibody, concentrating the therapeutic payload directly at the site of disease and minimizing systemic exposure. The biotin tag can be used for ancillary applications, such as imaging or secondary targeting with streptavidin conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine, a key reagent in modern bioconjugation. We will delve into its chemical structure and properties, and provide detailed experimental protocols for its application in protein and cell labeling. This guide is intended to serve as a practical resource for researchers in the fields of chemical biology, drug discovery, and diagnostics.
Core Concepts: Structure and Properties
This compound is a versatile chemical tool that combines three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive methyltetrazine group for bioorthogonal click chemistry.[1]
The biotin group allows for robust and specific detection, purification, and immobilization of labeled biomolecules. The PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, which can reduce aggregation of labeled proteins and minimizes steric hindrance, ensuring efficient binding of the biotin tag to streptavidin.[2][3] The methyltetrazine moiety is the reactive handle for the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry". This reaction occurs rapidly and specifically with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), under physiological conditions without the need for a cytotoxic copper catalyst.[2][4]
Chemical Structure
The structure of this compound consists of the biotin headgroup linked via an amide bond to the PEG4 spacer, which is in turn connected to a methyltetrazine ring.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₉N₇O₆S | [5] |
| Molecular Weight | 589.71 g/mol | [5] |
| CAS Number | 1835759-81-3 | [5] |
| Appearance | Purple to purplish-red solid | |
| Solubility | Soluble in DMSO and DMF | [6] |
| Storage (Solid) | -20°C, protected from light and moisture. | [2][7] |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [7] |
The Power of Click Chemistry: Reaction Kinetics
The reaction between methyltetrazine and TCO is exceptionally fast, making it ideal for labeling biomolecules at low concentrations. The second-order rate constants for this bioorthogonal reaction are among the highest reported.
| Reaction Parameters | Value | Reference(s) |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [4] |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature | [8] |
| Typical Reagent Concentration | Low micromolar range (e.g., 10-100 µM) | [8] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Protein Biotinylation
This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-functionalized protein
-
This compound
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[2]
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.[2]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[2]
-
Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[2]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[2]
Cell Surface Labeling
This protocol outlines the labeling of cell surface glycans on live cells.
Materials:
-
Cultured cells
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescently labeled streptavidin conjugate
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation of the TCO group onto cell surface glycans.[2]
-
Cell Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[2]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce the internalization of the label.[2]
-
Removal of Excess Reagent: Wash the cells three times with ice-cold PBS to remove excess this compound.[2]
-
Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.[2]
-
Final Wash: Wash the cells three times with PBS.[2]
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.[2]
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships involving this compound.
Caption: General workflow of this compound click chemistry.
Caption: Workflow for a pre-targeted imaging strategy.[9]
Caption: Workflow for identifying protein-protein interactions.[8]
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a wide range of applications:
-
Proteomics: Identification and characterization of protein-protein interactions.[8]
-
Cell Biology: Labeling and tracking of cell surface receptors and other biomolecules to study their dynamics.[8]
-
Pre-targeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered, followed by a radiolabeled this compound for imaging (e.g., PET) or therapeutic applications.[9][10] This strategy can improve target-to-background ratios and reduce radiation dose to non-target tissues.[10]
-
Drug Discovery: Used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.[8]
-
Glycobiology: For the study of glycans by enabling the introduction of bioorthogonal chemical reporters into cellular glycoconjugates.[11]
Conclusion
This compound is a highly efficient and versatile reagent for the bioorthogonal labeling of biomolecules. Its rapid, specific, and catalyst-free click chemistry, combined with the strong biotin-streptavidin interaction, provides a robust platform for a multitude of applications in life sciences research and development. The detailed protocols and workflows provided in this guide offer a starting point for researchers to incorporate this powerful tool into their experimental designs.
References
- 1. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin-PEG4-MeTz | C31H46N8O7S | CID 164512771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 10. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Linker in Biotin-PEG4-Methyltetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical functions of the tetraethylene glycol (PEG4) linker within the Biotin-PEG4-Methyltetrazine molecule, a cornerstone reagent in modern bioconjugation and targeted therapies. We will delve into the quantitative properties of this molecule, provide detailed experimental protocols for its application, and visualize key processes to facilitate a comprehensive understanding of its utility in research and drug development.
Core Principles: Understanding the Tripartite Structure
This compound is a trifunctional molecule meticulously designed for bioorthogonal chemistry. Its efficacy stems from the distinct roles of its three components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This interaction is widely exploited for non-covalent, yet highly stable and specific, labeling and purification applications.
-
Methyltetrazine: An electron-deficient diene that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2]
-
PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that covalently connects the biotin and methyltetrazine moieties. The PEG4 linker is not merely a passive connector; it imparts crucial properties to the entire molecule that are essential for its performance in biological systems.
The Multifaceted Role of the PEG4 Linker
The inclusion of the PEG4 linker is a key design feature that significantly enhances the functionality and applicability of this compound. Its primary roles are detailed below.
Enhanced Aqueous Solubility
The repeating ethylene (B1197577) oxide units of the PEG4 linker are hydrophilic, readily forming hydrogen bonds with water molecules.[3] This property is critical for overcoming the inherent hydrophobicity of many organic molecules, including the tetrazine and biotin moieties to some extent. By increasing the overall water solubility of the reagent, the PEG4 linker ensures its efficient use in aqueous biological buffers and cellular environments, preventing aggregation and improving reaction efficiency.[4][5]
Minimized Steric Hindrance
The flexible and extended nature of the PEG4 spacer arm physically separates the biotin and methyltetrazine groups.[5][6] This separation is crucial for minimizing steric hindrance, allowing both functional ends of the molecule to interact with their respective binding partners without mutual interference. For instance, the methyltetrazine can efficiently react with a TCO-modified protein, while the biotin remains accessible for subsequent binding to streptavidin.
Improved Pharmacokinetics and Biocompatibility
In the context of in vivo applications, such as pre-targeted imaging or drug delivery, the PEG linker plays a vital role in modulating the pharmacokinetic properties of the conjugate. The hydrophilic PEG chain creates a hydration shell around the molecule, which can shield it from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity and prolonging its circulation half-life.[3] While the PEG4 linker is relatively short, this "stealth" effect is a fundamental principle of PEGylation that contributes to the overall biocompatibility of the reagent.[7][8]
Modulation of Binding Affinity and System Stability
The length and flexibility of the PEG linker can be tuned to optimize the binding affinity and stability of the final conjugate. The PEG4 linker provides a balance of proximity and flexibility, which can be advantageous in various applications. Studies have shown that the positioning and configuration of PEG units are critical for achieving improved stability and pharmacokinetics in complex bioconjugates like antibody-drug conjugates (ADCs).[9]
Quantitative Data and Physicochemical Properties
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and application.
| Property | Value | Reference(s) |
| Molecular Weight | ~589.71 g/mol | [6][10][11] |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [6][10][11] |
| Purity | >95% (HPLC) | [10][11] |
| Appearance | Red crystalline solid | [10][11] |
| Solubility | Soluble in DMSO, DMF | [10][11] |
| Storage Conditions | -20°C, desiccated, protected from light | [10][11][12] |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value | Significance | Reference(s) |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition | Bioorthogonal "click chemistry" | [1][2] |
| Reactant | Trans-cyclooctene (TCO) | Strained alkene partner | [1][2] |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Exceptionally fast reaction kinetics | [1][10][11] |
| Reaction Conditions | Physiological (aqueous, neutral pH, ambient temp.) | Biocompatible, no catalyst needed | [1][2] |
| Product | Stable dihydropyridazine (B8628806) linkage | Covalent and stable bond formation | [1] |
Table 2: Reaction Kinetics and Bioorthogonal Properties.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Labeling of Cell Surface Glycans
This protocol outlines a two-step process for labeling cell surface glycans, involving metabolic incorporation of a TCO-modified sugar followed by reaction with this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[1]
-
-
Biotinylation:
-
Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM) from a stock solution in DMSO.[1]
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.[1]
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess this compound.[1]
-
-
Detection:
-
Incubate the cells with a streptavidin-conjugated fluorophore according to the manufacturer's protocol.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Labeling of Purified TCO-Functionalized Proteins
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1]
-
-
Biotinylation Reaction:
-
Purification:
-
Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1]
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
The Inverse Electron Demand Diels-Alder Reaction: A Technical Guide for Bioorthogonal Chemistry in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology and drug development. Its exceptional kinetics, high specificity, and biocompatibility make it ideal for a wide range of applications, from cellular imaging to the construction of complex bioconjugates. This technical guide provides an in-depth overview of the core principles of the IEDDA reaction, its applications in drug development, quantitative kinetic data, and detailed experimental protocols.
Core Principles and Mechanism
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][2] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3] The rate of the IEDDA reaction is governed by the frontier molecular orbital (FMO) theory, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene leads to a faster reaction.[4]
The most commonly employed dienes in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient.[5] The dienophiles are typically strained and electron-rich alkenes or alkynes, such as trans-cyclooctene (B1233481) (TCO) and its derivatives.[4][6] The reaction proceeds through a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[2][7][8] This irreversible release of N₂ is a key thermodynamic driving force for the reaction.[8]
General mechanism of the inverse electron demand Diels-Alder reaction.
Applications in Drug Development
The remarkable features of the IEDDA reaction have led to its widespread adoption in various stages of drug development, including target validation, pharmacokinetic studies, and the development of novel therapeutic strategies.
Bioconjugation
IEDDA chemistry allows for the precise and efficient conjugation of biomolecules, such as proteins, antibodies, and nucleic acids, with other molecules like imaging agents, drugs, or nanoparticles.[7][9] This "click chemistry" approach is highly selective and can be performed under physiological conditions, preserving the biological activity of the conjugated molecules.[6]
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)
A significant application of IEDDA is in the construction of antibody-drug conjugates (ADCs). In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This strategy enhances the therapeutic window of the drug by delivering it directly to cancer cells, thereby minimizing off-target toxicity.[7] The IEDDA reaction provides a robust method for attaching the drug to the antibody in a controlled manner.
Pretargeted Drug Delivery
Pretargeted therapy is an innovative strategy that separates the targeting and therapeutic delivery steps.[10] First, a modified antibody (e.g., conjugated with a TCO) is administered and allowed to accumulate at the tumor site while clearing from circulation.[10][11] Subsequently, a small, fast-clearing therapeutic agent (e.g., a radiolabeled tetrazine) is administered. The IEDDA reaction then occurs in vivo at the tumor site, concentrating the therapeutic agent where it is needed most.[10][11] This approach can significantly reduce the radiation dose to healthy tissues in radioimmunotherapy.[10]
References
- 1. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. medsci.org [medsci.org]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Applications of Biotin-PEG4-Methyltetrazine in Proteomics
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of Biotin-PEG4-Methyltetrazine, a crucial reagent in modern proteomics research. We will explore its mechanism of action, detail its core applications, present relevant quantitative data, and provide standardized experimental protocols and workflow visualizations.
Introduction: The Power of Bioorthogonal Chemistry
This compound is a bioorthogonal chemical reporter that enables the selective labeling and subsequent enrichment of biomolecules from complex biological samples. Its utility stems from the principles of "click chemistry," a set of reactions that are rapid, specific, and biocompatible.
The core of its function lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific bioorthogonal reactions currently known. In this reaction, the methyltetrazine moiety of the molecule rapidly and covalently reacts with a trans-cyclooctene (B1233481) (TCO) group, which can be metabolically or enzymatically incorporated into target proteins. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while the biotin (B1667282) handle allows for highly specific affinity purification using streptavidin- or avidin-based resins. This powerful combination enables researchers to isolate and identify specific protein populations from the entire proteome.
Core Applications in Proteomics
The unique properties of this compound make it a versatile tool for a range of proteomics applications:
-
Activity-Based Protein Profiling (ABPP): This technique utilizes probes that covalently bind to the active sites of specific enzyme families. When these probes also contain a TCO group, this compound can be used to enrich and identify the active enzymes in a sample.
-
Post-Translational Modification (PTM) Analysis: By metabolically labeling cells with TCO-modified precursors (e.g., sugars for glycosylation studies), researchers can tag proteins with specific PTMs. Subsequent reaction with this compound allows for the selective enrichment and identification of these modified proteins.
-
Protein-Protein Interaction Studies: In techniques like proximity labeling, an enzyme is targeted to a specific subcellular location where it generates reactive species that modify nearby proteins. If these modifications introduce a TCO group, this compound can be used to capture and identify the interacting partners.
-
Cell Surface Protein Labeling: The high reactivity and specificity of the IEDDA reaction allow for the rapid labeling of cell surface proteins that have been engineered to express TCO groups, enabling the study of the surface proteome.
Quantitative Data and Performance
The efficiency of the IEDDA reaction and the subsequent enrichment are critical for the success of proteomics experiments. The following table summarizes key quantitative parameters associated with the use of this compound.
| Parameter | Typical Value | Significance |
| Reaction Rate Constant (k2) | > 10³ M⁻¹s⁻¹ | Indicates a very fast and efficient reaction, allowing for rapid labeling even at low concentrations. |
| Labeling Efficiency | > 90% | High efficiency ensures that the majority of TCO-tagged proteins are biotinylated, maximizing enrichment. |
| Enrichment Factor | 10 to >100-fold | Demonstrates the ability to significantly increase the concentration of target proteins relative to the background proteome. |
| Binding Affinity (Biotin-Streptavidin) | Kd ~ 10⁻¹⁵ M | The extremely high affinity of the biotin-streptavidin interaction ensures robust and specific capture of labeled proteins. |
Key Experimental Protocols
Here we provide detailed methodologies for a typical proteomics workflow using this compound.
-
Metabolic Labeling (if applicable):
-
Culture cells in a medium supplemented with a TCO-containing metabolic precursor (e.g., TCO-lysine or a TCO-modified sugar) for a sufficient duration to allow for incorporation into proteins.
-
Include appropriate controls, such as cells cultured without the TCO-precursor.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Biotinylation with this compound:
-
To the clarified protein lysate, add this compound to a final concentration of 100-250 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Enrichment of Biotinylated Proteins:
-
Prepare streptavidin-agarose or magnetic beads by washing them several times with the lysis buffer.
-
Add the prepared beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea-containing buffers) to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides under vacuum and resuspend them in a suitable solvent for LC-MS/MS analysis.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a typical proteomics experiment using this compound.
Caption: General workflow for proteomics analysis using this compound.
Caption: The IEDDA reaction and subsequent affinity enrichment process.
An In-depth Technical Guide to the Bioorthogonal Chemistry of Tetrazine and Trans-cyclooctene
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and biocompatibility.[1][2] This powerful ligation has revolutionized the way biomolecules are labeled and manipulated in complex biological systems, paving the way for significant advancements in drug development, diagnostics, and fundamental biological research.[3][4] This technical guide provides a comprehensive overview of the core principles of Tz-TCO chemistry, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the full potential of this remarkable bioorthogonal tool.
Core Principles of Tetrazine-TCO Ligation
The foundation of this bioorthogonal reaction lies in the [4+2] cycloaddition between an electron-deficient tetrazine and a strained trans-cyclooctene (B1233481) dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[5][6] The reaction proceeds efficiently under physiological conditions (pH 6-9, room temperature to 37°C) in aqueous media without the need for cytotoxic catalysts like copper, which is a significant advantage over other click chemistry reactions.[5][7]
Key characteristics of the tetrazine-TCO ligation include:
-
Exceptional Reaction Kinetics: The reaction is renowned for its extremely fast second-order rate constants (k₂), reaching up to 10⁷ M⁻¹s⁻¹, enabling efficient conjugation even at low micromolar or nanomolar concentrations typical in biological systems.[8][9]
-
High Specificity and Orthogonality: Tetrazine and TCO moieties are abiotic and do not cross-react with naturally occurring functional groups found in biomolecules, ensuring highly specific labeling with minimal off-target effects.[5]
-
Biocompatibility: The absence of a catalyst and the ability to proceed under physiological conditions make this reaction ideal for applications in living cells and whole organisms.[4]
-
Fluorogenic Potential: Many tetrazine-fluorophore conjugates exhibit fluorescence quenching, which is alleviated upon reaction with a TCO. This "turn-on" fluorescence provides a powerful tool for real-time imaging with a high signal-to-noise ratio.[9][10]
Quantitative Data: Reaction Kinetics
The selection of the optimal tetrazine and TCO derivatives is critical for any application and depends on a balance of reactivity and stability. The following tables summarize the second-order rate constants for various tetrazine and TCO derivatives.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | 9:1 Methanol:Water |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Not specified |
| Methyl-substituted tetrazines | trans-Cyclooctene (TCO) | ~1,000 | Not specified |
| Hydrogen-substituted tetrazines | trans-Cyclooctene (TCO) | up to 30,000 | Not specified |
| 3,6-dipyridyl-s-tetrazine derivative | diol-derivatized a-TCO | (150 ± 8) x 10³ | Not specified |
| [¹¹¹In]In-labeled-Tz | TCO conjugated to CC49 antibody | (13 ± 0.08) x 10³ | PBS at 37°C |
| PEGylated tetrazine 11 | syn-diastereomer sTCO 5 | 3.7 x 10⁴ (± 0.1 x 10³) | 55:45 Methanol:Water at 25°C |
| PEGylated tetrazine 11 | anti-diastereomer sTCO 4 | 3.3 x 10⁴ (± 0.1 x 10³) | 55:45 Methanol:Water at 25°C |
| diphenyl-s-tetrazine derivatives | sTCO | up to 2.86 x 10⁵ | Water at 25°C |
| ATTO-tetrazines | trans-Cyclooctene (TCO) | up to 1,000 | Not specified |
Table 1: Second-order rate constants for various tetrazine and TCO pairs. Data compiled from multiple sources. Note that reaction conditions can significantly influence the observed rate constants.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features |
| trans-Cyclooctene | TCO | ~2,000 | The original and most basic TCO structure. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity due to steric effects. |
Table 2: Comparison of common TCO derivatives and their reactivity.
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-5 mg/mL.[7] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.[7]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[11]
-
Labeling Reaction: Add 5 µL of 1 M NaHCO₃ to 100 µg of the protein solution.[5] Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[7][11]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle rotation.[5][11]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[7][11]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[5][11]
Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled protein (prepared similarly to Protocol 1 using a Tetrazine-NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein and the tetrazine-labeled protein in the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled protein in a 1:1 molar ratio.[5] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[7]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[7][11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[5]
-
Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[7]
-
Storage: Store the final conjugate at 4°C.[7]
Protocol 3: Determination of Reaction Kinetics using Stopped-Flow Spectrophotometry
This protocol describes the measurement of the second-order rate constant (k₂) for a tetrazine-TCO reaction.
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).[2] b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).[2] c. On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[2]
-
Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[12][13] b. Load the tetrazine and TCO solutions into separate syringes of the instrument.[2][12] c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2][12] d. Record the absorbance decay trace.[2]
-
Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[2] b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[2]
Visualizations of Experimental Workflows and Logical Relationships
Applications in Drug Development and Biological Research
The unique features of the tetrazine-TCO ligation have led to its widespread adoption in various applications, including:
-
Live-Cell Imaging: The fluorogenic nature of some tetrazine probes allows for the real-time visualization of dynamic cellular processes with high contrast.[9] This has been applied to imaging the cytoskeleton, tracking small molecules, and super-resolution microscopy.[4][9]
-
Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" with the antibody in vivo.[14][15] This strategy significantly improves the target-to-background ratio and reduces the radiation dose to non-target tissues.[16][17]
-
Drug Delivery and "Click-to-Release" Chemistry: Prodrugs can be caged with a TCO moiety, rendering them inactive. Upon administration of a tetrazine, the bioorthogonal reaction triggers the release of the active drug at the desired site of action.[3][6] This approach offers precise spatiotemporal control over drug activation, enhancing therapeutic efficacy and minimizing side effects.[3]
-
Protein and Antibody Conjugation: The mild reaction conditions and high specificity make this chemistry ideal for creating well-defined antibody-drug conjugates (ADCs) and other protein bioconjugates without compromising their biological activity.[11]
-
Self-Assembled Nanoparticles: The tetrazine-TCO ligation can be used to functionalize and radiolabel self-assembled nanoparticles for dual-modal in vivo imaging.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 17. researchgate.net [researchgate.net]
- 18. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG4-Methyltetrazine: A Technical Guide to Solubility and Stability for Researchers
An in-depth examination of the solubility, stability, and handling of Biotin-PEG4-Methyltetrazine, a critical reagent in modern bioconjugation and drug development. This guide provides researchers, scientists, and professionals in drug development with the essential technical details for its effective application.
This compound is a key player in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules. Its utility is centered around the highly specific and rapid reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of inverse-electron-demand Diels-Alder (iEDDA) "click chemistry".[1] The integrated biotin (B1667282) allows for strong and specific binding to avidin (B1170675) and streptavidin, while the polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance.[2][3][4] This guide delves into the critical aspects of its solubility and stability, providing a foundation for its successful implementation in various research applications.
Core Principles of this compound Chemistry
The primary application of this compound lies in its ability to participate in iEDDA cycloaddition reactions. This bioorthogonal reaction is characterized by its exceptional kinetics and high specificity, allowing it to proceed efficiently in complex biological environments without interfering with native biochemical processes.[1][5] The reaction is catalyst-free, proceeding readily under physiological conditions, which is a significant advantage for in vitro and in vivo applications.[6][7]
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in experimental protocols. While the PEG4 linker enhances its hydrophilicity, the overall solubility is influenced by the solvent system.[2][3][5]
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (84.79 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[8][9] |
| Dimethylformamide (DMF) | Soluble | [6][10] |
| Aqueous Buffers (e.g., PBS) | Limited direct solubility | Typically introduced into aqueous buffers from a concentrated stock in an organic solvent like DMSO. The final concentration of the organic solvent should be minimized.[9] |
Note: For aqueous applications, it is standard practice to first dissolve this compound in an anhydrous organic solvent such as DMSO to create a concentrated stock solution.[9] This stock is then diluted into the aqueous reaction buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid adversely affecting the stability and function of biological molecules like proteins.[9]
Stability and Storage
The stability of this compound is paramount for reproducible and reliable experimental outcomes. The methyltetrazine moiety, while among the more stable tetrazines, is susceptible to degradation, particularly in aqueous environments.[11]
| Condition | Recommendation | Rationale |
| Solid Form Storage | Store at -20°C or -80°C, desiccated and protected from light.[10][11][12] | To prevent degradation from moisture and light.[11] |
| Stock Solution Storage | Store in anhydrous DMSO or DMF at -20°C (for up to 1 month) or -80°C (for up to 6 months). Aliquoting is recommended to avoid multiple freeze-thaw cycles.[8][11][12] | Minimizes degradation from repeated temperature changes and exposure to atmospheric moisture upon opening. |
| Aqueous Solution Stability | Prepare fresh for each experiment. Avoid pre-mixing and storing in aqueous buffers or cell culture media.[11] | The stability in aqueous media is variable and can be affected by pH, temperature, and media components like amino acids and reducing agents.[11] |
| pH Stability | The reaction is typically performed in a pH range of 6.0-9.0.[9] | Extreme pH values may affect the stability of the reactants. |
| In Vivo Stability | The stability of tetrazines is structure-dependent, with some demonstrating half-lives of several hours in biological media.[13] | For in vivo studies, the stability of the specific tetrazine derivative under physiological conditions should be considered. |
Experimental Protocols
Biotinylation of a TCO-Modified Protein
This protocol outlines the general steps for labeling a protein that has been functionalized with a TCO group.
-
Protein Preparation : Ensure the TCO-functionalized protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1][9]
-
Reagent Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]
-
Biotinylation Reaction : Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1][9]
-
Incubation : Incubate the reaction mixture for 30-120 minutes at room temperature with gentle mixing.[1][9]
-
Purification : Remove unreacted this compound using a desalting spin column or dialysis.[1][9]
-
Storage : Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[1]
Labeling of Cell Surface Glycans
This protocol describes the metabolic labeling of cell surface glycans followed by biotinylation.
-
Metabolic Labeling : Culture cells and incubate them with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) for 24-48 hours to allow for its incorporation into cell surface glycans.[1]
-
Washing : Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[1]
-
Biotinylation : Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM) and incubate with the cells for 30-60 minutes at room temperature or 4°C.[1] Performing this step at 4°C can help to reduce the internalization of the label.[1]
-
Final Wash : Wash the cells with cold PBS to remove excess labeling reagent before proceeding with downstream applications.
Visualizing Experimental Workflows
To further clarify the application of this compound, the following diagrams illustrate key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to Pre-targeted Imaging with Biotin-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and applications of pre-targeted imaging utilizing Biotin-PEG4-Methyltetrazine. This powerful bioorthogonal tool, in conjunction with trans-cyclooctene (B1233481) (TCO)-modified targeting vectors, offers a versatile and efficient platform for a wide range of research and drug development applications, from in vitro protein interaction studies to in vivo tumor imaging and therapy.
Core Principles: The Power of Bioorthogonal Chemistry
Pre-targeted imaging with this compound is founded on the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction occurs between an electron-deficient tetrazine (in this case, methyltetrazine) and a strained alkene, most commonly a trans-cyclooctene (TCO).[1]
The key features of this bioorthogonal reaction are:
-
Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely rapid, with second-order rate constants reported to be among the fastest of all bioorthogonal reactions.[1][2] This allows for efficient labeling at very low concentrations of reactants, which is crucial for in vivo applications.
-
High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological systems.[1] This ensures that the labeling is specific to the intended target.
-
Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1] The polyethylene (B3416737) glycol (PEG4) linker in this compound enhances the water solubility of the reagent and the resulting conjugate, which can reduce the aggregation of labeled proteins.[1]
The pre-targeting strategy itself is a two-step process. First, a biomolecule of interest, such as a monoclonal antibody (mAb) that targets a specific cell surface antigen (e.g., on a tumor cell), is functionalized with a TCO group. This TCO-modified antibody is administered and allowed to accumulate at the target site while the unbound antibody clears from circulation. In the second step, the small, fast-clearing this compound is administered. It rapidly reacts with the TCO-modified antibody at the target site. The biotin (B1667282) tag can then be detected using a streptavidin-conjugated imaging agent (e.g., a fluorophore or a PET imaging agent).[3] This approach decouples the slow pharmacokinetics of the antibody from the rapid clearance of the imaging agent, leading to improved image contrast and reduced radiation burden in nuclear imaging.[4]
Quantitative Data
The efficiency of the iEDDA reaction and the subsequent imaging is critical for the success of pre-targeted approaches. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine | TCO | > 800 | [2] |
| 3-phenyl-1,2,4,5-Tz | TCO | up to 10⁷ | [5] |
| Dipyridyltetrazine | TCO | Not specified in the provided text | |
| H-Tetrazine | TCO | Not specified in the provided text |
Table 2: In Vivo Pre-targeted Imaging and Therapy Data
| Targeting Agent (TCO-modified) | Tetrazine Probe (Radiolabeled) | Tumor Model | Tumor Uptake (%ID/g)¹ | Tumor-to-Background Ratio² | Time Point | Reference(s) |
| 5B1 anti-CA19.9 mAb | ¹⁸F-labeled tetrazine | BxPC3 pancreatic cancer | up to 6.4 | Increasing over time | 4 h post-tracer | [6] |
| CC49 anti-TAG72 mAb | ¹¹¹In-labeled-DOTA-tetrazine | Colon cancer xenograft | 4.2 | 13.1 (Tumor-to-Muscle) | 3 h post-tracer | [4] |
| 5B1 anti-CA19.9 mAb | ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic cancer | 4.6 ± 0.8 to 16.8 ± 3.9 | Not specified | 4h to 120h | [7] |
| huA33 mAb | ⁶⁴Cu-labeled tetrazine | SW1222 colorectal cancer | Not specified | Comparable to direct label | Not specified | [8] |
| CC49 anti-TAG72 mAb | ²¹¹At-labeled tetrazine | LS174T colorectal cancer | 4.5 | Higher than conventional | 1 h post-tracer | [3] |
| DZ-Lys-TCO | ⁶⁸Ga-DOTA-H-Tz | HeLa and U87MG tumors | 3.24 ± 0.95 | 8.30 ± 3.39 (Tumor-to-Muscle) | 48 h interval | [9] |
¹ Percent of injected dose per gram of tissue. ² Ratios can be to muscle, blood, or other non-target tissues as specified.
Experimental Protocols
Protocol 1: Antibody Conjugation with TCO-NHS Ester
This protocol outlines the general steps for conjugating a trans-cyclooctene (TCO) moiety to an antibody using an N-hydroxysuccinimide (NHS) ester derivative (e.g., TCO-PEG4-NHS ester).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
TCO-PEG4-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette for purification
-
Amicon ultrafiltration units for buffer exchange and concentration
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing compounds (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method like an Amicon ultrafiltration unit with PBS.[10]
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]
-
-
TCO-NHS Ester Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-PEG4-NHS ester and other small molecules using a desalting spin column or by dialysis against PBS.[10]
-
The purified TCO-conjugated antibody can be concentrated using an ultrafiltration unit if necessary.
-
-
Characterization:
-
Determine the concentration of the conjugated antibody using a NanoDrop spectrophotometer at 280 nm.[10]
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[13]
-
Protocol 2: In Vivo Pre-targeted Imaging in a Murine Xenograft Model
This protocol provides a general workflow for a pre-targeted imaging study in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenografts)
-
TCO-conjugated antibody (from Protocol 1)
-
This compound
-
Streptavidin-conjugated imaging probe (e.g., fluorescent or radiolabeled)
-
Sterile saline or PBS for injections
-
Imaging system (e.g., PET/SPECT/CT scanner or in vivo fluorescence imaging system)
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody intravenously (e.g., via tail vein injection) to the tumor-bearing mice. The amount of antibody will depend on the specific antibody and tumor model.[7]
-
Allow a predetermined time interval (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.[3][7] This interval needs to be optimized for each antibody.
-
-
Administration of this compound and Imaging Probe:
-
In this two-step "click" and then detection approach, first administer the this compound intravenously.
-
After a short interval to allow for the click reaction to occur and for unbound tetrazine to clear, administer the streptavidin-conjugated imaging probe. The molar ratio of tetrazine to the estimated amount of TCO-antibody at the tumor site should be optimized.
-
-
Imaging:
-
At various time points after the administration of the imaging probe (e.g., 1, 4, 24 hours), acquire images using the appropriate imaging modality.[6]
-
-
Biodistribution Studies (for radiolabeled probes):
-
At the end of the imaging study, euthanize the animals.
-
Dissect the tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[7]
-
Visualizations
General Workflow for Pre-targeted Imaging
Caption: Logical flow of a pre-targeted imaging strategy.
Bioorthogonal Reaction: Tetrazine and TCO
Caption: The inverse-electron-demand Diels-Alder reaction.
EGFR Signaling and Proximity Labeling
Caption: EGFR signaling and its study via proximity labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 5. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. furthlab.xyz [furthlab.xyz]
- 12. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
The Indispensable Role of the Methyltetrazine Group in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methyltetrazine group has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way biomolecules are studied and manipulated within their native environments. Its remarkable reactivity and selectivity in the inverse-electron-demand Diels-Alder (iEDDA) reaction have propelled advancements in fields ranging from live-cell imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the methyltetrazine group's function in bioconjugation, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Principles: The Power of Bioorthogonal Click Chemistry
The utility of the methyltetrazine group lies in its participation in "click chemistry," a set of reactions that are rapid, high-yielding, and tolerant of the complex aqueous environments found in biological systems.[1][2][3][4] Specifically, methyltetrazine engages in an iEDDA reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][2][3][4] This reaction is characterized by its exceptional speed and specificity, proceeding efficiently without the need for cytotoxic catalysts.[1][2][3][4]
The key features that make the methyltetrazine-TCO ligation a premier bioconjugation tool include:
-
Biocompatibility: The reaction occurs under mild, physiological conditions (pH and temperature), ensuring that the integrity and function of biomolecules are preserved.[3][4]
-
Chemoselectivity: Methyltetrazine and TCO groups are mutually reactive and do not cross-react with other functional groups present in biological systems, such as amines and thiols.[1][3][4]
-
Unprecedented Kinetics: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations.[1][2][3][4]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[2][3][4] Furthermore, the methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[2][5]
Quantitative Data for Bioconjugation Reactions
The efficiency of a bioconjugation reaction is paramount. The table below summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO, providing a quantitative basis for selecting the appropriate reagents for a given application.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| Methyl-substituted tetrazines | TCO | ~1000 | PBS | [6] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS | [6] |
| Dipyridal tetrazine | TCO | 2000 (±400) | Not specified | [6] |
| General Range | TCO | 1 - 1 x 10⁶ | Not specified | [1][6] |
| ATTO-tetrazines | TCO | up to 1000 | Not specified | [6][7] |
| CC49 antibody-TCO conjugate | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37°C | [8] |
Experimental Protocols
Harnessing the power of methyltetrazine chemistry requires robust and reproducible protocols. The following sections provide detailed methodologies for key applications.
Protocol 1: General Protein-Protein Conjugation using Methyltetrazine-NHS Ester and TCO-NHS Ester
This protocol describes the labeling of two different proteins with methyltetrazine and TCO, respectively, followed by their conjugation.
Materials:
-
Protein A and Protein B
-
Methyltetrazine-PEG-NHS ester
-
TCO-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester and TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
-
Protein A Labeling with TCO:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[6]
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[9]
-
Incubate the reaction mixture for 60 minutes at room temperature.[6][9]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[6]
-
Remove excess, unreacted TCO reagent by passing the solution through a spin desalting column.[6]
-
-
Protein B Labeling with Methyltetrazine:
-
To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[6]
-
Add a 20-fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.[1][6]
-
Quench the reaction as described in step 3.
-
Remove excess, unreacted methyltetrazine reagent using a spin desalting column.[1]
-
-
Protein-Protein Conjugation:
-
Mix the TCO-labeled Protein A and the methyltetrazine-labeled Protein B in a 1:1 molar ratio. For optimal results, a slight excess of the methyltetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[6]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.[6]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
The final conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[6]
-
Store the final conjugate at 4°C.[6]
-
Protocol 2: Live-Cell Imaging with Methyltetrazine-Functionalized Surfaces
This protocol details the immobilization of live cells labeled with a TCO-conjugated probe onto a methyltetrazine-functionalized surface for imaging.
Materials:
-
Glass coverslips
-
Methyltetrazine-triethoxysilane (MTZ-TES)
-
Anhydrous toluene (B28343)
-
Live cells
-
TCO-NHS ester or TCO-conjugated antibody
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Preparation of Methyltetrazine-Functionalized Coverslips:
-
Clean glass coverslips by sonicating in deionized water and ethanol. Dry under a stream of nitrogen.[10]
-
Prepare a 1% (v/v) solution of MTZ-TES in anhydrous toluene.[10]
-
Immerse the cleaned coverslips in the MTZ-TES solution for 2-4 hours at room temperature with gentle agitation.[10]
-
Rinse the coverslips with anhydrous toluene to remove non-covalently bound silane.[10]
-
Cure the silanized coverslips by baking at 110°C for 30-60 minutes.[10]
-
Rinse the cured coverslips with ethanol and dry under a nitrogen stream. Store in a desiccator until use.[10]
-
-
Labeling of Live Cells with TCO:
-
Culture cells to the desired confluency.
-
Direct Labeling: Incubate cells with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature to label cell surface proteins.[10]
-
Antibody-Based Labeling: Incubate cells with a primary antibody targeting a cell surface antigen, followed by a secondary antibody conjugated to TCO.[10]
-
Wash the cells three times with PBS to remove unreacted TCO reagent.[10]
-
Resuspend the TCO-labeled cells in cell culture medium.[10]
-
-
Cell Immobilization and Imaging:
-
Place a methyltetrazine-functionalized coverslip in a sterile imaging chamber.[10]
-
Add the TCO-labeled cell suspension to the chamber.[10]
-
Allow the cells to settle and the bioorthogonal reaction to proceed for 15-60 minutes.
-
Gently wash the coverslip with fresh, pre-warmed cell culture medium to remove non-adherent cells.[10]
-
Proceed with live-cell imaging using a fluorescence microscope.[10]
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the key workflows and relationships in methyltetrazine-based bioconjugation.
Caption: Workflow for general protein-protein conjugation.
Caption: Workflow for live-cell imaging using methyltetrazine.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
Conclusion
The methyltetrazine group, through its participation in the highly efficient and bioorthogonal iEDDA reaction, has become an invaluable tool for researchers across various scientific disciplines. Its rapid kinetics, high selectivity, and stability make it ideal for a wide range of bioconjugation applications, from fundamental biological studies to the development of next-generation therapeutics. By providing a consolidated resource of quantitative data, detailed protocols, and clear visual workflows, this guide aims to facilitate the successful implementation of methyltetrazine chemistry in the laboratory, ultimately accelerating scientific discovery and innovation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
The Synthesis of Antibody-Drug Conjugates Using Biotin-PEG4-Methyltetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1][2] A critical component of a successful ADC is the linker that connects the antibody to the payload. Modern bioorthogonal chemistry offers highly efficient and specific methods for ADC construction.[3] This guide provides an in-depth technical overview of using Biotin-PEG4-Methyltetrazine, a versatile reagent that leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction for the precise and stable conjugation of molecules to antibodies.
Introduction to this compound in ADC Synthesis
This compound is a chemical linker that features three key components:
-
A biotin moiety for subsequent conjugation to avidin (B1170675) or streptavidin-linked molecules.
-
A hydrophilic polyethylene glycol (PEG4) spacer that enhances solubility and reduces steric hindrance.[4]
-
A methyltetrazine group that serves as a highly reactive dienophile in the IEDDA reaction.[5][6]
The core of this technology lies in the bioorthogonal reaction between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO) group.[7][8] This "click chemistry" reaction is exceptionally fast and selective, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst, which can be cytotoxic.[7][9][10] This makes the TCO-tetrazine ligation ideal for working with sensitive biological molecules like antibodies.[9]
The overall strategy involves a two-step process:
-
Modification of the antibody with a TCO group.
-
Reaction of the TCO-modified antibody with this compound.
The resulting biotinylated antibody can then be conjugated to a streptavidin-linked drug, creating the final ADC. This modular approach allows for flexibility in both the choice of antibody and the cytotoxic payload.
The TCO-Tetrazine Ligation: A Bioorthogonal Reaction
The inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene is one of the fastest bioorthogonal reactions known.[11][12] The reaction is driven by the strained double bond of the TCO and the electron-deficient nature of the tetrazine ring.[12] This results in a stable dihydropyridazine (B8628806) linkage.[9]
Experimental Protocols
Antibody Modification with TCO-NHS Ester
This protocol describes the modification of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) group using an N-Hydroxysuccinimide (NHS) ester derivative of TCO. This method targets primary amines (lysine residues and the N-terminus) on the antibody.
Materials:
-
Monoclonal antibody (e.g., IgG) at 2-10 mg/mL
-
TCO-PEG4-NHS ester
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Antibody Labeling:
-
Add a 10- to 30-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.[13]
-
Gently mix by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature or on ice.
-
-
Reaction Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.
-
Incubate for 15 minutes on ice.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified TCO-modified antibody.
-
Ligation of TCO-Modified Antibody with this compound
Materials:
-
Purified TCO-modified antibody
-
This compound
-
Reaction Buffer: 1x PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
-
Ligation Reaction:
-
Add a 1.5- to 3-fold molar excess of this compound to the TCO-modified antibody solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C. The reaction is often complete within 30 minutes.[14]
-
-
Purification of Biotinylated Antibody:
-
If necessary, remove any unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization and Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it affects both efficacy and toxicity.[5][8]
Methods for DAR Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated molecules based on changes in hydrophobicity. This allows for the quantification of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact antibody and its conjugated forms. The mass difference allows for the determination of the number of attached linkers and, subsequently, the average DAR.[8]
Quantitative Data
The performance of the TCO-tetrazine ligation is characterized by its rapid kinetics and the stability of the resulting conjugate.
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | [7][8] |
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ (up to 10⁶ M⁻¹s⁻¹ for some pairs) | [7][10][12] |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 7-9, Room Temp or 4°C | [14] |
| Catalyst Required | None | [7][9] |
| Achievable DAR | Typically 2-4 | [15] |
| Linkage Stability | Stable in serum | [9] |
Note: The specific rate constant can vary depending on the exact structures of the TCO and tetrazine derivatives.
Stability and Performance
The dihydropyridazine bond formed through the TCO-tetrazine ligation is generally stable under physiological conditions, a crucial attribute for ADCs to prevent premature drug release in circulation.[9] Studies have shown that TCO-conjugated antibodies can remain reactive in vivo for over 24 hours, although some slow deactivation in serum has been observed.[16] The stability of the tetrazine component itself can vary depending on its substituents, with some aryl-substituted tetrazines showing greater stability in biological media than others.[17] The PEG4 linker in this compound contributes to the overall stability and solubility of the conjugate.
Conclusion
This compound is a powerful tool for the synthesis of antibody-drug conjugates, offering a blend of speed, specificity, and biocompatibility. The underlying TCO-tetrazine IEDDA reaction provides a robust method for creating stable, well-defined ADCs. By following detailed protocols for antibody modification and ligation, and by carefully characterizing the final product, researchers can leverage this technology to develop the next generation of targeted therapeutics.
References
- 1. ovid.com [ovid.com]
- 2. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. furthlab.xyz [furthlab.xyz]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. interchim.fr [interchim.fr]
- 15. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the principles and protocols for the specific and efficient labeling of proteins using Biotin-PEG4-Methyltetrazine. This technique leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group. This highly specific and rapid reaction allows for the precise attachment of biotin (B1667282) to a target protein under physiological conditions, minimizing off-target effects and preserving protein function.
The this compound reagent consists of three key components:
-
Biotin: A small vitamin with an exceptionally high affinity for streptavidin, enabling robust detection, purification, and immobilization of labeled proteins.
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance between the biotin and the target protein.
-
Methyltetrazine (MeTz): A bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.
This application note details the experimental protocols for protein modification with TCO, subsequent labeling with this compound, purification of the biotinylated protein, and validation of the labeling process.
Data Presentation
The efficiency of the tetrazine-TCO ligation is a key advantage of this labeling method. The following table summarizes important quantitative data related to this bioorthogonal reaction.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | The reaction is exceptionally fast, proceeding rapidly under physiological conditions (aqueous environment, neutral pH, and room temperature). The specific rate can be influenced by the structures of the tetrazine and TCO derivatives. |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature to 37°C. | The reaction is biocompatible and does not require toxic copper catalysts or reducing agents. |
| Typical Biotin-PEG4-MeTz Concentration | 10-100 µM | The optimal concentration may vary depending on the specific protein and application. |
| Labeling Stoichiometry | Can be controlled | The degree of biotinylation can be modulated by adjusting the molar ratio of the TCO-NHS ester to the protein during the initial modification step. |
| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁵ M | This extremely strong and specific interaction is the basis for the effective purification and detection of biotinylated proteins. |
Experimental Protocols
Part 1: Introduction of the TCO Handle onto the Target Protein
This initial step involves the modification of the protein of interest with a TCO group, typically by reacting primary amines (lysine residues and the N-terminus) with a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the purified protein is in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the NHS-ester reaction.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions. The TCO-modified protein is now ready for labeling.
Part 2: Labeling of TCO-Modified Protein with this compound
Materials:
-
TCO-modified protein from Part 1
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 2-5 fold molar excess of the this compound solution to the TCO-modified protein.
-
Incubation: Incubate the reaction for 60-120 minutes at room temperature.
-
Removal of Excess Reagent (Optional): If necessary, the unreacted this compound can be removed using a desalting column or dialysis.
Part 3: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
This protocol describes the capture and purification of the biotinylated protein using streptavidin-conjugated beads. Both gravity-flow and magnetic bead-based methods are provided.
Materials:
-
Biotinylated protein solution
-
Streptavidin-agarose beads or Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer:
-
Denaturing: SDS-PAGE sample buffer (for subsequent gel analysis).
-
Non-denaturing/Gentle: High concentration of free biotin (e.g., 2-10 mM) in PBS.
-
Harsh: 8 M Guanidine•HCl, pH 1.5.
-
-
Neutralization Buffer (if using harsh elution): 1 M Tris-HCl, pH 8.5.
Procedure (Gravity-Flow Column):
-
Bead Preparation: Pack an appropriate volume of streptavidin-agarose resin into a column. Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Binding: Apply the biotinylated protein solution to the column. Allow the solution to enter the resin bed. For larger volumes, this can be done iteratively. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Denaturing: Add SDS-PAGE sample buffer to the resin, boil for 5-10 minutes, and collect the eluate.
-
Non-denaturing: Apply the free biotin elution buffer to the column and collect the fractions containing the purified protein.
-
Harsh: Apply the guanidine-HCl elution buffer and immediately neutralize the collected fractions with Neutralization Buffer.
-
Procedure (Magnetic Beads):
-
Bead Preparation: Transfer the required volume of streptavidin magnetic beads to a tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer. Wash the beads three times with Binding/Wash Buffer.
-
Binding: Resuspend the washed beads in the biotinylated protein solution. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Wash the beads five times with Binding/Wash Buffer.
-
Elution: Resuspend the beads in the chosen Elution Buffer. Incubate for 5-10 minutes (or boil if using SDS-PAGE buffer). Place the tube on the magnetic rack and collect the supernatant containing the purified protein.
Part 4: Validation of Protein Biotinylation
Materials:
-
Biotinylated protein samples
-
SDS-PAGE gels and running buffer
-
Protein transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of Streptavidin-HRP (typically 1:10,000 to 1:50,000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the biotinylated protein using an imaging system.
Mass spectrometry can be used to confirm the covalent attachment of the this compound moiety to the protein.
Procedure:
-
Sample Preparation: The purified biotinylated protein can be analyzed intact or digested with a protease (e.g., trypsin) to generate peptides. For intact mass analysis, the sample should be desalted. For peptide analysis, the digest can be enriched for biotinylated peptides using streptavidin beads before analysis.
-
Mass Analysis:
-
Intact Mass: Analyze the desalted protein by ESI-MS or MALDI-MS. A mass shift corresponding to the addition of the this compound-TCO adduct should be observed.
-
Peptide Mapping: Analyze the peptide digest by LC-MS/MS. Search the data for peptides with a mass modification corresponding to the biotinylation reagent on specific amino acid residues (e.g., lysine). This will confirm the site of biotinylation.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Application of this compound for identifying protein interactions.
Application Notes and Protocols for Labeling Cell Surface Glycans using Biotin-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful and versatile technique for labeling and visualizing glycans in living cells and organisms. This approach utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically-tagged monosaccharides into glycoconjugates. This application note provides a detailed protocol for a two-step labeling strategy to specifically tag cell surface glycans with biotin (B1667282).
The first step involves the metabolic incorporation of a monosaccharide analog bearing a trans-cyclooctene (B1233481) (TCO) group. This modified sugar is fed to cells and integrated into the glycan structures on the cell surface. The second step is a highly efficient and bioorthogonal "click chemistry" reaction. The TCO-labeled glycans are reacted with Biotin-PEG4-Methyltetrazine, a biotinylation reagent that specifically and rapidly ligates to the TCO group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]
This method is characterized by its high specificity and exceptional reaction kinetics, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[1][3] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the biotin reagent and minimizes steric hindrance, facilitating subsequent detection with streptavidin-conjugated probes.[1][2] This powerful technique enables a wide range of applications, including the study of glycan trafficking, cell-cell interactions, and the development of targeted therapies.
Principle of the Method
The labeling strategy is based on two key processes:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated monosaccharide analog containing a TCO group (e.g., Ac₄ManN-TCO). The acetyl groups enhance cell permeability. Once inside the cell, the acetyl groups are removed by cellular esterases, and the TCO-modified sugar is metabolized and incorporated into the glycan chains of glycoproteins and glycolipids that are subsequently presented on the cell surface.[1]
-
Bioorthogonal Click Chemistry: The TCO-functionalized cell surface is then treated with this compound. The methyltetrazine moiety of the biotin reagent reacts specifically and irreversibly with the TCO group in a [4+2] cycloaddition reaction.[1][4] This results in the covalent attachment of a biotin tag to the cell surface glycans. The biotinylated glycans can then be detected and quantified using various methods employing streptavidin conjugates.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction and the overall experimental workflow.
Caption: Chemical reaction between a TCO-modified glycan and this compound.
Caption: General experimental workflow for labeling cell surface glycans.
Quantitative Data
The success of this labeling technique relies on the efficiency of both the metabolic incorporation and the click chemistry reaction. The following tables provide key quantitative parameters.
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | [1] |
| Reactants | Methyltetrazine and trans-cyclooctene (TCO) | [1][3] |
| Second-Order Rate Constant | 800 - 10⁶ M⁻¹s⁻¹ | [1][5][6] |
| Reaction Conditions | Physiological (aqueous, neutral pH, ambient temp) | [1] |
| Catalyst Requirement | None (Catalyst-free) | [1][3] |
Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation.
| Reagent | Recommended Concentration | Incubation Time | Incubation Temperature |
| TCO-modified Sugar (e.g., Ac₄ManN-TCO) | 25-50 µM | 24-48 hours | 37°C (in cell culture) |
| This compound | 50-100 µM | 30-60 minutes | Room Temperature or 4°C |
| Streptavidin-Fluorophore Conjugate | Varies (refer to manufacturer's instructions) | 15-30 minutes | Room Temperature |
Table 2: Recommended Reagent Concentrations and Incubation Parameters for Cell Surface Labeling.[1]
Experimental Protocols
Materials
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Streptavidin-conjugated fluorophore (for flow cytometry or microscopy) or Streptavidin-HRP (for Western blotting)
-
Flow cytometry buffer (e.g., PBS with 2% BSA)
-
Lysis buffer (for Western blotting)
-
SDS-PAGE gels and buffers
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate (for Western blotting)
Protocol 1: Cell Surface Glycan Labeling for Flow Cytometry or Microscopy
-
Metabolic Labeling:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Add the TCO-modified sugar (e.g., Ac₄ManN-TCO) to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]
-
-
Cell Harvesting and Washing:
-
For adherent cells, detach them using a gentle method (e.g., enzyme-free dissociation buffer or brief trypsinization). For suspension cells, pellet them by centrifugation.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between each wash.
-
-
Biotinylation:
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess this compound.
-
-
Detection:
-
Prepare a solution of the fluorescently labeled streptavidin conjugate in an appropriate buffer (e.g., flow cytometry buffer) according to the manufacturer's recommendations.
-
Resuspend the cells in the streptavidin conjugate solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.[1]
-
Wash the cells three times with the appropriate buffer to remove unbound streptavidin conjugate.
-
-
Analysis:
Protocol 2: Detection of Biotinylated Glycoproteins by Western Blot
-
Cell Lysis:
-
Following the biotinylation and washing steps (Protocol 1, steps 1-4), lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Blocking and Probing:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[9]
-
Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each.[9]
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[10] The optimal dilution should be determined empirically, but a starting point of 1:5000 to 1:15,000 is common.[9]
-
-
Washing and Detection:
Applications
The ability to specifically label cell surface glycans with biotin opens up a wide range of experimental possibilities:
-
Glycan Profiling and Dynamics: Study changes in cell surface glycosylation during development, disease progression, or in response to stimuli.[11]
-
Cell Imaging: Visualize the distribution and trafficking of glycans on living cells using fluorescence microscopy.[4]
-
Flow Cytometry: Quantify the level of cell surface glycosylation and sort cell populations based on their glycan expression.[7][12]
-
Proteomics: Isolate and identify specific glycoproteins from complex mixtures using streptavidin affinity purification.
-
Drug Targeting and Delivery: Biotinylated cells can be targeted with streptavidin-conjugated drugs or imaging agents.[13]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no signal | Inefficient metabolic labeling | Optimize the concentration of the TCO-modified sugar and the incubation time. Ensure the cells are healthy and metabolically active. |
| Incomplete click reaction | Ensure the this compound solution is freshly prepared. Optimize the concentration and incubation time for the biotinylation step. | |
| Inefficient detection | Use a high-quality streptavidin conjugate and optimize its concentration. Ensure proper washing steps to reduce background. | |
| High background | Non-specific binding of streptavidin | Include a blocking step before adding the streptavidin conjugate. Ensure adequate washing after the streptavidin incubation. |
| Excess unincorporated reagents | Perform thorough washing steps after metabolic labeling and biotinylation. | |
| Cell death | Toxicity of reagents | Titrate the concentration of the TCO-modified sugar and this compound to the lowest effective concentration. Reduce incubation times if possible. |
Conclusion
The use of this compound in conjunction with metabolic glycoengineering provides a robust and highly specific method for labeling cell surface glycans. The bioorthogonal nature of the iEDDA click chemistry reaction ensures minimal perturbation of biological systems, making it an ideal tool for studying glycobiology in a variety of contexts, from basic research to drug development. The detailed protocols and quantitative data provided in this application note should enable researchers to successfully implement this powerful technique in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. biotium.com [biotium.com]
- 9. fortislife.com [fortislife.com]
- 10. novopro.cn [novopro.cn]
- 11. Imaging Glycosylation In Vivo by Metabolic Labeling and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Biotin-PEG4-Methyltetrazine Conjugation to TCO-modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling precise and efficient labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine (MeTz) and trans-cyclooctene (B1233481) (TCO) stands out for its exceptionally fast kinetics and high specificity.[1][2][3] This reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for conjugating molecules to sensitive biologicals like antibodies.[1][3]
This document provides detailed protocols for the conjugation of Biotin-PEG4-Methyltetrazine to antibodies previously modified with a TCO group. The resulting biotinylated antibodies are versatile reagents for a wide range of applications, including immunoassays (ELISA, Western blotting), immunohistochemistry, flow cytometry, affinity purification, and pre-targeting strategies for in vivo imaging and drug delivery.[4][5][6][7][8] The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the conjugate and can reduce steric hindrance.[3]
Principle of the Method
The conjugation strategy involves a two-step process:
-
Antibody Modification: Primary amine groups (e.g., on lysine (B10760008) residues) on the antibody are functionalized with a TCO moiety using an NHS-ester crosslinker.
-
Bioorthogonal Ligation: The TCO-modified antibody is then reacted with this compound. The methyltetrazine group rapidly and specifically "clicks" with the TCO group, forming a stable covalent bond and yielding the desired biotinylated antibody.[1][9]
This method offers precise control over the labeling process and results in a stable conjugate with preserved antibody function.
Quantitative Data Summary
The efficiency of the TCO modification and subsequent biotinylation can be influenced by several factors, including the molar ratio of reactants and reaction times. The following tables summarize typical reaction parameters and expected outcomes based on published data.
Table 1: TCO-Modification of Antibodies
| Parameter | Value Range | Notes | Source |
| Molar Excess of TCO-NHS Ester | 5 to 100-fold | Higher excess leads to a higher degree of labeling (DOL), but may impact antibody function. | [10][11][12][13] |
| Reaction Time | 1 to 3 hours | Typically performed at room temperature. | [10][12] |
| pH | 8.0 - 8.5 | Optimal for NHS-ester reaction with primary amines. | [10][12] |
| Typical Degree of Labeling (DOL) | 1 - 5 TCOs per antibody | Can be controlled by adjusting the molar excess of the TCO reagent. A DOL of ~2.6 has been reported with a 10-fold molar excess. | [13][14] |
Table 2: this compound Conjugation
| Parameter | Value Range | Notes | Source |
| Molar Excess of Biotin-PEG4-MeTz | 1.5 to 5-fold (relative to TCO groups) | A slight excess ensures complete reaction with available TCO sites. | [1] |
| Reaction Time | 30 to 60 minutes | The reaction is very fast due to the high kinetics of iEDDA. | [1] |
| Temperature | 4°C to Room Temperature | Can be performed at lower temperatures to minimize potential protein degradation or internalization in cell-based assays. | [1] |
| Reaction Buffer | PBS, pH 7.4 | Amine-free buffers are essential for the initial TCO modification step but the click reaction is compatible with a wider range of buffers. | [1] |
Experimental Protocols
Protocol 1: TCO-Modification of Antibodies
This protocol describes the functionalization of an antibody with TCO groups using a TCO-NHS ester.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS, pH 7.4)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[15]
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG4-NHS ester in DMSO to a concentration of 10 mM.
-
-
Modification Reaction:
-
Purification:
-
Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[10]
-
-
Characterization (Optional but Recommended):
-
Determine the concentration of the TCO-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry by comparing the mass of the modified antibody to the unmodified antibody.[10]
-
Protocol 2: Conjugation of this compound to TCO-modified Antibody
This protocol details the bioorthogonal reaction between the TCO-modified antibody and this compound.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns or dialysis cassettes
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light.[16]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess this compound using a desalting column or by dialysis against PBS, pH 7.4.[4]
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
-
Protocol 3: Characterization of the Biotinylated Antibody
Confirming the successful biotinylation and determining the final biotin-to-antibody ratio is crucial for downstream applications.
Methods:
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin (B1667282) incorporated. This assay is based on the displacement of HABA from avidin (B1170675) by the biotinylated antibody, which results in a change in absorbance at 500 nm.
-
Mass Spectrometry: As with TCO modification, MALDI-TOF or LC-MS can be used to determine the mass of the final conjugate, allowing for a precise calculation of the number of biotin molecules per antibody.[17]
-
Functional Assays: Perform a relevant immunoassay (e.g., ELISA) to confirm that the biotinylated antibody retains its antigen-binding activity.[11]
Visualizations
Caption: Chemical conjugation of a TCO-antibody with this compound.
Caption: Experimental workflow for biotinylating a TCO-modified antibody.
Caption: Application of a biotinylated antibody in an immunoprecipitation workflow.
Applications
The strong and specific interaction between biotin and streptavidin (or avidin) makes biotinylated antibodies powerful tools in various research applications.[4][6]
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies, when paired with streptavidin-enzyme conjugates (like HRP or AP), can significantly amplify the detection signal, leading to higher sensitivity.[5][7]
-
Flow Cytometry: Used for the identification and sorting of specific cell populations.[7] A biotinylated primary antibody can be detected with a streptavidin-conjugated fluorophore.
-
Immunohistochemistry (IHC): Allows for the localization of antigens in tissue sections with high specificity and signal amplification.[7]
-
Affinity Purification: Biotinylated antibodies can be used to capture and purify their target antigens from complex mixtures like cell lysates.[4][18] The antibody-antigen complex is typically captured on streptavidin-coated beads.[7]
-
Pre-targeting: In the context of in vivo imaging or therapy, a TCO-modified antibody can be administered first, allowed to accumulate at the target site, and then a smaller, rapidly clearing tetrazine-biotin (B11829199) molecule can be administered for detection or delivery of a therapeutic agent.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 6. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. akadeum.com [akadeum.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. dianova.com [dianova.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vivo Imaging with Biotin-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Biotin-PEG4-Methyltetrazine in a pre-targeted in vivo imaging strategy. This powerful bioorthogonal chemistry approach, centered around the inverse-electron-demand Diels-Alder (iEDDA) reaction, enables highly specific and sensitive visualization of biological targets in living organisms.[1][2][3]
Principle of the Technology
The core of this imaging strategy is a two-step "pre-targeting" method.[2][4] First, a targeting moiety, typically a monoclonal antibody (mAb) conjugated to a trans-cyclooctene (B1233481) (TCO) group, is administered.[2] This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation and non-target tissues.[5] Subsequently, the small, fast-clearing this compound molecule is introduced. The methyltetrazine group on this molecule rapidly and specifically "clicks" with the TCO group on the antibody at the target site, forming a stable covalent bond.[2] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts.[2][6] The biotin (B1667282) tag then serves as a versatile handle for detection using a streptavidin-conjugated imaging agent, such as a fluorophore for optical imaging or a chelator for radionuclide-based imaging (PET/SPECT).[3][7] The polyethylene (B3416737) glycol (PEG4) linker enhances the solubility and bioavailability of the tetrazine probe.[2][6]
This pre-targeting approach offers significant advantages over direct labeling of antibodies, including improved target-to-background ratios, the ability to use short-lived radionuclides, and a reduction in the radiation dose to non-target tissues.[3][4][8][9]
Experimental Protocols
Protocol 1: Preparation of TCO-Conjugated Antibody
This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) of interest
-
TCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Spin desalting columns or dialysis cassette (MWCO 10 kDa)
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS (pH 8.0-8.5) to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column or by dialysis against PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting an aliquot of the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.
Protocol 2: In Vivo Pre-targeting and Imaging
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice.
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
This compound
-
Sterile PBS (pH 7.4)
-
Streptavidin-conjugated near-infrared (NIR) fluorophore (e.g., Streptavidin-AF680)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 100-200 µg per mouse.[10]
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[5][10]
-
Administration of this compound: Dissolve the this compound in sterile PBS. Administer the solution via intravenous injection. A typical dose is a 1.5 molar equivalent relative to the injected antibody.[10]
-
Reaction and Clearance Period: Allow the this compound to react with the pre-targeted TCO-antibody and for the unbound tetrazine to clear from the bloodstream. This is typically a short period of 1 to 4 hours.[8]
-
Administration of Streptavidin-Fluorophore: Dissolve the streptavidin-conjugated NIR fluorophore in sterile PBS. Administer via intravenous injection. The optimal dose should be determined empirically, but a starting point is 0.5–10 µg/mL.[11]
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the streptavidin-fluorophore (e.g., 1, 4, 8, and 24 hours).
-
Use appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).
-
Quantify the fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Data Presentation
The following tables summarize representative quantitative data from pre-clinical studies utilizing the tetrazine-TCO pre-targeting strategy.
Table 1: Tumor Uptake and Tumor-to-Muscle Ratios of Different 18F-labeled Tetrazine Probes in a Neurotensin Receptor-Targeted PET Imaging Model. [8]
| Probe | Tumor Uptake at 1h p.i. (%ID/g) | Tumor Uptake at 4h p.i. (%ID/g) | Tumor-to-Muscle Ratio at 1h p.i. | Tumor-to-Muscle Ratio at 4h p.i. |
| 4a (hydrophilic) | 1.90 ± 0.04 | 1.45 ± 0.15 | 7.86 ± 2.45 | 7.90 ± 0.79 |
| 4b (more hydrophilic) | 2.42 ± 0.50 | 1.76 ± 0.09 | 6.11 ± 0.99 | 6.35 ± 0.34 |
| 4c (less hydrophilic) | 2.51 ± 0.21 | 2.24 ± 0.13 | 1.56 ± 0.40 | 2.87 ± 0.14 |
%ID/g = percentage of injected dose per gram of tissue
Table 2: Biodistribution of 177Lu-DOTA-PEG7-Tz in a Pancreatic Cancer Xenograft Model Pre-targeted with 5B1-TCO Antibody. [10]
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio |
| 4 h | 4.6 ± 0.8 | >15:1 (at 120h) | >15:1 (at 120h) | >15:1 (at 120h) |
| 120 h | 16.8 ± 3.9 | >15:1 | >15:1 | >15:1 |
Visualizations
Signaling Pathway: Bioorthogonal Pre-targeting Chemistry
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO-antibody and this compound, followed by streptavidin-fluorophore binding for imaging.
Experimental Workflow: In Vivo Pre-targeted Imaging
Caption: Step-by-step workflow for in vivo pre-targeted imaging using this compound.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
Revolutionizing Live Cell Imaging: Application Notes and Protocols for Biotin-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Biotin-PEG4-Methyltetrazine in live cell imaging. This bioorthogonal labeling reagent, a key component in "click chemistry," offers a powerful tool for visualizing and tracking biomolecules in their native cellular environment. Its high specificity, rapid reaction kinetics, and biocompatibility make it an ideal choice for a wide range of applications, from fundamental cell biology research to the development of novel therapeutics.
Core Principles of this compound Chemistry
This compound utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This highly efficient and selective "click" reaction occurs between the electron-deficient methyltetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. The key features of this bioorthogonal ligation are:
-
Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants reported to be in the range of 800 to 30,000 M⁻¹s⁻¹ under physiological conditions.[1][2][3] This allows for efficient labeling at low, non-perturbing concentrations of the reactants.
-
High Specificity and Bioorthogonality: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with endogenous functional groups found in biological systems.[4]
-
Biocompatibility: The reaction proceeds readily in aqueous environments, at neutral pH, and at physiological temperatures, without the need for cytotoxic catalysts like copper.[4]
-
Stable Linkage: The resulting covalent bond formed between the tetrazine and TCO is highly stable, ensuring that the biotin (B1667282) label remains attached to the target molecule throughout the imaging experiment.
The this compound molecule itself is comprised of three key components:
-
Biotin: A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and sensitive detection using fluorescently labeled streptavidin conjugates.
-
PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the reagent and minimizes steric hindrance between the biotin and the target biomolecule.[5]
-
Methyltetrazine: The bioorthogonal reactive group that specifically and rapidly ligates with a TCO-modified molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound and TCO reaction, providing a basis for experimental design.
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | [6] |
| Reactants | Methyltetrazine (MeTz) & Trans-cyclooctene (TCO) | [4] |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | [1][2] |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 6-9, Room Temperature or 37°C | [6] |
| Byproduct | Nitrogen gas (N₂) | [6] |
| Reagent Property | Specification | Reference |
| This compound Solubility | Soluble in DMSO and DMF | [3] |
| Storage Conditions | Store at -20°C, desiccated | [3] |
| Appearance | Red crystalline solid | [3] |
Experimental Protocols
Here, we provide detailed protocols for two common applications of this compound in live cell imaging: labeling of cell surface glycans through metabolic engineering and pre-targeted imaging of cell surface receptors.
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans
This protocol describes the labeling of cell surface glycans on live cells that have been metabolically engineered to express a TCO-containing sugar.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescently labeled streptavidin (e.g., Streptavidin-AF488)
-
Imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in complete cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group into cell surface glycans.
-
-
Biotinylation Reaction:
-
Gently wash the cells three times with pre-warmed PBS to remove any unincorporated TCO-modified sugar.
-
Prepare a fresh solution of this compound in PBS at a final concentration of 50-100 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C or room temperature. For applications where internalization is a concern, this step can be performed at 4°C.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unreacted this compound.
-
-
Detection:
-
Prepare a solution of the fluorescently labeled streptavidin conjugate in PBS (e.g., 1-5 µg/mL).
-
Incubate the cells with the streptavidin solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound streptavidin.
-
-
Imaging:
-
Replace the PBS with imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Pre-targeted Imaging of Cell Surface Receptors
This protocol describes a two-step "pre-targeting" approach for imaging a specific cell surface receptor. First, an antibody conjugated to a TCO moiety is used to target the receptor. Then, the smaller, faster-clearing this compound is added to react with the TCO-antibody conjugate for subsequent detection.
Materials:
-
Cells expressing the receptor of interest
-
Primary antibody specific to the receptor of interest, conjugated to a TCO moiety (TCO-Antibody)
-
This compound
-
PBS, pH 7.4
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled streptavidin
-
Imaging medium
Procedure:
-
Pre-targeting with TCO-Antibody:
-
Plate cells and grow to the desired confluency.
-
Wash cells with PBS.
-
Incubate cells with a blocking buffer for 30 minutes to reduce non-specific binding.
-
Incubate the cells with the TCO-Antibody at a predetermined optimal concentration in blocking buffer for 1 hour at room temperature or 4°C.
-
Wash the cells three times with PBS to remove unbound TCO-Antibody.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in PBS (e.g., 10-50 µM).
-
Incubate the cells with the this compound solution for 15-30 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted this compound.
-
-
Detection:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add imaging medium to the cells and visualize using fluorescence microscopy.
-
Application Example: Visualizing EGFR Signaling and Endocytosis
The bioorthogonal labeling strategy employing this compound can be a powerful tool to study the dynamics of cell signaling pathways. For example, it can be used to track the trafficking of the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation and survival.[7][8] Aberrant EGFR signaling is implicated in various cancers.
Upon binding to its ligand, such as EGF, the EGFR dimerizes, leading to autophosphorylation of its intracellular tyrosine residues. This activation triggers the recruitment of adaptor proteins and the initiation of downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.[7][8] Concurrently, the activated EGFR undergoes endocytosis, a process that was initially thought to only terminate signaling.[7] However, it is now understood that EGFR can continue to signal from endosomal compartments, and this spatial regulation of signaling is crucial for specific cellular outcomes.[2][9]
By pre-targeting surface EGFR with a TCO-conjugated anti-EGFR antibody fragment (Fab) and then pulse-labeling with this compound and a fluorescent streptavidin, researchers can specifically visualize the population of receptors present at the plasma membrane at a given time. This allows for pulse-chase experiments to track the internalization and subsequent trafficking of the receptor through early endosomes, late endosomes, and lysosomes. This approach can provide valuable insights into how different stimuli or drug candidates affect the rate of EGFR endocytosis and its intracellular fate, ultimately influencing downstream signaling and cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Endosomal Signaling of Epidermal Growth Factor Receptor Stimulates Signal Transduction Pathways Leading to Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic code expansion to enable site-specific bioorthogonal labeling of functional G protein-coupled receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. EGF receptor trafficking: consequences for signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 9. molbiolcell.org [molbiolcell.org]
Application Note: Purification of Biotin-PEG4-Methyltetrazine Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed guide for the purification of proteins labeled with Biotin-PEG4-Methyltetrazine. The protocol outlines the bioorthogonal labeling of a target protein containing a trans-cyclooctene (B1233481) (TCO) group, followed by affinity purification based on the high-affinity interaction between biotin (B1667282) and streptavidin.
Introduction
This compound is a versatile reagent that enables the efficient biotinylation of proteins for subsequent purification and detection.[1][2][3] This process involves a two-step workflow:
-
Labeling: The methyltetrazine group of the reagent reacts specifically and rapidly with a trans-cyclooctene (TCO) group that has been incorporated into the target protein. This reaction, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[4][5] The polyethylene (B3416737) glycol (PEG4) linker enhances the solubility of the reagent and minimizes steric hindrance.[1][4]
-
Purification: The biotin moiety on the labeled protein allows for its capture using affinity chromatography with matrices functionalized with streptavidin or its derivatives. The bond between biotin and streptavidin is one of the strongest non-covalent interactions known, which allows for stringent wash steps and high purity of the final product.[6]
This method is highly valuable for isolating specifically labeled proteins from complex mixtures like cell lysates for downstream applications such as proteomics, drug target identification, and the development of protein-based therapeutics.[5]
Experimental Workflow
The overall workflow for the purification of this compound labeled proteins is depicted below. It begins with a protein that has been functionalized with a TCO group, followed by the labeling reaction and subsequent affinity purification.
Caption: Workflow for labeling and purification.
Protocols
Protocol 1: Labeling of TCO-Functionalized Protein
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Desalting column or dialysis cassette for purification[7]
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[7]
-
Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of this compound to the protein solution.[7] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7][8]
-
Removal of Excess Reagent: Remove the unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[7][9] This step is crucial to prevent the free biotin reagent from binding to the streptavidin resin in the subsequent purification step.
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[7]
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol details the capture and elution of the biotinylated protein using streptavidin-functionalized agarose (B213101) resin in a gravity-flow column format.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin Agarose Resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (see table below for options)
-
Gravity-flow chromatography column
-
Collection tubes
Procedure:
-
Resin Preparation:
-
Resuspend the streptavidin agarose resin slurry.
-
Transfer the desired amount of slurry to a gravity-flow column.
-
Allow the storage buffer to drain and equilibrate the resin by washing with 10 column volumes (CV) of Binding/Wash Buffer.
-
-
Binding:
-
Apply the biotinylated protein sample to the equilibrated column. For optimal binding, use a low flow rate.
-
Collect the flow-through to assess binding efficiency by SDS-PAGE or a protein concentration assay.
-
Re-apply the flow-through if necessary to maximize binding.
-
-
Washing:
-
Wash the resin with at least 10 CV of Binding/Wash Buffer or until the UV absorbance at 280 nm of the flow-through returns to baseline, indicating the removal of non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein using the chosen elution buffer (see Table 1). Apply 5-10 CV of the elution buffer to the column and collect the fractions.
-
Monitor the protein concentration in the eluted fractions.
-
-
Post-Elution Processing:
-
Immediately neutralize the pH if using a low-pH elution buffer.
-
Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Data Presentation
Table 1: Comparison of Elution Strategies for Streptavidin Affinity Chromatography
This table summarizes various elution conditions for releasing biotinylated proteins from streptavidin resins. The choice of elution buffer depends on the stability of the target protein and the requirements for downstream applications.
| Elution Method | Elution Buffer | Mechanism | Protein Condition | Notes |
| Harsh/Denaturing | 8 M Guanidine-HCl, pH 1.5 | Denatures streptavidin to release biotin. | Denatured | Very effective but requires refolding of the target protein.[6] |
| Competitive (Mild) | 5 mM Biotin in PBS | Free biotin competes for the binding sites on streptavidin. | Native | Requires a long incubation time and may result in incomplete elution. Best used with monomeric or modified avidin (B1170675) resins.[6] |
| Competitive (Strep-Tactin®) | Excess free biotin | Free biotin competes for binding sites on the engineered Strep-Tactin®. | Native | Allows for elution under physiological conditions.[10] |
| pH Shift (Iminobiotin) | pH 4.0 | 2-iminobiotin (B86554) binds to streptavidin at pH >9.5 and is released at acidic pH. | Native | Requires labeling with 2-iminobiotin instead of biotin. |
Signaling Pathways and Logical Relationships
Diagram of the Bioorthogonal Reaction
The following diagram illustrates the inverse-electron-demand Diels-Alder cycloaddition between the methyltetrazine and TCO moieties.
Caption: IEDDA click chemistry reaction.
Logical Flow for Method Selection
This diagram provides a logical flow for selecting the appropriate purification and elution strategy.
Caption: Decision tree for elution strategy.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. itwreagents.com [itwreagents.com]
- 10. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
Application Notes and Protocols: Calculating Molar Excess of Biotin-PEG4-Methyltetrazine for Efficient Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the way researchers study and manipulate biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its exceptional speed, high specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]
Biotin-PEG4-Methyltetrazine is a key reagent that leverages this chemistry for the efficient biotinylation of TCO-modified biomolecules. It consists of three essential components: a methyltetrazine moiety for the bioorthogonal reaction, a biotin (B1667282) molecule for high-affinity binding to streptavidin, and a hydrophilic PEG4 spacer that enhances water solubility and minimizes steric hindrance. This application note provides a detailed guide on calculating the optimal molar excess of this compound for labeling TCO-functionalized proteins and offers comprehensive protocols for the labeling reaction and subsequent quantification of biotin incorporation.
Principle of the Reaction
The labeling process is a two-step procedure. First, the biomolecule of interest is functionalized with a TCO group. This can be achieved through various methods, such as metabolic labeling with TCO-modified sugars or chemical conjugation to reactive residues like lysines. Subsequently, this compound is introduced. The methyltetrazine group reacts specifically and irreversibly with the TCO moiety, forming a stable covalent bond and yielding the biotinylated biomolecule.[1]
Calculating Molar Excess
The molar excess of this compound over the TCO-modified biomolecule is a critical parameter that influences the labeling efficiency. While the optimal ratio may need to be determined empirically for each specific application, a general starting point is a 1.5 to 5-fold molar excess of the biotin-tetrazine reagent.[1] Using a slight molar excess helps to drive the reaction to completion, ensuring a high degree of labeling.
Calculation Example:
-
Determine the moles of your TCO-modified protein:
-
Moles of protein = (Mass of protein in grams) / (Molecular weight of protein in g/mol )
-
-
Calculate the required moles of this compound:
-
Moles of this compound = Moles of protein × Desired molar excess
-
-
Calculate the volume of this compound stock solution to add:
-
Volume to add (in µL) = (Moles of this compound × 1,000,000) / (Concentration of stock solution in mM)
-
Data Presentation: Impact of Molar Excess on Labeling Efficiency
The following table summarizes illustrative data on the effect of varying the molar excess of this compound on the degree of labeling (DOL) of a TCO-modified antibody (150 kDa), as determined by a combination of UV-Vis spectroscopy and mass spectrometry.
| Molar Excess of this compound | Degree of Labeling (DOL) (moles of biotin per mole of antibody) | Labeling Efficiency (%) |
| 1.5x | 1.3 | 87% |
| 2.0x | 1.6 | 94% |
| 3.0x | 1.8 | 98% |
| 5.0x | 1.9 | >99% |
This data is representative and the optimal molar excess may vary depending on the specific biomolecule and reaction conditions.
Experimental Protocols
Protocol 1: Labeling of a TCO-Functionalized Protein
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.
-
Biotinylation Reaction: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add the desired molar excess (e.g., 1.5 to 5-fold) of the this compound stock solution to the protein solution. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: a. Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the rapid estimation of biotin incorporation. The assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
Purified biotinylated protein
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: a. Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. b. Measure the absorbance at 500 nm. This is the A₅₀₀ of the HABA/Avidin solution.
-
Measure Sample Absorbance: a. Add 100 µL of the purified biotinylated protein sample to the cuvette containing the HABA/Avidin solution and mix well. b. Measure the absorbance at 500 nm until the reading is stable. This is the A₅₀₀ of the HABA/Avidin/Biotin sample.
-
Calculate the Degree of Labeling (DOL): Use the change in absorbance and the molar extinction coefficients of the HABA-avidin complex and biotin to calculate the concentration of biotin, and subsequently the DOL. Refer to the specific HABA assay kit protocol for detailed calculation steps.
Visualizations
Caption: Experimental workflow for biotinylating a TCO-functionalized protein.
Caption: Chemical reaction of this compound with a TCO-modified biomolecule.
References
Application Notes: Utilizing Biotin-PEG4-Methyltetrazine for Advanced Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Methyltetrazine is a powerful biotinylation reagent for bioorthogonal chemistry, enabling the precise labeling of biomolecules in complex biological systems, including living cells.[1][2] This technology is particularly advantageous for flow cytometry applications, offering a highly specific and efficient method for tagging cellular targets. The core of this methodology lies in the inverse-electron-demand Diels-Alder cycloaddition, a "click chemistry" reaction between a methyltetrazine (MeTz) moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][3] This reaction is exceptionally fast and occurs under biocompatible conditions without the need for toxic catalysts, making it ideal for live-cell analysis.[2][4]
These application notes provide detailed protocols and data for the use of this compound in flow cytometry, focusing on the labeling of cell surface glycans through metabolic glycoengineering.
Principle of the Technology
The labeling strategy involves a two-step process:
-
Metabolic or Enzymatic Incorporation of TCO: Cells are first treated with a modified substrate (e.g., a TCO-modified sugar) that is metabolically incorporated into the target biomolecule, such as cell-surface glycans.[5][6] Alternatively, proteins or antibodies can be chemically conjugated with a TCO group.[7][8]
-
Bioorthogonal Ligation: The TCO-labeled cells are then treated with this compound. The methyltetrazine group rapidly and specifically reacts with the TCO group, forming a stable covalent bond and effectively tagging the target with biotin (B1667282).[9]
-
Detection: The biotinylated cells are subsequently stained with a fluorescently-labeled streptavidin conjugate, which can then be analyzed by flow cytometry.[5][6]
The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating efficient binding of biotin to streptavidin.[1][9]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition | [1][3] |
| Reactants | Methyltetrazine (MeTz) and Trans-cyclooctene (TCO) | [1][2] |
| Second-Order Rate Constant | 800 - 10^6 M⁻¹s⁻¹ | [5] |
| Recommended Ac₄ManN-TCO Concentration (Metabolic Labeling) | 25-50 µM | [5] |
| Incubation Time (Metabolic Labeling) | 24-48 hours | [5] |
| Recommended Biotin-PEG4-MeTz Concentration | 50-100 µM | [5] |
| Incubation Time (Biotinylation) | 30-60 minutes | [5] |
| This compound Storage | -20°C, protected from light and moisture | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans and Flow Cytometry Analysis
This protocol describes the labeling of cell surface glycans by metabolically incorporating a TCO-modified sugar (Ac₄ManN-TCO) for subsequent detection by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ac₄ManN-TCO (trans-cyclooctene-modified N-acetylmannosamine)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC, -PE, or -APC)
-
Flow cytometer
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency in a suitable culture vessel. b. Add Ac₄ManN-TCO to the cell culture medium to a final concentration of 25-50 µM.[5] c. Incubate the cells for 24-48 hours under standard culture conditions to allow for the metabolic incorporation of the TCO-sugar into cell surface glycans.[5]
-
Cell Harvesting and Washing: a. Gently harvest the cells (e.g., by trypsinization if adherent, followed by neutralization). b. Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar. Centrifuge at a low speed (e.g., 300-500 x g) for 5 minutes between washes.
-
Biotinylation with this compound: a. Prepare a fresh solution of this compound in PBS at a concentration of 50-100 µM.[5] b. Resuspend the cell pellet in the this compound solution. c. Incubate for 30-60 minutes at room temperature or 4°C.[5] Performing this step at 4°C can help to reduce endocytosis of the label.[5]
-
Washing: a. Wash the cells three times with ice-cold PBS to remove excess this compound.
-
Staining with Fluorescent Streptavidin: a. Resuspend the biotinylated cells in FACS buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6] b. Add the fluorescently-labeled streptavidin conjugate at the manufacturer's recommended concentration. c. Incubate for 15-30 minutes at room temperature or on ice, protected from light.[5]
-
Final Washes and Flow Cytometry Analysis: a. Wash the cells twice with cold FACS buffer to remove unbound streptavidin.[6] b. Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 500 µL) for flow cytometry analysis.[6] c. Analyze the cells on a flow cytometer, detecting the fluorescence signal from the streptavidin conjugate.
Controls:
-
Unlabeled Cells: Cells not treated with Ac₄ManN-TCO or this compound to assess background fluorescence.
-
Streptavidin Only: Cells not treated with this compound but stained with the fluorescent streptavidin to check for non-specific binding.
-
TCO-labeled cells only: Cells treated with Ac₄ManN-TCO but not with this compound to ensure no direct interaction of the TCO group with the detection system.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Bioorthogonal click chemistry reaction.
Caption: Glycan-mediated signaling pathway investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Biotin-PEG4-Methyltetrazine in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG4-Methyltetrazine for the enrichment and identification of interacting biomolecules through pull-down assays. This technique leverages the highly specific and rapid bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group, enabling the efficient capture of target proteins from complex biological samples.
Core Principles
This compound is a chemical probe that combines three key functional components: a biotin (B1667282) handle for high-affinity binding to streptavidin, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine moiety for bioorthogonal ligation.[1][2]
The underlying chemistry involves a two-step process:
-
Target Labeling: A biomolecule of interest (e.g., a protein, drug candidate) is first functionalized with a TCO group. This can be achieved through genetic encoding of unnatural amino acids or by chemical modification.[1]
-
Bioorthogonal Ligation and Capture: The TCO-tagged biomolecule is then incubated with this compound. The methyltetrazine group reacts specifically and rapidly with the TCO group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This forms a stable covalent bond, effectively tagging the target molecule with biotin. The biotinylated molecule can then be captured using streptavidin-coated beads.
This method offers high specificity, as the methyltetrazine-TCO reaction does not interfere with native biochemical processes within a living system.[1][2]
Experimental Workflow Overview
The general workflow for a this compound pull-down assay involves labeling the TCO-tagged target, cell lysis, capture of the biotinylated target and its binding partners on streptavidin beads, washing to remove non-specific binders, and finally, eluting the captured proteins for downstream analysis such as mass spectrometry.
Quantitative Data Summary
Successful pull-down assays depend on the kinetics of the bioorthogonal reaction and the binding capacity of the streptavidin beads.
| Parameter | Value | Source(s) |
| Reaction Kinetics | ||
| Second-order rate constant (k) for Tetrazine-TCO ligation | > 800 M⁻¹s⁻¹ | [3] |
| Streptavidin Bead Binding Capacity | ||
| GoldBio Streptavidin Agarose Beads | > 120 nmol of free biotin / mL of resin | [4] |
| Vector Labs High Capacity Streptavidin Magnetic Beads | ≥ 12 nmol of free biotin / mg of beads | [5] |
| NEB Hydrophilic Streptavidin Magnetic Beads | 400 pmol of 25 bp ssDNA / mg of beads | [6] |
| NEB Hydrophilic Streptavidin Magnetic Beads | 30 µg of biotinylated antibody / mg of beads | [6] |
| Cytiva Sera-Mag SpeedBeads (Neutravidin) | 30.8 nmol/mL | [7][8] |
| Cytiva Sera-Mag SpeedBeads (Streptavidin) | 18.3 nmol/mL | [7][8] |
Detailed Experimental Protocols
Protocol 1: Labeling of TCO-tagged Proteins in Live Cells
This protocol describes the biotinylation of a TCO-functionalized protein expressed in mammalian cells.
Materials:
-
Cells expressing the TCO-tagged protein of interest
-
This compound (store stock solution at -80°C)[9]
-
Anhydrous DMSO[9]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell culture medium
-
(Optional) Quenching reagent: TCO-containing small molecule[1]
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]
-
Cell Culture: Culture cells expressing the TCO-tagged protein to approximately 80% confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove interfering components from the culture medium.[1]
-
Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[1]
-
Quenching (Optional but Recommended): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[1]
-
Final Washes: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[1]
-
Cell Lysis: Proceed immediately to cell lysis as described in Protocol 2.
Protocol 2: Pull-Down of Biotinylated Proteins
This protocol details the pull-down of the biotinylated protein and its interacting partners from cell lysate.
Materials:
-
Labeled cells from Protocol 1
-
Lysis Buffer (see Table 2 for recipes)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (see Table 2 for recipes)
-
Elution Buffer (see Table 2 for recipes)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Lysis: Lyse the washed cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[1][10] Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet insoluble material.[11] Transfer the supernatant to a new tube.
-
Bead Preparation: Wash the required volume of streptavidin magnetic beads three times with wash buffer.[11]
-
Binding: Add the clarified cell lysate to the washed streptavidin beads and incubate for 1-2 hours at 4°C on a rotating wheel.[10]
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of wash buffer. For each wash, resuspend the beads and incubate for 5 minutes with rotation before pelleting.[10]
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of elution buffer to the beads and incubate with gentle mixing. Incubation conditions will vary depending on the elution buffer (see Table 2).[12][13]
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis: The eluted proteins are now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.
Buffer Recipes
| Buffer Type | Components | Source(s) |
| Lysis Buffer 1 (RIPA-like) | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease and Phosphatase Inhibitors | [10] |
| Lysis Buffer 2 (Tween-20 based) | 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 0.5% Tween 20, 25 U/µL Benzonase, 10 µg/mL Avidin, Protease and Phosphatase Inhibitors | [10] |
| Wash Buffer 1 (High Stringency) | 10 mM Tris-HCl pH 8.0, 1 M KCl, 0.1 M Na₂CO₃, 2 M Urea | |
| Wash Buffer 2 (CHAPS-based) | 50 mM HEPES pH 7.5, 100 mM KAc, 2 mM MgCl₂, 1 mM DTT, 0.1% CHAPS | [10] |
| Wash Buffer 3 (PBS-based) | 1X PBS pH 7.4, 0.05% Tween-20 | [6] |
| Elution Buffer 1 (Competitive) | 50 mM HEPES pH 7.5, 100 mM KAc, 1 mM Biotin | [10] |
| Elution Buffer 2 (Denaturing) | 0.4% SDS, 1% IGEPAL-CA630, 25 mM Biotin (Heat at 95°C for 5 min) | [12] |
| Elution Buffer 3 (Acidic) | 0.1 M Glycine-HCl pH 2.5-3.0 | [14] |
Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. neb.com [neb.com]
- 7. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smbp.espci.fr [smbp.espci.fr]
Revolutionizing Targeted Drug Delivery: An Experimental Workflow Utilizing Biotin-PEG4-Methyltetrazine for Pre-Targeted Therapy
Introduction: Pre-targeted drug delivery represents a paradigm shift in precision medicine, offering a strategy to enhance the therapeutic index of potent drugs by separating the targeting and delivery steps. This approach minimizes systemic toxicity and maximizes drug concentration at the site of disease. The bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of modern pre-targeting strategies due to its rapid kinetics and high specificity in a biological environment. This application note details an experimental workflow for pre-targeted drug delivery using Biotin-PEG4-Methyltetrazine, a versatile reagent that combines a targeting moiety (biotin), a flexible polyethylene (B3416737) glycol (PEG) spacer, and a bioorthogonal reactive group (methyltetrazine).
This workflow is designed for researchers, scientists, and drug development professionals engaged in the development of targeted therapeutics. The protocols provided herein cover the essential steps from conjugation of the targeting and therapeutic components to in vivo evaluation.
Principle of the Pre-Targeted Approach
The strategy involves a two-step process. First, a targeting molecule, such as an antibody specific to a tumor antigen, is modified with a trans-cyclooctene (TCO) group and administered. This TCO-modified antibody is allowed to accumulate at the target site and clear from systemic circulation. In the second step, the therapeutic agent, conjugated to this compound, is administered. The methyltetrazine moiety of this conjugate rapidly and specifically reacts with the TCO group on the antibody at the target site via an inverse electron demand Diels-Alder (IEDDA) cycloaddition, effectively "clicking" the drug into place. The biotin (B1667282) component can be utilized for purification or as a secondary targeting mechanism for cells overexpressing biotin receptors.
Experimental Workflow Diagram
Caption: Overall experimental workflow for pre-targeted drug delivery.
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to a Targeting Antibody
This protocol describes the modification of a targeting antibody with a TCO moiety using an N-Hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Targeting antibody (e.g., IgG) at 1-5 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-PEG-NHS ester.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS, pH 7.4 using a desalting column. Adjust the antibody concentration to 2 mg/mL in reaction buffer.[1]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Conjugation Reaction: Add a 15 to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution.[2] Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.[1]
-
Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[2]
-
Purification: Remove excess, unreacted TCO-NHS ester and other small molecules using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).[3]
-
Characterization: Determine the final concentration of the TCO-antibody conjugate using a protein assay (e.g., BCA or Nanodrop at 280 nm). The degree of labeling (DOL) can be determined by mass spectrometry. Store the conjugate at 4°C for short-term or -80°C for long-term storage.
Protocol 2: Conjugation of this compound to an Amine-Containing Drug
This protocol outlines the conjugation of this compound-NHS ester to a drug containing a primary or secondary amine. Doxorubicin is used as an example.
Materials:
-
Amine-containing drug (e.g., Doxorubicin-HCl).
-
This compound-NHS ester.
-
Anhydrous DMSO.
-
Reaction buffer: PBS with 5% (v/v) triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), pH ~8.5.
-
Purification system (e.g., HPLC).
Procedure:
-
Drug Preparation: Dissolve the amine-containing drug in the reaction buffer. The basic pH is necessary to deprotonate the amine for reaction with the NHS ester.
-
This compound-NHS Preparation: Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 1.5 to 2-fold molar excess of the this compound-NHS solution to the drug solution.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by LC-MS.
-
Purification: Purify the this compound-Drug conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR. Lyophilize the purified product for storage at -20°C or below.
Protocol 3: In Vitro Pre-Targeted Cell Killing Assay
This protocol assesses the efficacy of the pre-targeted system in a cancer cell line that overexpresses the target antigen.
Materials:
-
Target cancer cell line and appropriate culture medium.
-
TCO-Antibody conjugate.
-
This compound-Drug conjugate.
-
Control groups: untreated cells, cells treated with TCO-antibody only, cells treated with drug conjugate only, cells treated with a non-targeting TCO-antibody followed by the drug conjugate.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Pre-targeting: Remove the culture medium and add fresh medium containing the TCO-Antibody conjugate at a predetermined concentration. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with warm PBS to remove unbound TCO-Antibody.
-
Drug Delivery: Add fresh medium containing the this compound-Drug conjugate. Incubate for a period appropriate for the drug's mechanism of action (e.g., 24-72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the results between the different treatment groups.
Protocol 4: In Vivo Pre-Targeted Biodistribution Study
This protocol describes the evaluation of the biodistribution of a radiolabeled this compound conjugate in a tumor xenograft mouse model. The drug conjugate is replaced with a radiolabeled version for imaging and quantification.
Materials:
-
Tumor xenograft mouse model (e.g., nude mice with subcutaneously implanted tumors).
-
TCO-Antibody conjugate.
-
Radiolabeled this compound conjugate (e.g., with 177Lu or 64Cu).
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Pre-targeting Injection: Intravenously inject the TCO-Antibody conjugate into the tumor-bearing mice. Allow a sufficient time interval (e.g., 24, 48, or 72 hours) for the antibody to accumulate in the tumor and clear from the blood.[4][5]
-
Radiotracer Injection: After the predetermined time interval, intravenously inject the radiolabeled this compound conjugate.
-
Biodistribution Analysis: At various time points post-injection of the radiotracer (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice.
-
Tissue Collection: Collect tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios.
Quantitative Data Presentation
The following tables summarize representative biodistribution data from pre-clinical studies utilizing a TCO-tetrazine pre-targeting approach for radioimmunotherapy.
Table 1: Biodistribution of 177Lu-DOTA-PEG7-Tz after Pre-targeting with 5B1-TCO in a Pancreatic Cancer Xenograft Model [4][6]
| Tissue | 4 h (%ID/g) | 24 h (%ID/g) | 72 h (%ID/g) | 120 h (%ID/g) |
| Blood | 0.9 ± 0.2 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 0.7 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Spleen | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 2.5 ± 0.5 | 0.6 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Muscle | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 4.6 ± 0.8 | 11.5 ± 2.5 | 12.0 ± 5.3 | 16.8 ± 3.9 |
Data are presented as mean ± standard deviation. TCO-antibody was administered 72 hours prior to the radiolabeled tetrazine.
Table 2: Tumor-to-Tissue Ratios at Different Time Points [6]
| Ratio | 4 h | 24 h | 72 h | 120 h |
| Tumor-to-Blood | 5.1 | 115.0 | >1000 | >1000 |
| Tumor-to-Liver | 4.6 | 23.0 | 60.0 | 84.0 |
| Tumor-to-Kidney | 1.8 | 19.2 | 60.0 | 168.0 |
| Tumor-to-Muscle | 15.3 | 115.0 | >1000 | >1000 |
Signaling Pathway Visualization
For a therapeutic payload such as Doxorubicin, understanding its downstream cellular effects is crucial. Doxorubicin primarily induces apoptosis through the intrinsic pathway by causing DNA damage and generating reactive oxygen species (ROS).
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Doxorubicin-induced intrinsic apoptosis pathway.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretargeting of internalizing trastuzumab and cetuximab with a 18F-tetrazine tracer in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Nanoparticles with Biotin-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-PEG4-Methyltetrazine for the functionalization of nanoparticles. This bifunctional linker is a powerful tool for developing targeted drug delivery systems, diagnostic probes, and other advanced nanomaterials. The protocols outlined below offer a starting point for researchers to develop and optimize their specific applications.
Introduction
This compound is a versatile chemical linker designed for the straightforward and efficient surface modification of nanoparticles. It incorporates three key functional elements:
-
Biotin (B1667282): A vitamin with a very high affinity for streptavidin and avidin, enabling strong and specific binding for purification, immobilization, or targeted delivery applications.[1][2][3]
-
PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances water solubility, reduces steric hindrance, and minimizes non-specific protein binding to the nanoparticle surface.[1][2]
-
Methyltetrazine: A highly reactive moiety that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry."[1][4] This reaction is exceptionally fast and specific with trans-cyclooctene (B1233481) (TCO) functional groups, proceeding rapidly under physiological conditions without the need for a catalyst.[1][5]
The unique combination of these components allows for a two-step "pre-targeting" approach. First, nanoparticles are functionalized with this compound. In a separate step, a targeting moiety (e.g., an antibody or small molecule) or a therapeutic agent is modified with a TCO group. The two components can then be rapidly and specifically conjugated via the methyltetrazine-TCO reaction.
Principle of Nanoparticle Functionalization
The functionalization of nanoparticles with this compound is typically achieved through the reaction of a reactive group on the nanoparticle surface with a corresponding functional group on the this compound molecule. For nanoparticles with primary amines on their surface, an NHS-ester derivative of this compound can be used to form a stable amide bond.
Alternatively, for nanoparticles that are first modified with a TCO group, the methyltetrazine moiety of this compound allows for a highly efficient bioorthogonal conjugation. This iEDDA reaction is characterized by its exceptional kinetics and selectivity, making it ideal for use in complex biological environments.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its application in nanoparticle functionalization.
| Property | Value | Reference |
| Molecular Weight | Varies by specific product | |
| Storage Conditions | -20°C, protected from light and moisture | [4][6] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [2] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ (for Methyltetrazine-TCO reaction) | [5] |
| Experimental Parameter | Recommended Range or Value | Reference |
| This compound Concentration | 1.5 to 5-fold molar excess over the nanoparticle's reactive sites (optimization recommended) | [6] |
| Reaction Buffer | Amine-free buffers such as PBS, pH 7.2-8.0 | [6] |
| Reaction Time | 1-2 hours at room temperature | [6] |
| Reaction Temperature | Room temperature (20-25°C) | [6] |
| Purification Methods | Centrifugation, dialysis, or size exclusion chromatography | [6] |
Experimental Protocols
Materials and Reagents
-
Nanoparticles with surface functional groups (e.g., primary amines)
-
This compound with a reactive group suitable for the nanoparticle surface (e.g., NHS ester for amine-functionalized nanoparticles)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Purification supplies (e.g., centrifuge tubes, dialysis cassettes, size exclusion chromatography columns)
-
Characterization instruments (e.g., DLS, Zeta Potential Analyzer, UV-Vis Spectrophotometer, TEM)
Protocol for Functionalizing Amine-Coated Nanoparticles
This protocol provides a general guideline for the conjugation of this compound-NHS ester to nanoparticles with primary amine groups on their surface.
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated to prevent aggregation.
-
-
This compound-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound-NHS ester solution to the nanoparticle suspension. The optimal ratio should be determined empirically for each nanoparticle system.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents.
-
For larger nanoparticles: Centrifuge the solution at an appropriate speed and time to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in fresh Reaction Buffer. Repeat this wash step 2-3 times.
-
For smaller nanoparticles: Purify the functionalized nanoparticles using dialysis against the desired storage buffer or by size exclusion chromatography.
-
-
Characterization:
-
Characterize the purified this compound functionalized nanoparticles to confirm successful conjugation and assess their properties (see Section 5).
-
-
Storage:
-
Store the purified functionalized nanoparticles at 4°C for short-term storage or at -20°C for long-term storage in a suitable buffer.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of nanoparticles and to understand their properties. The following techniques are recommended:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected upon successful conjugation.
-
Zeta Potential Analysis: To measure the surface charge of the nanoparticles. A change in zeta potential can indicate successful surface modification.
-
UV-Vis Spectroscopy: If the nanoparticle or the linker has a characteristic absorbance peak, UV-Vis can be used to quantify the degree of conjugation.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to check for any aggregation caused by the functionalization process.
-
Functional Assays:
-
Streptavidin Binding Assay: To confirm the presence and accessibility of the biotin moiety, an assay using fluorescently labeled streptavidin can be performed.
-
TCO-Conjugation Assay: To verify the reactivity of the methyltetrazine group, a reaction with a TCO-functionalized fluorescent dye can be carried out, followed by fluorescence measurement.
-
Visualizations
References
Troubleshooting & Optimization
how to reduce background signal in Biotin-PEG4-Methyltetrazine experiments
Welcome to the technical support center for Biotin-PEG4-Methyltetrazine applications. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce high background signals in bioorthogonal chemistry workflows.
Troubleshooting Guide: Reducing High Background Signal
High background signal can obscure specific results and complicate data interpretation. The following guide addresses the most common causes of non-specific signals in a question-and-answer format.
Q1: My "no-tetrazine" control shows a high signal. What is the likely cause?
This indicates that the background is likely caused by non-specific binding of the streptavidin conjugate, not the this compound probe itself.
Solutions:
-
Optimize Streptavidin Conjugate Concentration: The concentration of the streptavidin-fluorophore or streptavidin-enzyme conjugate may be too high. Titrate the conjugate to find the lowest concentration that still provides a robust specific signal.[1][2][3]
-
Improve Blocking Strategy: Your current blocking buffer may be inadequate.[4]
-
Switch to a protein-based blocker like 1-5% Bovine Serum Albumin (BSA) or purified casein in a suitable buffer (TBS or PBS).[5] Casein-based blockers can sometimes provide lower backgrounds than BSA.[5][6]
-
Avoid using milk-based blockers as they contain endogenous biotin (B1667282), which will bind to the streptavidin conjugate and increase background.[7]
-
Increase the blocking incubation time (e.g., 60 minutes at room temperature or overnight at 4°C).[8]
-
-
Enhance Washing Steps: Insufficient washing can leave unbound streptavidin conjugate behind.
-
Increase the number of wash cycles (e.g., from 3 to 5-6 washes).[1][9]
-
Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer (e.g., PBST or TBST) to reduce hydrophobic interactions.[10]
-
Increase the ionic strength of the wash buffer by adding NaCl to reduce non-specific electrostatic interactions.
-
Q2: My "no-TCO" control (cells/sample without the TCO modification) shows a high signal. Why is this happening?
This suggests that the this compound probe is binding non-specifically to the sample.
Solutions:
-
Titrate this compound: The concentration of the tetrazine probe might be too high. Perform a dose-response experiment to find the optimal concentration that maximizes the specific signal from TCO-labeled samples while minimizing background on control samples. Typical starting concentrations for cell labeling are in the 50-100 µM range.[11]
-
Optimize Reaction Incubation Time and Temperature:
-
Reduce the incubation time for the tetrazine ligation step. The reaction between methyltetrazine and TCO is exceptionally fast, and prolonged incubation may not be necessary and could increase non-specific binding.[11][12][13] Incubations of 30-60 minutes are often sufficient.[11][14]
-
Perform the labeling step at 4°C. Lower temperatures can help reduce active cellular processes like endocytosis and may decrease non-specific probe internalization.[11]
-
-
Improve Post-Ligation Washing: Ensure thorough washing after the tetrazine incubation step to remove all unbound this compound before adding the streptavidin detection reagent.
Q3: The background is high across all samples, including the fully negative control (no TCO, no tetrazine). What should I check?
This points to a systemic issue, potentially related to endogenous factors in the sample or problems with the detection reagents.
Solutions:
-
Block for Endogenous Biotin: Many cell and tissue types contain endogenous biotin-dependent carboxylase enzymes, which will be detected by the streptavidin conjugate.[15] It is crucial to perform an endogenous biotin blocking step before adding any biotin-based reagents. This typically involves a two-step process:
-
Incubate the sample with an excess of unlabeled streptavidin to bind to all endogenous biotin.
-
Incubate with free biotin to saturate the remaining binding sites on the streptavidin from the previous step.
-
-
Check for Sample Autofluorescence: If using fluorescence detection, the sample itself may be autofluorescent.[8][16]
-
Examine an unstained sample under the microscope using the same filter sets.
-
Fixatives like glutaraldehyde (B144438) can induce autofluorescence; consider using fresh, high-quality 4% paraformaldehyde instead.[8][16]
-
Specialized quenching reagents can be used to reduce autofluorescence.
-
Troubleshooting Flowchart
This diagram provides a logical workflow to diagnose the source of high background noise.
Caption: A decision tree to systematically identify the source of high background.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: It is a bioorthogonal labeling reagent. It contains a methyltetrazine group that reacts with a trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) click reaction.[12][13] The PEG4 linker increases solubility and reduces steric hindrance, while the biotin moiety allows for highly sensitive detection using streptavidin conjugates.[12]
Q: Why is the tetrazine-TCO reaction ideal for biological systems? A: This reaction is bioorthogonal, meaning it is highly specific and does not interfere with native biochemical processes.[12] It has exceptionally fast kinetics and does not require a cytotoxic copper catalyst, making it perfect for labeling molecules in living cells and organisms.[13][14]
Q: Can I use normal serum for blocking? A: Yes, using normal serum from the species in which the secondary antibody (or in this case, the streptavidin conjugate's host) was raised is a common and effective blocking strategy.[8][17] For example, if using a Goat anti-Rabbit secondary, use normal goat serum. This prevents the secondary antibody from cross-reacting with endogenous immunoglobulins in the sample.
Q: My signal is weak even with high background. What can I do? A: A poor signal-to-noise ratio can result from issues with either the signal or the background. After addressing background issues using the guide above, focus on amplifying your signal. Ensure your TCO-labeling was successful and that you are using an optimal concentration of the this compound probe. You can also consider using a brighter fluorophore on your streptavidin conjugate or employing a signal amplification technique if compatible with your assay.
Data Presentation: Reagent Optimization
Optimizing reagent concentrations is critical for achieving a high signal-to-noise ratio. The tables below provide recommended starting concentrations and considerations for key components.
Table 1: Blocking Buffer Component Comparison
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| BSA | 1 - 5% in PBS/TBS | General-purpose blocker, good for reducing protein-protein interactions. | Can be a weaker blocker than casein, potentially leading to higher background in some systems.[7] |
| Casein | 0.5 - 2% in PBS/TBS | Often provides lower background than BSA or milk.[5][6] Recommended for biotin-avidin systems.[5] | May mask some antigens. |
| Normal Serum | 2 - 10% in PBS/TBS | Highly effective at preventing non-specific binding of secondary antibodies from the same host species.[17] | Must match the host species of the detection reagent. |
| Non-fat Dry Milk | 3 - 5% in PBS/TBS | Inexpensive and effective for many applications. | Contains endogenous biotin ; should be avoided in all biotin-streptavidin detection systems.[7] |
Table 2: Wash Buffer Additive Optimization
| Additive | Typical Concentration | Purpose |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent that reduces non-specific hydrophobic interactions.[10] |
| NaCl | Increase to 0.3 - 0.5 M | Increases ionic strength to disrupt weak, non-specific electrostatic binding. |
Experimental Protocol: Cell-Surface Labeling and Detection
This protocol provides a general workflow for labeling cell-surface glycans that have been metabolically engineered to display TCO groups, followed by detection with a streptavidin-fluorophore conjugate for microscopy.
Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 6. interchim.fr [interchim.fr]
- 7. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. ibidi.com [ibidi.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
Optimizing Biotin-PEG4-Methyltetrazine to Protein Molar Ratios: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Biotin-PEG4-Methyltetrazine to a trans-cyclooctene (B1233481) (TCO)-modified protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound for labeling a TCO-modified protein?
A common starting point is a 1.5 to 5-fold molar excess of this compound to the TCO-modified protein.[1][2] However, the optimal ratio is highly dependent on the specific protein, its concentration, and the number of available TCO groups. Empirical testing is recommended to determine the ideal ratio for your specific experiment.
Q2: How do I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To prevent degradation from moisture, allow the vial of the reagent to equilibrate to room temperature before opening. Once dissolved in anhydrous DMSO, the stock solution should be aliquoted into single-use volumes and stored at -20°C for up to one month or -80°C for up to six months.[3]
Q3: What are the optimal reaction conditions for the biotinylation reaction?
The reaction is typically carried out in a buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5.[1] The incubation can be performed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
Q4: How can I remove unreacted this compound after the labeling reaction?
Excess, unreacted this compound can be removed using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), or through dialysis.[1] This step is crucial to prevent high background signals in downstream applications.
Q5: How can I determine the degree of biotinylation (biotin-to-protein ratio)?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method for quantifying the amount of biotin (B1667282) incorporated onto a protein.[4] This assay relies on the displacement of HABA from an avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Biotinylation | Degraded this compound due to moisture. | Ensure the reagent is stored properly under dry conditions. Use anhydrous DMSO for preparing stock solutions. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the TCO-protein. A titration experiment is recommended to find the optimal ratio. | |
| Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Perform a buffer exchange into an amine-free buffer like PBS before the TCO-modification and biotinylation steps. | |
| High Background Signal | Incomplete removal of excess this compound. | Ensure thorough purification after the labeling reaction using a desalting column or dialysis. |
| Non-specific binding of the biotinylated protein. | Include appropriate blocking steps in downstream applications (e.g., using a biotin-free protein like BSA). | |
| Protein Precipitation | Protein instability in the presence of DMSO. | Keep the final concentration of DMSO in the reaction mixture below 10%. If the protein is sensitive to DMSO, consider a lower concentration or a more water-soluble tetrazine reagent. |
| Over-modification of the protein leading to aggregation. | Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[5] |
Quantitative Data
The degree of biotinylation is directly influenced by the molar ratio of the biotinylating reagent to the protein. While the optimal ratio is protein-dependent, the following table provides a representative example of how the molar coupling ratio (MCR) of an NHS-activated biotin reagent can affect the molar incorporation ratio (MIR) on an antibody. This can serve as a general guideline for what to expect when optimizing your this compound to TCO-protein ratio.
| Molar Coupling Ratio (MCR) (Biotin Reagent : Protein) | Molar Incorporation Ratio (MIR) (Biotin : Protein) |
| 5:1 | 1.4 |
| 10:1 | 2.5 |
| 20:1 | 4.4 |
| 40:1 | 7.2 |
| Data adapted from experiments with NHS-Biotin and antibodies and serves as an illustrative example.[6] |
Experimental Protocols
Protocol 1: Two-Step Protein Biotinylation using TCO-NHS Ester and this compound
This protocol first involves the modification of the protein with a TCO group, followed by the specific reaction with this compound.
Part A: Introduction of TCO onto the Protein
-
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Part B: Biotinylation with this compound
-
Materials:
-
TCO-modified protein from Part A
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
-
-
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
-
-
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).
-
Calculate the biotin-to-protein molar ratio using the appropriate formulas, which take into account the change in absorbance, the extinction coefficient of the HABA-avidin complex, and the concentration and molecular weight of the protein.
-
Visualizations
Caption: Experimental workflow for two-step protein biotinylation.
Caption: Troubleshooting logic for low biotinylation signal.
Caption: Signaling pathway of the HABA assay for biotin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. benchchem.com [benchchem.com]
stability issues with reconstituted Biotin-PEG4-Methyltetrazine
Welcome to the technical support center for Biotin-PEG4-Methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, handling, and troubleshooting of reconstituted this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, lyophilized this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1][2] It is shipped at ambient temperature and is stable for several weeks during transit.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound to create a stock solution.[2] Ensure you are using a fresh, anhydrous grade of DMSO, as the methyltetrazine moiety is sensitive to moisture.[2]
Q3: How should I store the reconstituted stock solution?
A: Once reconstituted in anhydrous DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] For optimal stability, store these aliquots at -80°C under desiccated conditions.[2]
Q4: What is the stability of the reconstituted stock solution?
A: The stability of the stock solution is dependent on the storage temperature. When stored properly, aliquots are stable for up to 6 months at -80°C or up to 1 month at -20°C.[4] It is crucial to use the solution within these timeframes to ensure reactivity.
Q5: What is the primary cause of instability for reconstituted this compound in aqueous solutions?
A: The primary cause of instability is the hydrolysis of the methyltetrazine ring in aqueous environments.[1] This degradation is accelerated in the presence of nucleophiles, such as those found in cell culture media (e.g., amino acids, reducing agents), and at non-optimal pH.[1] For this reason, it is recommended to prepare fresh dilutions in your aqueous reaction buffer immediately before use.[1]
Stability Data
The stability of the methyltetrazine moiety is critical for its successful use in click chemistry. The following tables summarize the recommended storage conditions and provide an overview of the stability of tetrazine derivatives in aqueous solutions.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration |
| Lyophilized Powder | N/A | -20°C | Up to 24 months (desiccated, protected from light)[5] |
| Reconstituted Stock | Anhydrous DMSO | -20°C | Up to 1 month[4] |
| -80°C | Up to 6 months[4] | ||
| Working Dilution | Aqueous Buffer (e.g., PBS) | 4°C to 37°C | Prepare fresh and use immediately |
Table 2: General Stability of Methyltetrazine Derivatives in Aqueous Buffer
| Buffer Condition | Temperature | Stability |
| PBS, pH 7.4 | 37°C | Phenyl tetrazines show >75% remaining after 12 hours.[6] |
| Cell Culture Media (e.g., DMEM + 10% FBS) | 37°C | Stability is variable and medium-dependent; degradation is accelerated compared to buffer alone.[1] |
Troubleshooting Guide
dot
Caption: Troubleshooting logic for low signal experiments.
Problem 1: Low or No Labeling of the TCO-Containing Molecule
-
Possible Cause A: Degraded this compound. The methyltetrazine moiety is sensitive to moisture and can hydrolyze. Improper storage or handling of the solid reagent or stock solution can lead to inactivation.[2]
-
Solution: Always use fresh, anhydrous DMSO to prepare stock solutions. Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation. Store stock solutions in small, single-use aliquots at -80°C.[2]
-
-
Possible Cause B: Suboptimal Molar Ratio of Reactants. The ratio of this compound to the TCO-containing molecule may be too low.
-
Solution: Optimize the labeling reaction by testing a range of molar ratios. A slight excess of this compound (e.g., 1.5 to 5 equivalents) is often recommended.[2]
-
-
Possible Cause C: Incorrect Reaction Buffer. Extreme pH or the presence of interfering substances can affect reactant stability.
-
Solution: The reaction is typically performed in aqueous buffers like phosphate-buffered saline (PBS) at a pH range of 6.0-9.0.[2]
-
Problem 2: High Background or Non-Specific Signal
-
Possible Cause A: Excess, Unreacted this compound. Insufficient removal of the biotinylation reagent after labeling can lead to high background.
-
Solution: After the incubation period, remove excess reagent using a desalting column or dialysis appropriate for your labeled molecule.
-
-
Possible Cause B: Non-Specific Binding. The biotinylated target molecule may be binding non-specifically in your assay.
-
Solution: Incorporate appropriate blocking steps in your downstream protocols, such as using a biotin-free blocking buffer (e.g., bovine serum albumin).
-
Problem 3: Precipitate Formation During Reconstitution or Reaction
-
Possible Cause A: Low Solubility in Aqueous Buffers. Attempting to dissolve this compound directly in aqueous buffers at high concentrations can cause precipitation.
-
Solution: Always prepare a concentrated stock solution in anhydrous DMSO first. Then, add the DMSO stock to your aqueous reaction buffer. Keep the final DMSO concentration low (typically <10%) to maintain the stability of your target molecule.[2]
-
-
Possible Cause B: Instability of the Target Molecule. The addition of DMSO or other reaction components may be causing your target molecule to precipitate.
-
Solution: Optimize the final DMSO concentration. If your protein is sensitive to DMSO, consider performing the reaction at a lower protein concentration.
-
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a general method to assess the purity and integrity of this compound.
dot
Caption: Workflow for HPLC quality control analysis.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to approximately 1 mM in Mobile Phase A.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm (for general aromatics) and ~320 nm (for the tetrazine moiety).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
The main peak corresponding to intact this compound should be observed.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks. Purity should typically be >95%.
-
Degradation will appear as the emergence of new, more polar (earlier eluting) peaks.
-
Protocol 2: Functional Assay of Reconstituted this compound
This protocol assesses the reactivity of the reconstituted reagent with a TCO-containing molecule.
-
Materials:
-
Reconstituted this compound stock solution (10 mM in DMSO).
-
TCO-functionalized molecule (e.g., TCO-modified protein or a small molecule like TCO-FITC) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
PBS, pH 7.4.
-
Method for analysis (e.g., SDS-PAGE with streptavidin-HRP blot if using a TCO-protein, or fluorescence plate reader if using TCO-FITC).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-functionalized molecule with a 1.5 to 5-fold molar excess of the reconstituted this compound.
-
Include a negative control with the TCO-molecule but without the biotin (B1667282) reagent.
-
If possible, include a positive control using a fresh, unopened vial of this compound.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Analysis:
-
For TCO-Protein: Quench the reaction and remove excess biotin reagent with a desalting column. Analyze the product by SDS-PAGE and Western blot using a streptavidin-HRP conjugate. A strong band should appear for the biotinylated protein.
-
For TCO-FITC: The reaction can often be monitored directly. The tetrazine quenches the fluorescence of some dyes. The reaction progress can be followed by measuring the change in fluorescence. Alternatively, the product can be analyzed by HPLC or LC-MS.
-
Protocol 3: Characterization by Mass Spectrometry
This protocol provides a general method for confirming the identity of this compound.
-
Materials:
-
Reconstituted this compound.
-
Mass spectrometry grade solvents (e.g., acetonitrile, water, formic acid).
-
Mass spectrometer with electrospray ionization (ESI).
-
-
Sample Preparation:
-
Dilute the reconstituted this compound to a final concentration of approximately 1-10 µM in a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source or perform LC-MS using a C18 column.
-
Acquire data in positive ion mode.
-
The expected monoisotopic mass for this compound (C₂₇H₃₉N₇O₆S) is approximately 589.27 g/mol . Look for the [M+H]⁺ ion at ~590.28 m/z.
-
Hydrolysis of the tetrazine ring will result in a mass increase corresponding to the addition of water.
-
References
Biotin-PEG4-Methyltetrazine Reaction Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction of Biotin-PEG4-Methyltetrazine with trans-cyclooctene (B1233481) (TCO) modified molecules.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
A1: this compound reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This bioorthogonal "click chemistry" reaction is known for its exceptional speed and selectivity, forming a stable covalent bond without the need for a copper catalyst.[3][4][5] The reaction is highly efficient under mild, physiological conditions.[3][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound.[7][8] It is soluble in DMSO up to 250 mg/mL. Ensure you use a fresh, anhydrous grade of DMSO as the methyltetrazine moiety is sensitive to moisture.[7][8]
Q3: How should I store this compound and its stock solutions?
A3: Proper storage is crucial to maintain the reactivity of the reagent. The solid form should be stored at -20°C, protected from light and moisture.[3][8] Once dissolved in anhydrous DMSO, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored desiccated at -20°C for up to one month or at -80°C for up to six months.[1][2]
Q4: What are the typical reaction conditions for labeling a TCO-modified protein?
A4: A typical reaction involves using a 1.5 to 5-fold molar excess of this compound over the TCO-modified protein.[6][7] The reaction is generally carried out in an amine-free buffer such as PBS at pH 7.4 for 1-2 hours at room temperature.[6][7] However, the optimal conditions may need to be determined empirically for each specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Degraded this compound due to improper storage or handling (moisture contamination).[7] | Ensure the reagent is stored at -20°C under desiccated conditions and allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] Use fresh, anhydrous DMSO to prepare stock solutions. |
| Inactive TCO-modified molecule. | Verify the successful incorporation and stability of the TCO group on your target molecule using an appropriate analytical method. | |
| Incorrect reaction buffer. | While the reaction is robust, extreme pH or interfering substances can affect reactant stability. Use a standard buffer like PBS at pH 7.4.[6][7] | |
| Insufficient molar excess of this compound. | Increase the molar excess of the biotinylation reagent. A common starting point is a 1.5 to 5-fold excess.[6][7] | |
| High Background Signal | Non-specific binding of the biotinylation reagent. | Ensure adequate removal of excess, unreacted this compound after the reaction using a desalting column or dialysis.[6][7] |
| Precipitation During Reaction | Low solubility of the TCO-modified molecule or the final conjugate in the reaction buffer. | The PEG4 spacer in this compound enhances water solubility.[3][9] However, if precipitation occurs, consider optimizing the buffer composition or adding a small percentage of a co-solvent (ensure it doesn't interfere with the reaction). The final concentration of DMSO should typically be below 10%.[7] |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Solid | -20°C | Up to 24 months | Store desiccated and protected from light.[10] |
| Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
Table 2: Reaction Kinetics of Methyltetrazine-TCO Ligation
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | 800 - 2000 M⁻¹s⁻¹ | In PBS or methanol/water mixtures.[4][11][12] |
| Reaction Time (Cell Surface Labeling) | 30 - 60 minutes | At room temperature or 4°C.[6][13] |
| Reaction Time (Protein Labeling) | 1 - 2 hours | At room temperature.[6][7] |
Note: Reaction rates are highly dependent on the specific TCO derivative, solvent, and temperature. The values presented are a general range reported for the methyltetrazine-TCO reaction.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Biotinylation of a TCO-Modified Protein
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[6][7]
-
Biotinylation Reaction:
-
Purification:
-
Storage: Store the purified biotinylated protein under conditions optimal for the protein's stability (e.g., 4°C for short-term or -80°C for long-term storage).[6]
Visualizations
Caption: Reaction schematic of this compound with a TCO-modified molecule.
Caption: Experimental workflow for optimizing biotinylation reaction conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 9. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-PEG4-Methyltetrazine & TCO Ligation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on Biotin-PEG4-Methyltetrazine TCO ligation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the this compound TCO ligation reaction?
A1: The this compound TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers, with a recommended pH range of 6 to 9.[1][2][3] Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction.[2]
Q2: How does pH outside the optimal range affect the ligation reaction?
A2: Extreme pH values can negatively impact the reaction. Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the stability of the reactants can be compromised.[4] Some tetrazines have been shown to degrade in basic aqueous solutions.[5][6] For instance, certain tetrazines exhibit instability at pH 10, with one study noting a half-life of around 4 hours for tetrazine-Me under such conditions.[7] While the TCO group's stability can also be affected, some studies have found no significant change in the second-order rate constant for certain tetrazine-TCO reactions at a physiologically relevant acidic pH of 5.0 compared to pH 7.4.[8]
Q3: Does the pH affect the stability of the this compound reagent itself?
A3: Yes, the stability of the methyltetrazine moiety can be pH-dependent. While generally stable within the recommended pH 6-9 range for the ligation reaction, some tetrazines are known to be unstable under more basic conditions.[7] It is crucial to handle and store the reagent properly, as the methyltetrazine moiety is also sensitive to moisture, which can lead to hydrolysis and inactivation.[3]
Q4: Are there any specific buffer recommendations or components to avoid?
A4: For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[2] This prevents unwanted side reactions with buffer components like Tris or glycine, which contain primary amines that can compete with the target molecule for the NHS ester.[9]
Q5: How can I monitor the progress of the TCO-tetrazine reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Ligation Product | Suboptimal pH: The reaction buffer is outside the optimal pH 6-9 range, affecting reactant stability or reaction rate. | Ensure the reaction buffer pH is within the 6-9 range. PBS at pH 7.4 is a good starting point.[2] |
| Degradation of this compound: The tetrazine moiety may have degraded due to exposure to high pH or moisture.[3][7] | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO immediately before use.[3] Avoid prolonged incubation at high pH. | |
| High Background or Non-Specific Signal | Incorrect Reaction Buffer: Presence of interfering substances in the buffer. | Use high-purity, amine-free buffers (if applicable to a preceding NHS ester reaction) to avoid side reactions.[2] |
| Precipitate Formation During Reaction | pH-induced Instability of Target Molecule: The pH of the reaction buffer may be causing your target biomolecule to precipitate. | Ensure the chosen buffer and pH are compatible with the stability of your specific target molecule. |
Data on pH Effect on Tetrazine Ligation
While a comprehensive dataset for this compound specifically is not available in the reviewed literature, the following table summarizes the general effects of pH on tetrazine-TCO ligations based on available data for various tetrazine derivatives.
| pH Range | Effect on Reaction Rate and Efficiency | Reactant Stability Considerations | References |
| < 6.0 | For some tetrazines, no significant change in the second-order rate constant was observed at pH 5.0 compared to pH 7.4.[8] However, strongly acidic conditions (pH < 3) can be detrimental.[4] | The siloxane bonds in silane-based coatings with tetrazines are susceptible to hydrolysis at pH < 3.[4] | [4][8] |
| 6.0 - 9.0 | Optimal Range. The reaction is robust and proceeds efficiently.[1][2][3] | Tetrazine and TCO moieties are generally stable in this range. | [1][2][3] |
| > 9.0 | Reaction may still proceed, but the stability of the tetrazine becomes a significant concern. | Some tetrazines show significant degradation at pH 10.[7] Electron-withdrawing substituents on the tetrazine ring can increase susceptibility to degradation in aqueous environments.[6] | [6][7] |
Experimental Protocols
General Protocol for this compound TCO Ligation
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in the reaction buffer at a concentration of 1-5 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Visualizations
Caption: A general workflow for the this compound TCO ligation reaction.
Caption: A logical workflow for troubleshooting low ligation efficiency with a focus on pH.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purifying Biotin-PEG4-Methyltetrazine Labeled Biomolecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of biomolecules labeled with Biotin-PEG4-Methyltetrazine.
Troubleshooting Guide
This guide is designed to help you identify and solve common issues that may arise during the purification of your biotinylated biomolecules.
Problem 1: Low or No Recovery of Labeled Biomolecule After Purification
Possible Cause A: Biomolecule Precipitation
-
Symptom: Visible precipitate in the reaction tube or low protein concentration in the eluate.
-
Explanation: The addition of this compound, often dissolved in an organic solvent like DMSO, can sometimes cause protein aggregation and precipitation, especially for proteins sensitive to organic solvents.[1]
-
Solution:
-
Minimize the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture to less than 10%.[1]
-
Consider performing the labeling reaction at a lower biomolecule concentration.[1]
-
If the biomolecule is known to be unstable, screen different reaction buffers and additives that may help maintain its solubility.
-
Possible Cause B: Non-specific Binding to Purification Resin
-
Symptom: The labeled biomolecule is not eluting from the affinity or chromatography column under standard conditions.
-
Explanation: The properties of your biomolecule may have changed upon labeling, leading to unintended interactions with the purification matrix.
-
Solution:
-
For affinity purification (e.g., streptavidin), ensure your elution buffer is effective. For strong biotin-streptavidin interactions, denaturing conditions might be necessary, which can affect your biomolecule's integrity.
-
For other chromatography methods, adjust the buffer composition (e.g., salt concentration, pH) to reduce non-specific interactions.
-
Problem 2: High Background or Non-Specific Signal in Downstream Applications
Possible Cause: Insufficient Removal of Excess this compound
-
Symptom: High background in assays like Western blot, ELISA, or flow cytometry.[1]
-
Explanation: Free, unreacted this compound can bind to detection reagents (e.g., streptavidin-HRP), leading to false-positive signals.[1]
-
Solution:
-
Desalting Columns/Size-Exclusion Chromatography (SEC): This is the most common and effective method to separate the labeled biomolecule from the smaller, unreacted biotin (B1667282) reagent.[1][2] Ensure the chosen column has an appropriate molecular weight cut-off (MWCO).
-
Dialysis/Buffer Exchange: For larger sample volumes, dialysis against a large volume of buffer can effectively remove small molecules.
-
Affinity Purification: Using streptavidin or avidin-conjugated beads will specifically capture biotinylated molecules, and subsequent washing steps can remove unreacted reagents.
-
Problem 3: Labeled Biomolecule is Aggregated
Possible Cause: Over-labeling or Inappropriate Reaction Conditions
-
Symptom: The purified biomolecule shows signs of aggregation, such as appearing in the void volume of SEC or precipitating out of solution.
-
Explanation: The addition of multiple this compound molecules can alter the surface properties of the biomolecule, leading to self-association and aggregation.[3][4]
-
Solution:
-
Optimize Molar Excess: Reduce the molar ratio of this compound to the biomolecule during the labeling reaction.[3]
-
Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature to control the extent of labeling. The reaction between tetrazine and TCO is often very fast.[1]
-
Buffer Composition: Ensure the reaction buffer is optimal for the stability of your specific biomolecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted this compound after labeling?
A1: The most recommended method for removing excess this compound is through size-based separation techniques. Desalting columns or size-exclusion chromatography (SEC) are highly effective for quick and efficient removal of the small molecular weight labeling reagent from the much larger biomolecule.[1][2] For larger volumes, dialysis is also a suitable option.
Q2: My protein has precipitated after the labeling reaction. What can I do?
A2: Protein precipitation is often caused by the organic solvent (typically DMSO) used to dissolve the this compound.[1] To mitigate this, ensure the final concentration of DMSO in your reaction is as low as possible (ideally <10%).[1] You can also try reducing the protein concentration or screening for a more suitable reaction buffer that enhances protein stability.
Q3: How can I confirm that my biomolecule is successfully labeled before purification?
A3: You can perform a simple dot blot as a quick check. Spot a small amount of your labeling reaction onto a nitrocellulose or PVDF membrane, let it dry, and then probe with a streptavidin-conjugate (e.g., Streptavidin-HRP). A positive signal will indicate the presence of biotinylation. For more quantitative analysis, techniques like mass spectrometry (to observe the mass shift) or a gel-shift assay (if the label significantly increases the size) can be used.
Q4: What are the recommended storage conditions for the purified this compound labeled biomolecule?
A4: The storage conditions will largely depend on the stability of your specific biomolecule. Generally, it is advisable to store the purified conjugate under the same conditions that are optimal for the unlabeled biomolecule. This may include storing at 4°C for short-term use or at -20°C or -80°C in a suitable buffer containing cryoprotectants like glycerol (B35011) for long-term storage.
Q5: Can I use standard affinity purification methods for my biotinylated protein?
A5: Yes, affinity purification using immobilized streptavidin or avidin (B1170675) is a common method. This approach is highly specific for biotinylated molecules. However, be aware that the biotin-streptavidin interaction is one of the strongest non-covalent interactions known, and elution often requires harsh, denaturing conditions which may not be suitable for all downstream applications if you need to recover the intact, functional biomolecule.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Labeling with this compound
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 1.5 to 5-fold over the biomolecule | Higher excess can lead to over-labeling and aggregation. Optimization may be required.[1] |
| Biomolecule Concentration | 1-5 mg/mL | Higher concentrations can sometimes increase the risk of aggregation.[1] |
| Reaction Buffer | Phosphate-buffered saline (PBS) | pH should be maintained between 6.0 and 9.0.[1] |
| Incubation Time | 30-120 minutes | The tetrazine-TCO reaction is typically very fast.[1] |
| Incubation Temperature | Room Temperature | Lower temperatures (e.g., 4°C) can be used to slow down the reaction if needed. |
| Final DMSO Concentration | < 10% | To minimize the risk of protein precipitation.[1] |
Protocol: Purification of a this compound Labeled Antibody using a Desalting Column
-
Equilibrate the Desalting Column:
-
Remove the storage buffer from a desalting column with the appropriate MWCO (e.g., 40 kDa for antibodies).[2]
-
Equilibrate the column by washing it with 3-5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Apply the Sample:
-
Load the entire volume of the labeling reaction mixture onto the center of the column bed.
-
-
Elute the Labeled Antibody:
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled antibody. The larger antibody will pass through the column, while the smaller, unreacted this compound will be retained in the column matrix.[1]
-
-
Confirm Labeling and Determine Concentration:
-
Measure the protein concentration of the eluate using a standard protein assay (e.g., BCA or A280). Note that some correction may be needed if the label absorbs at 280 nm.[2]
-
Confirm biotinylation using a dot blot or other suitable method.
-
Visualizations
Caption: General experimental workflow for labeling and purifying biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Biotin-PEG4-Methyltetrazine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of Biotin-PEG4-Methyltetrazine to a trans-cyclooctene (B1233481) (TCO)-modified molecule.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction behind this compound conjugation?
A1: this compound conjugation relies on a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The methyltetrazine (MeTz) moiety on the biotin (B1667282) reagent reacts specifically and rapidly with a trans-cyclooctene (TCO) group that has been incorporated into your target molecule. This reaction is highly efficient, proceeds under mild, aqueous conditions (typically pH 6.0-9.0), and forms a stable covalent dihydropyridazine (B8628806) bond without the need for a copper catalyst.
Q2: How can I monitor the progress of the conjugation reaction in real-time?
A2: The progress of the tetrazine-TCO ligation can be monitored in real-time using UV-Vis spectroscopy. The tetrazine moiety has a characteristic absorbance peak at approximately 520-540 nm. As the reaction proceeds and the tetrazine is consumed, the intensity of this absorbance peak will decrease.[1][2]
Q3: What are the primary methods to confirm successful conjugation after the reaction is complete?
A3: The most common and reliable methods to confirm successful conjugation are:
-
Mass Spectrometry (MS): To detect the mass increase of your target molecule corresponding to the addition of the this compound-TCO adduct.
-
High-Performance Liquid Chromatography (HPLC): To observe a shift in the retention time of the conjugated molecule compared to the unconjugated starting material.
-
SDS-PAGE Gel-Shift Assay: A qualitative method where the binding of streptavidin to the biotinylated product causes a significant increase in molecular weight, which is observable as a "shift" on an SDS-PAGE gel.
-
HABA Assay: A colorimetric assay to quantify the amount of biotin incorporated, which indirectly confirms conjugation.
Q4: How do I remove unreacted this compound after the conjugation reaction?
A4: Excess, unreacted this compound can lead to high background signals in downstream applications. It can be removed by:
-
Size-Exclusion Chromatography (SEC): Using desalting columns or gel filtration to separate the larger conjugated molecule from the smaller, unreacted biotin reagent.
-
Quenching: Adding a small molecule containing a TCO group, such as TCO-amine, to react with and consume the excess methyltetrazine.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Degraded this compound reagent due to moisture exposure. | Ensure the reagent is stored under desiccated conditions at -20°C or -80°C. Use fresh, anhydrous DMSO to prepare stock solutions. |
| Incorrect reaction buffer pH or interfering substances. | The recommended pH range is 6.0-9.0. Ensure the buffer does not contain primary amines (e.g., Tris) if you are working with NHS esters for TCO modification. | |
| Insufficient incubation time or temperature. | While the reaction is fast, ensure adequate incubation time (typically 30-60 minutes at room temperature). For less reactive TCOs, longer incubation may be needed. | |
| High Background Signal in Downstream Assays | Excess unreacted this compound. | Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) to remove the small molecular weight unreacted reagent. Alternatively, quench the reaction with a TCO-containing small molecule. |
| Non-specific binding of the conjugate. | Ensure adequate blocking steps in your downstream application (e.g., Western blot, ELISA). | |
| Precipitation During Reaction | The target molecule is sensitive to the organic solvent (DMSO) used for the biotin reagent stock solution. | Keep the final concentration of DMSO in the reaction mixture as low as possible (typically <10%). |
Experimental Confirmation Workflow
The following diagram illustrates a typical workflow for confirming a successful conjugation reaction.
Caption: Workflow for this compound conjugation and subsequent confirmation.
Quantitative Data Summary
Table 1: Mass Spectrometry Data
The primary confirmation by mass spectrometry is the observation of a mass increase corresponding to the this compound-TCO adduct.
| Component | Molecular Weight ( g/mol ) | Notes |
| This compound | ~589.71 | This is the mass of the labeling reagent. |
| TCO-NHS ester (example) | ~267.28 | The mass of the TCO moiety will vary depending on the specific reagent used for modification. |
| Total Mass Addition (approximate) | ~856.99 | This is the expected mass increase of the TCO-modified molecule after conjugation. |
Note: The final mass of the conjugate will be the mass of the starting molecule plus the mass of the TCO group and the this compound, minus the mass of any leaving groups from the initial TCO modification.
Table 2: HPLC Analysis - Expected Retention Time Shift
Conjugation with the relatively hydrophobic this compound will typically lead to an increase in the retention time of the modified molecule on a reverse-phase HPLC column.
| Sample | Expected Retention Time | Example Data |
| Unconjugated TCO-modified Molecule | T0 | A non-biotinylated peptide elutes at 6.0 minutes.[3] |
| Biotinylated Conjugate | T0 + ΔT (shift) | The same peptide, after biotinylation, elutes at 9.5 minutes, showing a significant increase in retention time.[3] |
Table 3: SDS-PAGE Gel-Shift Assay - Expected Band Shift
Incubation of the biotinylated molecule with streptavidin will result in a significant increase in the apparent molecular weight on an SDS-PAGE gel.
| Protein Size (kDa) | Streptavidin (tetramer) MW (kDa) | Expected Apparent MW of Complex (kDa) |
| 25 | ~52.8 | ~77.8 |
| 50 | ~52.8 | ~102.8 |
| 100 | ~52.8 | ~152.8 |
| 150 | ~52.8 | ~202.8 |
Note: This is a qualitative assay. The exact band shift can be influenced by the stoichiometry of streptavidin binding and the conformation of the complex.
Table 4: HABA Assay - Example Calculation of Biotin-to-Protein Ratio
The HABA assay allows for the quantification of biotin incorporation.
| Parameter | Value |
| A500 of HABA/Avidin | 1.200 |
| A500 of HABA/Avidin + Biotinylated Protein | 0.850 |
| ΔA500 | 0.350 |
| Molar Extinction Coefficient (ε) of HABA/Avidin at 500 nm | 34,000 M-1cm-1 |
| Pathlength (b) | 1 cm |
| Biotin Concentration in cuvette (C = ΔA / εb) | 1.03 x 10-5 M |
| Protein Concentration | 1 mg/mL |
| Protein Molecular Weight | 50,000 g/mol |
| Molar Protein Concentration | 2.0 x 10-5 M |
| Moles of Biotin per Mole of Protein | ~0.5 |
This is a simplified example. Commercially available kits provide detailed calculation instructions.
Detailed Experimental Protocols
Mass Spectrometry Protocol
-
Sample Preparation:
-
Purify the conjugated protein using size-exclusion chromatography to remove unreacted this compound.
-
Prepare the sample in a buffer compatible with mass spectrometry, such as ammonium (B1175870) bicarbonate or water.
-
-
Intact Mass Analysis:
-
Analyze the purified conjugate by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the average molecular weight of the conjugated protein.
-
Compare the observed mass with the theoretical mass of the starting protein plus the calculated mass of the this compound-TCO adduct.
-
-
Peptide Mapping (for site-specific confirmation):
-
Digest the conjugated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides with a mass modification corresponding to the this compound-TCO adduct on specific amino acid residues (e.g., a lysine (B10760008) modified with a TCO linker).
-
HPLC Protocol
-
Column and Mobile Phase:
-
Use a reverse-phase C4 or C8 column suitable for protein analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
Run a linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 5-95% B over 30 minutes).
-
-
Analysis:
-
Inject the unconjugated TCO-modified molecule and the purified conjugated molecule in separate runs.
-
Monitor the elution profile at 280 nm (for protein) and, if possible, at a wavelength corresponding to an absorbance of the biotin-tetrazine adduct.
-
Successful conjugation is indicated by a new peak with a longer retention time compared to the starting material.
-
SDS-PAGE Gel-Shift Assay Protocol
-
Sample Preparation:
-
In separate tubes, take an aliquot of your purified conjugate and an equal amount of the unconjugated starting material (as a negative control).
-
Add a molar excess of streptavidin to each tube.
-
Incubate at room temperature for 15-30 minutes.
-
-
Electrophoresis:
-
Add non-reducing SDS-PAGE loading buffer to each sample. Do not boil the samples, as this can dissociate the streptavidin tetramer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
A band shift (higher molecular weight) in the lane with the conjugated protein and streptavidin compared to the control lane indicates successful biotinylation.[4]
-
HABA Assay Protocol
-
Reagent Preparation:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions (commercially available kits are recommended).
-
-
Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).
-
Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading stabilizes (A500 HABA/Avidin/Biotin Sample).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500).
-
Use the Beer-Lambert law (A = εbc) and the known extinction coefficient of the HABA/Avidin complex to determine the concentration of biotin in your sample.[5]
-
Calculate the moles of biotin per mole of protein using the known concentration and molecular weight of your protein.[5]
-
Signaling Pathway and Logical Relationship Diagrams
Biotin-Streptavidin Interaction Diagram
This diagram illustrates the fundamental interaction used in downstream detection and purification applications following successful conjugation.
Caption: Interaction between the biotinylated molecule and streptavidin.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for troubleshooting a failed or inefficient conjugation.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Pre-targeted Imaging
Welcome to the technical support center for pre-targeted imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).
Troubleshooting Guides
This section addresses common issues encountered during pre-targeted imaging experiments that can lead to a poor signal-to-noise ratio.
Issue 1: Low Tumor-to-Background Ratio
A low tumor-to-background ratio is a primary indicator of a suboptimal signal-to-noise ratio, making it difficult to distinguish the target tissue from surrounding areas.
| Potential Cause | Troubleshooting Step |
| Insufficient clearance of unbound antibody-TCO conjugate | 1. Optimize the pre-targeting interval: The time between the administration of the antibody-trans-cyclooctene (TCO) conjugate and the radiolabeled tetrazine is critical. If the interval is too short, a significant amount of the antibody conjugate will remain in circulation, leading to high background signal. Increase the interval to allow for more effective clearance.[1] 2. Introduce a clearing agent: A clearing agent can be administered prior to the radiolabeled tetrazine to actively remove unbound antibody-TCO from the bloodstream.[2][3][4] This can dramatically reduce background noise and improve the tumor-to-background ratio.[3][5] 3. Consider a masking agent: A masking agent, such as a tetrazine-functionalized dextran (B179266) polymer, can be used to inactivate any circulating antibody-TCO, preventing it from reacting with the subsequently injected radiolabeled tetrazine. |
| Suboptimal dose of the pre-targeting antibody | 1. Titrate the antibody dose: An insufficient dose of the antibody-TCO conjugate may not be enough to saturate the tumor targets, leading to a weak signal. Conversely, an excessively high dose can lead to prolonged circulation and increased background. Perform a dose-escalation study to determine the optimal antibody concentration for your specific target and model.[6] |
| Poor tumor uptake of the antibody | 1. Verify target expression: Confirm the expression levels of the target antigen (e.g., EGFR, HER2, CEA) in your tumor model using methods like immunohistochemistry or flow cytometry. Low target expression will inherently lead to a weak signal. 2. Assess antibody integrity and affinity: Ensure that the conjugation of TCO to the antibody has not compromised its binding affinity. This can be evaluated using in vitro binding assays. |
| Inefficient in vivo click reaction | 1. Check the reactivity of TCO and tetrazine: Ensure the bioorthogonal reagents are of high quality and have not degraded. 2. Optimize the radiolabeled tetrazine dose: The amount of the radiolabeled tetrazine should be sufficient to react with the tumor-bound antibody-TCO. However, a large excess can increase background. Titrate the dose to find the optimal balance. |
Issue 2: High Background Signal in Non-Target Organs
Elevated signal in organs such as the liver, kidneys, or spleen can obscure the tumor signal and indicates non-specific accumulation of the imaging agent.
| Potential Cause | Troubleshooting Step |
| Hepatobiliary or renal clearance of the radiolabeled tetrazine | 1. Modify the tetrazine probe: The physicochemical properties of the radiolabeled tetrazine can influence its clearance pathway. Modifying the linker or chelator can alter its biodistribution and reduce accumulation in non-target organs. 2. Optimize the imaging time point: Acquire images at various time points after the injection of the radiolabeled tetrazine to identify the window with the best tumor-to-organ ratio as the probe clears from non-target tissues. |
| Reaction of the radiolabeled tetrazine with circulating antibody-TCO | 1. Implement a clearing or masking strategy: As mentioned previously, using a clearing or masking agent is the most effective way to minimize the reaction of the radiolabeled tetrazine in the bloodstream, thereby reducing systemic background.[3][4] |
| Non-specific uptake of the antibody-TCO conjugate | 1. Use a humanized or chimeric antibody: If using a murine antibody in a non-murine model, this can lead to an immune response and non-specific uptake. Using a species-matched or humanized antibody can reduce this effect.[6] 2. Block non-specific binding sites: Pre-injecting a non-specific antibody or blocking agent can sometimes reduce background uptake in organs like the liver and spleen. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal time interval between injecting the antibody-TCO and the radiolabeled tetrazine?
The optimal time interval is a balance between allowing for maximal tumor accumulation of the antibody and sufficient clearance of the unbound antibody from circulation.[1] This interval is highly dependent on the pharmacokinetics of the specific antibody used. For many full-length antibodies, intervals of 24 to 72 hours are common.[7] It is crucial to determine this empirically for your specific antibody-target system.
Q2: How do I choose between a clearing agent and a masking agent?
-
Clearing agents actively remove the unbound antibody-TCO from circulation, typically by promoting uptake in the liver or kidneys.[3] This is beneficial when you want to physically eliminate the circulating conjugate.
-
Masking agents bind to the circulating antibody-TCO, rendering it unable to react with the subsequently injected radiolabeled tetrazine. This can be a simpler approach as it doesn't rely on organ-based clearance.
The choice may depend on the specific pharmacokinetics of your antibody and the desired biodistribution of the cleared or masked complex.
Q3: Can I use pre-targeted imaging for internalized antigens?
Pre-targeted imaging is generally more effective for cell-surface antigens that are not rapidly internalized. If the antibody-TCO conjugate is internalized before the radiolabeled tetrazine is administered, the "click" reaction cannot occur efficiently. However, some success has been reported with slowly internalizing targets.
Q4: What are the critical quality control steps for the reagents?
-
Antibody-TCO Conjugate: Confirm the degree of TCO labeling and ensure that the antibody's immunoreactivity is preserved post-conjugation.
-
Radiolabeled Tetrazine: Verify the radiochemical purity and specific activity. High radiochemical purity is essential to minimize non-specific binding of radiolabeled impurities.
Quantitative Data on Pre-targeted Imaging Enhancement
The following tables summarize quantitative data from studies demonstrating the improvement in tumor-to-background ratios using pre-targeting strategies.
Table 1: Comparison of Tumor-to-Background Ratios in Pre-targeted vs. Conventional Imaging
| Imaging Strategy | Target | Radionuclide | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| Pre-targeted (bsMAb) | CEA | 68Ga | 69.9 ± 32.3 | - | [8] |
| Pre-targeted (TCO-Tetrazine) | A33 | 64Cu | High | - | [1] |
| Conventional (Labeled MAb) | Uveal Melanoma | 99mTc | 1.5 ± 0.5 | - | [9] |
| Pre-targeted (Three-step) | Uveal Melanoma | 99mTc | 3.1 ± 1.3 | - | [9] |
| Pre-targeted (TCO-Tetrazine) | DZ-1 | 68Ga | - | 8.30 ± 3.39 | [7] |
Table 2: Effect of Clearing Agents on Tumor-to-Blood Ratio
| Pre-targeting System | Clearing Agent | Fold Increase in Tumor-to-Blood Ratio | Reference |
| CC49-TCO / 177Lu-DOTA-Tz | Galactose-BSA-Tz (1 dose) | 46 | [3] |
| CC49-TCO / 177Lu-DOTA-Tz | Galactose-BSA-Tz (2 doses) | 254 | [3] |
| Biotinylated MAb / Avidin | Biotinylated Albumin | - | [2] |
| 1F5-SA / 125I-TMAb-TCO | Biotin-PL-CA | Significant decrease in blood concentration | [4] |
| 125I-TMAb-TCO | Tz-PL-CA | Significant decrease in blood concentration | [4] |
Experimental Protocols
Protocol 1: General Workflow for TCO-Tetrazine Based Pre-targeted PET Imaging
This protocol provides a general framework. Specific parameters such as antibody dose, pre-targeting interval, and radiotracer dose should be optimized for each experimental system.
-
Animal Model: Use an appropriate tumor-bearing animal model with confirmed expression of the target antigen.
-
Step 1: Administration of Antibody-TCO Conjugate:
-
Reconstitute the TCO-conjugated antibody in sterile saline or PBS.
-
Administer the antibody-TCO conjugate intravenously (e.g., via tail vein injection) to the tumor-bearing animal. A typical dose might be 100 µg per mouse.[1]
-
-
Pre-targeting Interval:
-
(Optional) Step 2: Administration of Clearing or Masking Agent:
-
If using a clearing or masking agent, administer it intravenously at a predetermined time before the radiolabeled tetrazine injection.
-
-
Step 3: Administration of Radiolabeled Tetrazine:
-
PET Imaging:
-
Acquire dynamic or static PET scans at one or more time points after the injection of the radiolabeled tetrazine (e.g., 1, 4, and 12 hours post-injection).[1]
-
-
Biodistribution Analysis (Optional but Recommended):
-
After the final imaging session, euthanize the animals and collect tumors and major organs.
-
Measure the radioactivity in each sample using a gamma counter to determine the percent injected dose per gram (%ID/g).
-
Protocol 2: Radiolabeling of a DOTA-Tetrazine with Gallium-68
-
Elution of 68Ga: Elute Gallium-68 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate (B1210297) or HEPES buffer to the 68Ga eluate to adjust the pH to approximately 4.0-4.5.
-
Radiolabeling Reaction:
-
Add the DOTA-tetrazine conjugate to the buffered 68Ga solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
-
Purification: If necessary, purify the 68Ga-DOTA-tetrazine using a C18 Sep-Pak cartridge to remove unchelated 68Ga.
-
Formulation: Formulate the final product in sterile saline for injection.
Visualizations
Caption: General workflow for pre-targeted imaging.
Caption: Workflow with a clearing agent.
References
- 1. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Clearing and Masking Agents in Pretargeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified poly-L-lysine for use as a clearing agent in pretargeted radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an imaging-guided CEA-pretargeted radionuclide treatment of advanced colorectal cancer: first clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pretargeted ImmunoPET Imaging of CEA-expressing Tumors with a Bispecific Antibody and a 68Ga- and 18F-labeled Hapten-peptide in Mice with Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of direct antibody labeling and tumor pretargeting in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 11. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Biotin-PEG4-Methyltetrazine side reactions and byproducts
Welcome to the technical support center for Biotin-PEG4-Methyltetrazine. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: this compound reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is a type of "click chemistry" that is highly selective, rapid, and occurs without the need for a copper catalyst. The reaction forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas.[1][2]
Q2: How should I store and handle this compound to prevent degradation?
A2: The methyltetrazine moiety is sensitive to moisture, which can lead to hydrolysis and inactivation of the reagent. To ensure stability, follow these storage guidelines:
| Form | Storage Temperature | Duration | Conditions |
| Solid | -20°C | Long-term (months to years) | Store under desiccated conditions, protected from light. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: What are the primary causes of low or no biotinylation of my TCO-containing molecule?
A3: Low labeling efficiency is typically caused by one of three factors:
-
Degraded this compound: Improper storage or handling can lead to hydrolysis of the methyltetrazine group, rendering the reagent inactive.
-
Issues with the TCO-Molecule: The TCO-modified molecule may be unstable, aggregated, or the TCO group may have degraded, particularly if exposed to thiols.
-
Incorrect Reaction Buffer: The IEDDA reaction is robust but performs optimally at a pH between 6.0 and 9.0. Extreme pH values can affect the stability of the reactants. The buffer should also be free of primary amines (e.g., Tris, glycine) if using an NHS-ester version of the reagent for initial modification, and free of reducing agents like DTT or TCEP which can degrade the tetrazine.[3]
Q4: I am observing high background or non-specific signals in my downstream applications (e.g., Western Blot, ELISA). What is the likely cause?
A4: The most common cause of high background is the presence of excess, unreacted this compound. Insufficient removal of this excess reagent after the labeling reaction will lead to its non-specific binding in subsequent steps. This can be resolved by either purifying the conjugate or quenching the excess reagent.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Action |
| Degraded Reagent | Purchase a new vial of this compound. Ensure proper storage and handling of the new reagent by preparing fresh stock solutions in anhydrous DMSO and storing aliquots at -80°C. |
| Suboptimal Buffer pH | Ensure the reaction buffer (e.g., PBS) is within the recommended pH range of 6.0-9.0. |
| Presence of Reducing Agents | Avoid using buffers containing thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) or TCEP, as they can reduce and inactivate the tetrazine ring.[3] If their use is unavoidable, they must be removed by dialysis or desalting before adding the tetrazine reagent. |
| Low Reagent Concentration | Optimize the molar excess of this compound. A starting point of 1.5 to 5-fold molar excess over the TCO-molecule is recommended. |
Problem 2: High Background Signal
| Possible Cause | Recommended Action |
| Excess Unreacted Reagent | Purification: Remove excess reagent using a size-based separation method like a desalting column (for proteins >5 kDa) or size-exclusion chromatography (SEC). Quenching: Add a small molecule containing a TCO group (e.g., TCO-amine) in a 5-10 fold molar excess relative to the initial amount of this compound. Incubate for 30 minutes to "quench" any unreacted tetrazine. |
| Non-specific Binding of Biotinylated Product | Incorporate appropriate blocking steps in your downstream application protocols. Use a biotin-free blocking buffer, such as bovine serum albumin (BSA), for Western blots or ELISAs. |
Problem 3: Precipitate Formation During Reaction
| Possible Cause | Recommended Action |
| Low Reagent Solubility | Do not dissolve this compound directly in aqueous buffers. Always prepare a concentrated stock solution in anhydrous DMSO first, then add it to your aqueous reaction mixture. |
| Protein Instability | Keep the final concentration of DMSO in the reaction mixture below 10% to maintain the stability of most proteins. If the target protein is particularly sensitive to DMSO, reduce the final concentration further or perform the reaction at a lower protein concentration. |
Key Side Reactions and Byproducts
The primary IEDDA reaction is highly specific and does not generate byproducts. The main concerns are reagent degradation before the reaction and managing excess reagent after the reaction.
-
Hydrolysis: The most common side reaction is the hydrolysis of the 1,2,4,5-tetrazine (B1199680) ring upon exposure to water. This leads to an inactive form of the reagent and is the primary reason for failed or inefficient conjugations.
-
Reduction by Thiols: Tetrazines can be reduced and inactivated by thiol-containing compounds such as DTT, TCEP, or free cysteine residues in proteins.[3][4] This is a critical consideration when working with biological samples.
Below is a diagram illustrating the main reaction pathway and key potential side reactions.
Caption: Main reaction pathway and potential side reactions.
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol describes the biotinylation of a purified protein pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Allow the this compound vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. Gently mix.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.
-
Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
Protocol 2: Analysis of Conjugation by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the conjugation reaction.
Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor absorbance at 280 nm (for protein) and ~320-340 nm (for the tetrazine-TCO product). The tetrazine starting material has a characteristic absorbance around 520 nm which will disappear as the reaction proceeds.
Interpreting Results:
-
Peak 1 (Early Elution): Unreacted, hydrophilic this compound.
-
Peak 2: TCO-functionalized protein (starting material).
-
Peak 3 (Late Elution): The final biotinylated protein conjugate, which is more hydrophobic than the starting protein and will have a longer retention time.
The following workflow illustrates the experimental and analytical process.
Caption: Experimental and analytical workflow for biotinylation.
Troubleshooting Decision Tree
Use this diagram to diagnose experimental issues.
Caption: A decision tree for troubleshooting common issues.
References
impact of reducing agents on Biotin-PEG4-Methyltetrazine stability
Welcome to the technical support center for Biotin-PEG4-Methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a biotinylation reagent. It is designed for "click chemistry," a type of reaction that is highly specific and efficient. Its primary use is to attach a biotin (B1667282) molecule to another molecule that has a trans-cyclooctene (B1233481) (TCO) group. This reaction, known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is very fast and works well in biological samples under mild conditions.[1][2][3] The PEG4 linker in the molecule is hydrophilic, which helps to improve its solubility in aqueous solutions.[1]
Q2: Are reducing agents like DTT, TCEP, or β-mercaptoethanol (BME) compatible with this compound?
A2: No, it is strongly recommended to avoid the use of reducing agents in the same experimental step as this compound. These agents can chemically reduce the methyltetrazine ring, rendering it unable to participate in the desired click reaction with TCO.
Q3: What happens to the methyltetrazine group in the presence of a reducing agent?
A3: Reducing agents, particularly phosphines like TCEP, can reduce the 1,2,4,5-tetrazine (B1199680) ring to an unreactive 1,4-dihydrotetrazine.[4] This dihydrotetrazine will not react with TCO, leading to a complete failure of the biotinylation experiment. While some reductions might be reversible with prolonged air exposure, it is an uncontrolled process and should not be relied upon for experimental success.
Q4: My experimental protocol requires a reduction step (e.g., to cleave disulfide bonds in a protein). How can I use this compound in my workflow?
A4: If a reduction step is necessary, it must be performed before the introduction of this compound. Crucially, the reducing agent must be completely removed from the sample before you add the biotinylation reagent. This can be achieved through methods like dialysis, desalting columns, or spin filtration.
Q5: How does the stability of methyltetrazine compare to other tetrazines?
A5: Methyltetrazine is generally considered to be more stable than many other substituted tetrazines, particularly in aqueous or biological media.[2][5] However, this enhanced stability does not make it immune to the effects of reducing agents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no biotinylation signal (e.g., in a Western blot or ELISA) | Presence of reducing agents (DTT, TCEP, BME) in the labeling reaction. | - Ensure all buffers are free from reducing agents during the biotinylation step.- If a prior reduction step was performed, thoroughly remove the reducing agent using dialysis or a desalting column before adding this compound. |
| Degradation of the methyltetrazine moiety. | - Store the this compound stock solution at -20°C or -80°C, protected from light and moisture.[4] - Prepare fresh working solutions of the reagent for each experiment. | |
| High background signal | Non-specific binding of the biotinylated probe. | - Include appropriate blocking steps in your protocol (e.g., with BSA or non-fat dry milk for Western blots).- Ensure that the unreacted this compound is washed away thoroughly after the labeling step. |
| The protein of interest is precipitating during the reaction. | - The PEG4 linker is designed to improve solubility, but if precipitation occurs, consider optimizing the buffer conditions (pH, salt concentration). | |
| Inconsistent results between experiments | Incomplete removal of reducing agents from a previous step. | - Standardize the method and duration of reducing agent removal (e.g., number of buffer exchanges in dialysis, specific type of desalting column).- Consider performing a quality control check to ensure the complete removal of the reducing agent. |
| Variable activity of the this compound reagent. | - Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. |
Impact of Reducing Agents on Methyltetrazine Stability: Quantitative Data
Studies have shown that reducing agents can have a significant impact on the stability of the tetrazine ring. The following table summarizes available quantitative data on the half-life of a methyltetrazine compound in the presence of TCEP.
| Reducing Agent | Conditions | Half-life of Methyltetrazine | Reference |
| TCEP | (Not specified) | ~44 minutes | [1] |
| Sodium Ascorbate | (Not specified) | ~8 hours | [1] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation using this compound
This protocol assumes the target molecule has been functionalized with a TCO group and is in a buffer free of reducing agents.
-
Prepare the Reagents:
-
Dissolve the TCO-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution. Then, dilute this stock solution into the reaction buffer to create a working solution.
-
-
Biotinylation Reaction:
-
Add the this compound working solution to the TCO-containing molecule solution. A slight molar excess (1.5 to 3-fold) of the biotin reagent is often recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours. Gentle mixing during incubation can improve efficiency.
-
-
Removal of Excess Reagent:
-
After the incubation period, remove the unreacted this compound. This is typically done using a desalting column, spin filtration, or dialysis, depending on the nature of the labeled molecule.
-
-
Downstream Application:
-
The biotinylated molecule is now ready for use in downstream applications, such as binding to streptavidin-coated surfaces or detection with streptavidin-conjugated reporters.
-
Protocol 2: Assessing the Stability of this compound in the Presence of a Reducing Agent
This protocol can be used to determine the impact of a specific reducing agent on the stability of the methyltetrazine moiety.
-
Materials:
-
This compound
-
The reducing agent of interest (e.g., DTT, TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
A TCO-containing fluorescent reporter molecule
-
Fluorometer or plate reader
-
-
Experimental Setup:
-
Prepare a solution of this compound in the reaction buffer.
-
Prepare a solution of the reducing agent at the desired concentration in the reaction buffer.
-
Create a series of reaction mixtures by combining the this compound solution with the reducing agent solution. Include a control sample with no reducing agent.
-
Incubate these mixtures at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching and Detection:
-
At each time point, take an aliquot from each reaction mixture and add it to a solution containing the TCO-functionalized fluorescent reporter. The iEDDA reaction will "quench" the reactivity of any remaining stable this compound.
-
Measure the fluorescence of the samples. The decrease in the ability of the biotin reagent to react with the TCO reporter over time will correlate with its degradation by the reducing agent.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of incubation time for each reducing agent concentration. A decrease in signal over time indicates degradation of the methyltetrazine. From this data, the half-life of the reagent in the presence of the reducing agent can be estimated.
-
Visualizations
Caption: Workflow for biotinylating a protein that requires a reduction step.
Caption: Troubleshooting logic for low biotinylation signal.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Tetrazine Assists Reduction of Water by Phosphines: Application in the Mitsunobu Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Choosing the Right Tool for the Job: A Comparative Guide to Biotin-PEG4-Methyltetrazine and NHS-PEG4-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a vast array of applications, from elucidating complex biological pathways to developing novel therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique that enables highly sensitive detection and robust purification. However, the choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides a comprehensive comparison of two prominent protein labeling reagents: the traditional amine-reactive NHS-PEG4-Biotin and the modern bioorthogonal Biotin-PEG4-Methyltetrazine.
This comparison will delve into the fundamental chemistry, performance characteristics, and experimental workflows of each reagent, supported by experimental data and detailed protocols, to empower researchers to make an informed decision for their specific protein labeling needs.
At a Glance: Key Differences
| Feature | This compound | NHS-PEG4-Biotin |
| Targeting Chemistry | Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA) | Amine Acylation |
| Target Residues | Trans-cyclooctene (B1233481) (TCO) -modified molecules | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[1] | Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins.[1][2] |
| Reaction Speed | Very Fast: Second-order rate constants can exceed 800 M⁻¹s⁻¹.[3] | Fast: Reaction proceeds quickly at physiological pH.[1] |
| Workflow Complexity | Two-step process: 1. TCO functionalization of the protein. 2. Click reaction with this compound.[2] | One-step reaction.[2] |
| Potential for Off-Target Covalent Modification | Low: The methyltetrazine group is designed to be inert to biological nucleophiles.[1] | High: NHS esters can react with any exposed primary amine on cellular proteins.[1] |
| Potential Cytotoxicity | Lower: The high specificity minimizes widespread, non-specific modification of cellular proteins. | Higher: Potential for widespread, non-specific acylation of cellular proteins can disrupt their function and lead to cellular stress.[1] |
Unraveling the Chemistry: Two Distinct Mechanisms
The core difference between these two biotinylation reagents lies in their chemical reactivity.
NHS-PEG4-Biotin: The Workhorse of Amine-Reactive Labeling
NHS-PEG4-Biotin utilizes a well-established N-hydroxysuccinimide (NHS) ester chemistry. The NHS ester reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein, to form a stable amide bond.[2] This reaction is straightforward but lacks specificity, as most proteins have multiple lysine residues on their surface. This can lead to a heterogeneous population of labeled proteins with varying numbers of biotin molecules attached at different locations.
This compound: Precision through Bioorthogonal Chemistry
This compound employs a highly specific and rapid bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2] This reaction occurs between the methyltetrazine moiety on the biotin reagent and a trans-cyclooctene (TCO) group that has been pre-installed on the target protein.[2] The term "bioorthogonal" signifies that this reaction proceeds efficiently within a complex biological environment without interfering with native biochemical processes. This two-step approach offers unparalleled control over the site of biotinylation.
Visualizing the Labeling Process
To better understand the experimental workflows, the following diagrams illustrate the labeling processes for both reagents.
Detailed Experimental Protocols
Protocol 1: Protein Labeling with NHS-PEG4-Biotin
This protocol provides a general guideline for labeling a protein with NHS-PEG4-Biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into a suitable buffer like PBS.
-
Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-PEG4-Biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer for your protein.
Protocol 2: Protein Labeling with this compound
This two-step protocol outlines the functionalization of a protein with a TCO group followed by the bioorthogonal click reaction.
Step 1: TCO Functionalization of the Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer at a suitable concentration.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10-20 mg/mL.
-
TCO Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Purification: Remove excess TCO-NHS ester and byproducts using a desalting column. The purified TCO-modified protein is now ready for the click reaction.
Step 2: Bioorthogonal Click Reaction with this compound
Materials:
-
Purified TCO-modified protein
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in the reaction buffer.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification (Optional): Depending on the downstream application, excess this compound may need to be removed via a desalting column or dialysis.
Performance Comparison: Specificity, Speed, and Side Effects
Specificity: The most significant advantage of this compound is its exceptional specificity. The bioorthogonal nature of the IEDDA reaction ensures that the biotin is attached only to the engineered TCO sites, minimizing off-target labeling and preserving the native function of the protein.[1] In contrast, the reactivity of NHS-PEG4-Biotin with all accessible primary amines can lead to a heterogeneous product and potentially disrupt protein function if lysine residues are critical for its activity or structure.
Reaction Speed: The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 800 M⁻¹s⁻¹.[3] This allows for rapid and efficient labeling even at low protein concentrations. While the NHS-amine reaction is also relatively fast, it generally requires longer incubation times to achieve high labeling efficiency.
Off-Target Effects and Cytotoxicity: The high reactivity of NHS esters with primary amines can lead to the modification of numerous proteins in a cellular context, potentially causing cytotoxicity and confounding experimental results.[1] The bioorthogonal nature of the methyltetrazine-TCO reaction significantly reduces the likelihood of such off-target effects, making this compound a superior choice for in-cell and in-vivo labeling applications where minimizing perturbation of the biological system is crucial.
Making the Right Choice: Application-Specific Recommendations
The choice between this compound and NHS-PEG4-Biotin ultimately depends on the specific requirements of the experiment.
Choose NHS-PEG4-Biotin when:
-
Simplicity and cost-effectiveness are priorities. The one-step procedure is straightforward and the reagents are generally less expensive.
-
Site-specificity is not a primary concern. For applications like general protein detection on a western blot or enrichment of a highly abundant protein, the heterogeneity of labeling may be acceptable.
-
Working with purified proteins in vitro. In a controlled environment with a single protein, the lack of specificity is less of a concern.
Choose this compound when:
-
High specificity and site-selective labeling are critical. This is essential for applications where protein function must be preserved, for creating well-defined antibody-drug conjugates, or for precisely mapping protein interactions.
-
Labeling proteins in complex biological environments like cell lysates, living cells, or in vivo. The bioorthogonal nature of the reaction minimizes off-target labeling and associated toxicity.
-
Quantitative and reproducible labeling is required. The controlled nature of the two-step process can lead to more consistent and quantifiable results.
Conclusion
Both this compound and NHS-PEG4-Biotin are valuable tools for protein biotinylation. NHS-PEG4-Biotin remains a reliable and accessible option for general-purpose labeling. However, for researchers demanding precision, control, and biocompatibility, the superior specificity and rapid kinetics of this compound, enabled by the power of bioorthogonal click chemistry, offer a clear advantage for advanced and sensitive applications in modern biological research and drug development.
References
Biotin-PEG4-Methyltetrazine: A Superior Alternative to Copper-Catalyzed Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation techniques, the choice between copper-free and copper-catalyzed click chemistry is a critical decision. This guide presents a comprehensive comparison of Biotin-PEG4-Methyltetrazine, a key reagent in copper-free click chemistry, against the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The evidence strongly indicates that for applications demanding superior efficiency, biocompatibility, and rapid kinetics, particularly within cellular and in vivo settings, this compound emerges as the superior choice.
At the forefront of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), offers exceptional performance.[1][2][3][4][5] this compound leverages this powerful, catalyst-free reaction, providing a robust tool for attaching biotin (B1667282) to biomolecules.[6][7][8][9] In contrast, the well-established CuAAC, while effective, is hindered by the inherent cytotoxicity of its copper catalyst, a significant concern for live-cell imaging and in vivo studies.[1][10][11][12][13]
Quantitative Performance: A Clear Advantage in Speed and Biocompatibility
The most striking advantage of the tetrazine-TCO ligation employed by this compound lies in its unparalleled reaction speed.[1][2][9][14] This copper-free click chemistry exhibits second-order rate constants that are orders of magnitude higher than those of CuAAC, enabling efficient labeling at significantly lower concentrations.[2][3][14] This is particularly crucial for in vivo applications where reactant concentrations are inherently low.[15][16][17]
| Feature | This compound (IEDDA) | Copper-Catalyzed Click Chemistry (CuAAC) | Reference |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | ~10² - 10⁴ M⁻¹s⁻¹ | [2][3][14] |
| Biocompatibility | High (no catalyst required) | Lower (cytotoxic copper catalyst) | [1][10][11][13] |
| Reaction Conditions | Physiological (pH 7.4, 37°C) | Requires copper(I), reducing agents, and ligands | [14][18][19] |
| Kinetics in Live Cells | Very fast and efficient | Slower, limited by copper toxicity and catalyst deactivation | [12][20][21][22] |
The Critical Issue of Copper Cytotoxicity
The use of a copper(I) catalyst is the Achilles' heel of CuAAC for biological applications. Copper ions can induce the formation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2] While the development of ligands to chelate copper and reduce its toxicity has been an area of active research, the complete elimination of cytotoxic effects remains a challenge.[10][21][22][23] This inherent toxicity limits the concentration of the copper catalyst that can be used in live cells, thereby reducing the efficiency of the labeling reaction.[12][20] In contrast, the IEDDA reaction utilized by this compound is catalyst-free, making it exceptionally biocompatible and ideal for sensitive biological systems.[1][9][11]
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the reaction mechanisms underpins the advantages of this compound. The IEDDA reaction is a [4+2] cycloaddition that proceeds without the need for any external catalyst.[2][3] Conversely, CuAAC relies on a copper(I)-catalyzed multi-step process to form the characteristic triazole linkage.[18][][25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 22. sciencedaily.com [sciencedaily.com]
- 23. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of Biotin-PEG4-Methyltetrazine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is paramount. Biotin-PEG4-Methyltetrazine has emerged as a powerful tool for this purpose, leveraging the highly specific and rapid bioorthogonal reaction between methyltetrazine and trans-cyclooctene (B1233481) (TCO). A critical consideration in any labeling strategy is the potential for off-target effects, which can lead to misleading results and potential toxicity. This guide provides a comparative analysis of this compound, objectively assessing its performance against other common bioorthogonal and traditional labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and Bioorthogonal Chemistry
This compound belongs to a class of reagents that utilize "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptional speed and high degree of specificity, as neither the tetrazine nor the TCO group readily reacts with native functional groups found in biological systems. This "bioorthogonality" is the foundation for the low off-target effects associated with this labeling method.[1] The polyethylene (B3416737) glycol (PEG4) linker enhances the solubility and bioavailability of the molecule.
Comparison of Off-Target Effects: A Data-Driven Overview
The primary advantage of this compound lies in its minimal off-target reactivity compared to other labeling methods. While comprehensive, direct head-to-head quantitative proteomic studies comparing a wide array of modern bioorthogonal reagents are still emerging, the existing data and the fundamental principles of the chemistries involved provide a clear picture.
Table 1: Comparative Overview of Labeling Chemistries
| Feature | This compound (Tetrazine-TCO Ligation) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | NHS Ester Labeling |
| Reaction | Inverse-electron-demand Diels-Alder | [3+2] Cycloaddition | [3+2] Cycloaddition | Acylation |
| Specificity | Very High | High | High | Low |
| Kinetics | Very Fast | Moderate to Fast | Fast | Fast |
| Biocompatibility | High | High | Low (due to Copper catalyst) | Moderate |
| Primary Off-Target Concern | Minimal | Potential for thiol-yne side reactions with some strained alkynes | Copper-mediated protein degradation and cellular toxicity | Non-specific reaction with any accessible primary amines (e.g., lysines) |
Table 2: Illustrative Quantitative Comparison of Off-Target Effects
| Parameter | This compound (Tetrazine-TCO) | SPAAC Reagent | CuAAC Reagent | Biotin-NHS Ester |
| Expected Number of Off-Target Proteins Identified by Proteomics | Very Low (<10) | Low (10-50) | Moderate (dependent on copper concentration and ligands) | High (>100) |
| Typical IC50 (Cytotoxicity) in cell culture (µM) | >100 | >100 | 1-50 (highly dependent on copper) | 50-100 |
Note: The values in Table 2 are illustrative and can vary depending on the specific reagents, cell type, and experimental conditions. However, they reflect the general trends observed in the literature.
The high specificity of the tetrazine-TCO ligation results in a significantly lower number of non-specifically labeled proteins compared to less specific methods like NHS ester chemistry.[2] While SPAAC is also highly bioorthogonal, some strained alkynes used in this method have been reported to have potential side reactions with thiols. The primary concern with CuAAC is the cytotoxicity of the copper catalyst, which can lead to widespread cellular stress and protein degradation, complicating the interpretation of off-target effects.[1]
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target effects of any labeling reagent, a combination of cytotoxicity assays and proteomic analysis is recommended.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the direct impact of the labeling reagent on cell health.
a) MTT Assay for Metabolic Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete culture medium
-
This compound and other labeling reagents to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the labeling reagents in complete culture medium.
-
Remove the old medium and add the reagent dilutions to the cells. Include a vehicle-only control.
-
Incubate for a desired period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
b) Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.
-
Materials:
-
Cells and labeling reagents as in the MTT assay
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit to mix the supernatant with the assay reagents.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of a positive control (cells lysed with a detergent).
-
Quantitative Proteomic Analysis of Off-Target Binding
This workflow is designed to identify and quantify proteins that are non-specifically labeled by the biotinylated reagent.
-
Materials:
-
Cells of interest
-
This compound and other biotinylated labeling reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads or resin
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., high concentration of free biotin (B1667282) or a denaturing buffer)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
-
-
Procedure:
-
Cell Labeling and Lysis: Treat cells with the biotinylated labeling reagent under the desired experimental conditions. For this compound, this would typically involve pre-treating the cells with a TCO-modified molecule of interest. As a negative control, treat cells with the biotin reagent alone (without the TCO partner). Lyse the cells and determine the protein concentration.
-
Affinity Purification of Biotinylated Proteins: Incubate the cell lysates with streptavidin beads to capture the biotinylated proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.
-
Elution and Digestion: Elute the captured proteins from the beads. The eluted proteins are then reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search engine (e.g., Mascot, Sequest).
-
Quantify the relative abundance of each identified protein across the different experimental conditions (e.g., labeled vs. unlabeled control, different labeling reagents). Label-free quantification or isotopic labeling methods (e.g., SILAC, TMT) can be used.
-
Proteins that are significantly enriched in the labeled samples compared to the negative controls are considered potential off-target binders.
-
-
Competitive Binding Assay
This assay can be used to validate a suspected off-target interaction identified through proteomics.
-
Principle: A known, unlabeled binder of the suspected off-target protein is used to compete with the biotinylated probe. A reduction in the pull-down of the off-target protein in the presence of the competitor suggests a specific interaction.
-
Procedure:
-
Perform the affinity purification as described above.
-
In a parallel experiment, pre-incubate the cell lysate with an excess of a known, unlabeled ligand for the suspected off-target protein before adding the biotinylated probe and streptavidin beads.
-
Compare the amount of the suspected off-target protein pulled down in the presence and absence of the competitor by Western blotting or quantitative mass spectrometry.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for understanding the complex processes involved in assessing off-target effects.
References
comparative analysis of different tetrazine derivatives for bioconjugation
A Comparative Guide to Tetrazine Derivatives for Bioconjugation
The inverse electron-demand Diels-Alder (iEDDA) reaction, particularly between tetrazines and strained dienophiles like trans-cyclooctenes (TCOs), has become a cornerstone of bioorthogonal chemistry.[1] Its exceptionally rapid reaction kinetics and high specificity have enabled a wide range of applications, from cellular imaging to the development of antibody-drug conjugates (ADCs).[1][2][3] However, the performance of a tetrazine in a given biological application is critically dependent on the substituents on the tetrazine core. These substituents dictate a crucial trade-off between reaction speed and stability in physiological environments.[4][5]
This guide provides a comparative analysis of various tetrazine derivatives, offering researchers and drug development professionals the data and methodologies needed to select the optimal reagent for their specific needs.
Key Performance Metrics: A Balance of Reactivity and Stability
The utility of a tetrazine derivative for bioconjugation is primarily assessed by two key performance indicators:
-
Reaction Kinetics (k₂): The second-order rate constant (k₂) quantifies the speed of the iEDDA reaction. A high k₂ value is essential for applications involving low reactant concentrations or rapid biological processes, ensuring efficient labeling.[1] The reactivity is highly dependent on the electronic properties of the substituents; electron-withdrawing groups (EWGs) generally accelerate the cycloaddition by lowering the LUMO energy of the tetrazine.[4][6]
-
Stability: Tetrazines must be sufficiently stable to persist in the desired biological medium (e.g., phosphate-buffered saline (PBS), cell culture medium, or serum) for the duration of the experiment.[1] A common metric for stability is the half-life (t₁/₂), which measures the time it takes for 50% of the compound to degrade. Modifications that increase reactivity often make the tetrazine ring more susceptible to degradation, highlighting the critical reactivity-stability trade-off.[5]
Performance Comparison of Substituted Tetrazine Derivatives
The following tables summarize quantitative data on the reaction kinetics and stability of various tetrazine derivatives from published literature. It is important to note that reaction conditions, such as the specific dienophile used, solvent, and temperature, can significantly influence the observed rate constants.
Table 1: Reaction Kinetics of Tetrazine Derivatives with trans-Cyclooctene (TCO) Analogs
| Tetrazine Derivative | Substituent 1 | Substituent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Dienophile | Reference |
| H-Tz | H | Phenyl | ~3,000 | TCO | [4] |
| Me-Tz | Methyl | Phenyl | ~1,000 | TCO | [4] |
| Ph-Tz | Phenyl | Phenyl | ~400 | 4a-TCO | [7] |
| Py-Tz | Pyridyl | Phenyl | ~30,000 | 4a-TCO | [7] |
| CN-Tz | Cyano | Pyridyl | ~33,000 | TCO | [4] |
| Triazolyl-Tz | Triazolyl | Phenyl | 10,332 | 4a-TCO | [7] |
| CO₂Et-Tz | Carboxyethyl | Pyridyl | ~10,000 | TCO | [4] |
| DiPy-Tz | Pyridyl | Pyridyl | ~2,000 | TCO | [8] |
Note: Reaction conditions and TCO analogs may vary between studies, affecting direct comparability.
Table 2: Stability of Tetrazine Derivatives in Physiological Media
| Tetrazine Derivative | Medium | Half-life (t₁/₂) or % Remaining | Reference |
| H-Tz | DMEM + 10% FBS | <13% remaining after 48h | [7][9] |
| Me-Tz | DMEM + 10% FBS | >63% remaining after 48h | [7][9] |
| Py-Tz | DMEM + 10% FBS | <13% remaining after 48h | [7][9] |
| Triazolyl-Tz | DMEM + 10% FBS | >63% remaining after 48h | [7][9] |
| DiPy-Tz | PBS | 9.6 hours | [10][11] |
| Dimethyl-Tz | PBS | ~14 hours | [10][11] |
| Hydroxyl-phenyl-Tz | DMSO/PBS | More stable than pyridyl-substituted Tzs | [12] |
Recent advancements have introduced novel scaffolds, such as triazolyl-tetrazines, which exhibit both high reactivity and enhanced physiological stability, partially overcoming the traditional trade-off.[7][9]
Visualizing Workflows and Reaction Pathways
Diagrams generated using Graphviz provide clear visual representations of the chemical reaction, experimental processes, and decision-making logic.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: General workflow for the comparative evaluation of tetrazine derivatives.
Caption: Logic for selecting a tetrazine derivative based on application needs.
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioconjugation reagents. Below are detailed methodologies for key evaluation experiments.[1]
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry
This method is used to measure the rapid kinetics of the iEDDA reaction.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).[1]
-
Prepare a 20 mM stock solution of the TCO derivative in DMSO.[1]
-
On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order conditions.[1]
-
-
Stopped-Flow Measurement:
-
Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[1]
-
Load the tetrazine and TCO solutions into separate instrument syringes.[1]
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1][13]
-
Record the resulting absorbance decay trace.[1]
-
-
Data Analysis:
Protocol 2: Assessment of Tetrazine Stability in Biological Media
This method evaluates the persistence of the tetrazine derivative under physiologically relevant conditions.
-
Sample Preparation:
-
Prepare a stock solution of the tetrazine derivative in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).[1]
-
-
Incubation:
-
Incubate the samples at 37 °C in a controlled environment.[1]
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.[1]
-
Analyze the concentration of the remaining tetrazine using a suitable analytical method, such as HPLC or by measuring its characteristic absorbance via UV-Vis spectroscopy.
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative as a function of time.
-
Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[1]
-
Conclusion
The selection of a tetrazine derivative for bioconjugation is a critical decision that directly impacts experimental success. While highly reactive tetrazines bearing strong electron-withdrawing groups are ideal for rapid labeling, their inherent instability can be a significant drawback for applications requiring long incubation times. Conversely, highly stable derivatives like methyl- and phenyl-tetrazines often exhibit slower kinetics. The development of novel scaffolds, such as triazolyl-tetrazines, offers a promising solution by providing a better balance between these two competing properties.[7][9] By carefully considering the specific demands of the application and utilizing the quantitative data and protocols presented in this guide, researchers can make an informed choice to optimize their bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to the Biocompatibility of Biotin-PEG4-Methyltetrazine for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the choice of labeling reagent is critical to the success of downstream applications, from in vitro assays to in vivo diagnostics and therapeutics. Biotin-PEG4-Methyltetrazine has emerged as a powerful tool, leveraging the high specificity of bioorthogonal click chemistry. This guide provides an objective comparison of the biocompatibility of this compound with alternative biotinylation reagents, supported by illustrative experimental data and detailed protocols to inform reagent selection for researchers, scientists, and drug development professionals.
Executive Summary
This compound offers significant advantages in terms of biocompatibility, primarily due to the bioorthogonal nature of the tetrazine-trans-cyclooctene (TCO) ligation. This reaction is characterized by its high speed, specificity, and lack of a cytotoxic copper catalyst, minimizing off-target effects and cellular stress. In contrast, traditional amine-reactive reagents like NHS-biotin, while widely used, exhibit non-specific reactivity that can lead to higher cytotoxicity and unpredictable conjugation. Other click chemistry alternatives, such as those involving copper-catalyzed azide-alkyne cycloaddition (CuAAC), raise concerns about copper-induced toxicity in living systems.
Mechanisms of Action: A Tale of Two Chemistries
The biocompatibility of a biotinylation reagent is intrinsically linked to its mechanism of action. The specificity of the chemical reaction dictates the potential for off-target modifications of biomolecules, which can trigger cellular toxicity and immunogenicity.
This compound utilizes the inverse electron demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal click chemistry. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, which must first be introduced onto the target molecule. This two-step process ensures highly specific and controlled biotinylation.[1] The reaction proceeds efficiently in aqueous environments and at physiological temperatures without the need for a catalyst.[2]
Alternative Reagents:
-
NHS-Biotin: This reagent employs N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines (e.g., lysine (B10760008) residues) on proteins.[3] This reaction is less specific due to the abundance of amine groups on the surface of most proteins, leading to a heterogeneous population of biotinylated molecules and a higher potential for off-target effects.[3]
-
Biotin-Azide: This reagent is used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. While SPAAC is also bioorthogonal, CuAAC requires a copper(I) catalyst, which is known to be cytotoxic.[4]
References
Core Bioorthogonal Labeling Techniques: A Head-to-Head Comparison
A comprehensive comparison of bioorthogonal labeling techniques is crucial for researchers, scientists, and drug development professionals to select the most appropriate method for their specific applications.[1] This guide provides an objective head-to-head comparison of the leading bioorthogonal strategies, supported by quantitative data and detailed experimental protocols.
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2] These reactions typically involve a two-step process: first, a biomolecule is tagged with a "bioorthogonal handle" (a functional group not naturally found in the biological system), and second, a probe carrying a complementary functional group is introduced, which then selectively reacts with the handle.[3][4]
The selection of a bioorthogonal labeling strategy hinges on factors like reaction kinetics, biocompatibility, and the specific biological context. The most widely used techniques include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), the Staudinger ligation, and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO).[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is known for its extremely high reaction rate and efficiency.[1][6] It involves the reaction of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species.[7] However, the cytotoxicity of the copper catalyst limits its application in living cells.[1][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[2][9] This makes it highly suitable for live-cell and in vivo applications.[1] The trade-off is that the reaction kinetics are generally slower than CuAAC, and the bulky cyclooctyne can sometimes cause steric hindrance.[1]
Staudinger Ligation: One of the earliest bioorthogonal reactions, the Staudinger ligation occurs between an azide and a modified phosphine.[1][3] Its key advantage is its high biocompatibility and the fact that the "traceless" version forms a native amide bond.[1][10] The primary drawback is its slow reaction kinetics.[1][3]
Tetrazine-TCO Ligation: This inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is currently the fastest known bioorthogonal reaction.[9][11] Its exceptional speed and excellent biocompatibility make it a premier choice for in vivo and live-cell applications where rapid labeling at low concentrations is required.[11]
Quantitative Comparison of Key Bioorthogonal Reactions
The performance of bioorthogonal reactions is often quantified by their second-order rate constants (k₂), which reflect the reaction speed. The table below provides a summary of these values for the leading techniques.
| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine-TCO Ligation |
| Reaction Type | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne | Tetrazine + trans-Cyclooctene |
| Catalyst | None | Copper(I) | None | None |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~0.001[1] | 1-100[1] | 0.1-1[1] | up to 30,000[11] |
| Biocompatibility | High; suitable for live cells.[1] | Low for live cells due to copper toxicity.[1][8] | High; ideal for live cells and in vivo.[1] | Excellent; copper-free and highly specific.[11] |
| Linkage Formed | Amide bond (traceless) or Amide + Phosphine Oxide | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Dihydropyrazine |
| Key Advantage | Forms a native amide bond (traceless version).[1][10] | Extremely high reaction rate and efficiency.[1] | Excellent biocompatibility with fast kinetics.[1] | Exceptionally fast kinetics and high specificity.[11] |
| Key Disadvantage | Slow kinetics; phosphines prone to oxidation.[1][3] | Copper catalyst toxicity.[1] | Bulky cyclooctyne may cause steric hindrance.[1] | Tetrazine can be unstable under certain reducing conditions.[12] |
Visualizing Bioorthogonal Labeling Workflows and Mechanisms
Diagrams are essential for understanding the complex workflows and reaction mechanisms in bioorthogonal chemistry.
Caption: General workflow of a bioorthogonal labeling experiment.
Caption: Simplified mechanisms of key bioorthogonal reactions.
Caption: Workflow for proteomic analysis of O-GlcNAcylated proteins.[8][13]
Experimental Protocols
Detailed methodologies are critical for the successful implementation of bioorthogonal labeling experiments.
Protocol 1: General Procedure for Metabolic Labeling of Cellular Proteins with an Azide-Modified Amino Acid (AHA)
This protocol describes the metabolic incorporation of L-azidohomoalanine (AHA), an analog of methionine, into newly synthesized proteins, followed by fluorescent labeling via SPAAC.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to desired confluency (typically 70-80%).
-
Wash cells once with warm PBS.
-
Incubate cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 50-100 µM).
-
Incubate for 4-24 hours to allow for incorporation of AHA into newly synthesized proteins.
-
-
Cell Lysis and Protein Quantitation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the alkyne-fluorophore conjugate (typically 10-50 µM final concentration).
-
Adjust the final volume with PBS or lysis buffer.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours, protected from light.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins by scanning the gel with a fluorescence scanner using the appropriate excitation and emission wavelengths.
-
Protocol 2: In Vitro Labeling of O-GlcNAcylated Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the labeling of O-GlcNAcylated proteins from cell lysates that have been metabolically labeled with an azide-modified sugar.[8][13]
Materials:
-
Cell lysate containing proteins metabolically labeled with N-azidoacetylglucosamine (GlcNAz).
-
Biotin-alkyne probe.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
SDS-PAGE equipment.
-
Streptavidin-HRP conjugate and chemiluminescent substrate for Western blotting.
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of TCEP (50 mM in water), TBTA (1.7 mM in DMSO/t-butanol), CuSO₄ (50 mM in water), and sodium ascorbate (50 mM in water, freshly prepared).
-
Prepare a stock solution of the biotin-alkyne probe (10 mM in DMSO).
-
-
Set up the CuAAC Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Cell lysate (e.g., 50 µg of total protein).
-
Biotin-alkyne probe (to a final concentration of 100 µM).
-
TCEP (to a final concentration of 1 mM).
-
TBTA (to a final concentration of 100 µM).
-
CuSO₄ (to a final concentration of 1 mM).
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.
-
Vortex the mixture and incubate at room temperature for 1 hour.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the biotinylated proteins by Western blotting using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Site-Specific Labeling with Biotin-PEG4-Methyltetrazine Versus Alternative Chemistries
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological mechanisms and developing novel therapeutics. This guide provides an objective comparison of site-specific labeling using Biotin-PEG4-Methyltetrazine against other widely used labeling technologies. We present a detailed analysis of their performance, supported by experimental data and protocols, to empower you in selecting the optimal strategy for your research needs.
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, allowing for the specific attachment of probes to biomolecules in complex biological systems. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) has emerged as a frontrunner due to its exceptional kinetics and high specificity.[1][2] this compound leverages this powerful chemistry for targeted biotinylation.
This guide will compare the performance of this compound with two common alternative labeling strategies: traditional amine-reactive labeling using NHS-esters (e.g., NHS-Biotin) and another prominent click chemistry method, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Performance Comparison: this compound vs. Alternatives
The choice of a labeling strategy hinges on a balance of several key performance indicators: specificity, reaction kinetics, biocompatibility, and the preservation of the target molecule's function.
| Feature | This compound (iEDDA) | NHS-Ester Labeling (e.g., NHS-Biotin) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Specificity | Site-specific via pre-functionalization with TCO | Non-specific, targets primary amines (lysines, N-terminus) | Site-specific via pre-functionalization with alkyne/azide |
| Reaction Kinetics (k₂) | Extremely fast (10³ - 10⁶ M⁻¹s⁻¹)[1][3] | Moderate to fast | Fast (10² - 10³ M⁻¹s⁻¹) |
| Biocompatibility | High; catalyst-free[4] | High | Lower; copper catalyst can be cytotoxic[5] |
| Control over Labeling | High; stoichiometric control is achievable | Low; leads to heterogeneous products | High |
| Workflow Complexity | Two-step (TCO functionalization, then labeling)[2][6] | One-step | Two-step (alkyne/azide functionalization, then labeling) |
| Protein Function | High likelihood of preservation due to site-specificity | Potential for disruption due to random labeling | High likelihood of preservation |
Experimental Data: A Quantitative Look
While direct head-to-head studies with extensive quantitative data across all methods on a single target are limited, we can compile representative data to illustrate the practical implications of the chemistries.
Table 1: Antibody Labeling Efficiency
This table summarizes typical results for labeling an antibody, a common application in research and diagnostics.
| Parameter | This compound (via TCO-Antibody) | NHS-Biotin |
| Molar Ratio (Reagent:Antibody) | 5:1 - 20:1 | 20:1 - 50:1 |
| Achievable Degree of Labeling (DOL) | 2 - 12[7] | 5 - 15 |
| Antibody Recovery | > 80%[7] | > 85% |
| Immunoreactivity Preservation | > 90%[7] | Variable, can be compromised |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for site-specific labeling of an antibody with this compound.
Protocol 1: Site-Specific Antibody Labeling with this compound
This protocol involves a two-step process: first, the introduction of a TCO group onto the antibody, followed by the specific reaction with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
TCO-PEG-NHS ester
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (7K MWCO)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a spin desalting column to a final concentration of 2-5 mg/mL.
-
-
TCO-Functionalization of the Antibody:
-
Prepare a 10 mg/mL stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the TCO-PEG-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess TCO reagent using a spin desalting column, exchanging into PBS.
-
-
Biotinylation with this compound:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Add a 3-fold molar excess of this compound to the TCO-functionalized antibody.
-
Incubate for 1 hour at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's pink color.[8]
-
-
Purification of the Labeled Antibody:
-
Remove excess this compound using a spin desalting column, exchanging into a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~520-540 nm (for the tetrazine, before reaction completion).
-
Assess purity and aggregation using SDS-PAGE and size-exclusion chromatography.
-
Confirm preserved immunoreactivity via ELISA or flow cytometry.
-
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in site-specific labeling can aid in understanding the underlying principles and experimental design.
Caption: Experimental workflow for site-specific biotinylation using this compound.
Caption: Comparison of different protein labeling strategies.
Conclusion
Site-specific labeling with this compound via the iEDDA reaction offers significant advantages in terms of reaction speed, specificity, and biocompatibility, particularly when compared to traditional amine-reactive methods.[4][5] This makes it an exceptional tool for applications requiring precise control over the labeling site and preservation of protein function, such as in live-cell imaging, pre-targeted drug delivery, and the study of protein-protein interactions.[6] While the two-step workflow may appear more complex than one-step methods, the superior control and reliability often justify the initial investment in functionalizing the target molecule. For researchers prioritizing high efficiency and minimal off-target effects in complex biological environments, this compound represents a state-of-the-art solution for targeted biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Biotin-PEG4-Methyltetrazine for Bioorthogonal Labeling in Complex Biological Media
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of labeling reagent is paramount to experimental success. This guide provides an objective comparison of Biotin-PEG4-Methyltetrazine's performance in complex biological media against other common alternatives, supported by experimental data and detailed protocols to inform your selection.
At the forefront of bioorthogonal "click" chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), offers a powerful tool for labeling biomolecules in their native environments. This compound has emerged as a key reagent in this field, prized for its exceptional reaction kinetics and biocompatibility. This guide will delve into its performance, comparing it with other established bioorthogonal and traditional labeling methods.
Performance Under Pressure: Key Metrics in Biological Media
The utility of a bioorthogonal reagent is ultimately determined by its behavior in the complex milieu of biological systems. Key performance indicators include reaction kinetics, stability, and specificity.
Reaction Kinetics: A Need for Speed
The speed of the labeling reaction, quantified by the second-order rate constant (k₂), is critical, especially when dealing with low concentrations of target molecules or dynamic biological processes. The iEDDA reaction between methyltetrazine and TCO is renowned for its extraordinary speed.
| Bioorthogonal Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| Tetrazine-TCO Ligation | Methyltetrazine + TCO | Up to 10⁷, typically 800 - 30,000[1] | Exceptionally fast, allowing for rapid labeling at low concentrations. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | ~1[1] | Significantly slower than Tetrazine-TCO ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne + Azide | 10 - 10⁴[1] | Requires a cytotoxic copper catalyst, limiting in vivo applications.[1] |
Stability: Enduring the Biological Environment
A crucial aspect of any bioorthogonal reagent is its stability in biological media. The reagent must persist long enough to react with its target. While the triazole linkage formed in SPAAC is generally stable, the components of the tetrazine-TCO ligation, particularly the tetrazine and TCO moieties, can be influenced by serum components.
There is a known trade-off between the reactivity and stability of tetrazine derivatives; highly reactive tetrazines may exhibit lower stability in aqueous environments. Similarly, the stability of the TCO partner can be compromised by isomerization to its unreactive cis-form, a process that can be accelerated by components in biological media.
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |
| Tetrazine-TCO Ligation | Tetrazine + TCO | Variable, moiety-dependent[2] | Tetrazine and TCO stability can be influenced by serum components and isomerization.[2] |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[2] | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[2] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[2] | BCN is generally more stable to thiols like GSH compared to DBCO.[2] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[2] | Susceptible to retro-Michael reaction and exchange with serum thiols.[2] |
Specificity and Off-Target Effects: Hitting the Right Mark
Bioorthogonality demands that the labeling reaction be highly specific, with minimal cross-reactivity with endogenous functional groups. This compound excels in this regard. The methyltetrazine group is designed to be inert to biological nucleophiles, resulting in minimal off-target covalent modification. In contrast, traditional amine-reactive methods, such as those using NHS esters, can react with any accessible primary amine, potentially leading to widespread, non-specific labeling.
| Feature | This compound | Biotin-PEG4-NHS Ester |
| Targeting Chemistry | Bioorthogonal iEDDA | Amine acylation |
| Target Residues | Trans-cyclooctene (TCO) | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal partner. | Moderate: Reacts with any accessible primary amine. |
| Potential for Off-Target Covalent Modification | Low | High |
Experimental Protocols: A Practical Guide
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.
Protocol 1: Two-Step Protein Biotinylation using TCO-NHS Ester and this compound
This protocol describes the biotinylation of a purified protein by first introducing a TCO group and then reacting it with this compound.
Part A: Introduction of TCO onto the Protein
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMF or DMSO
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer.
Part B: Biotinylation of TCO-Modified Protein
Materials:
-
TCO-modified protein
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette (optional)
Procedure:
-
Prepare Biotin-PEG4-MeTz Solution: Dissolve this compound in the reaction buffer.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification (Optional): Depending on the downstream application, excess this compound may need to be removed via a desalting column or dialysis.
Protocol 2: Assessing the Stability of Tetrazine Derivatives in Biological Media
This protocol outlines a general method for determining the half-life of a tetrazine derivative in a complex biological medium like cell culture medium supplemented with serum.
Materials:
-
Tetrazine derivative of interest (e.g., this compound)
-
Anhydrous DMSO
-
Biological medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the tetrazine derivative in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium.
-
-
Incubation: Incubate the samples at 37°C in a controlled environment.
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.
-
Quench any potential degradation by flash freezing or immediate analysis.
-
Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative as a function of time.
-
Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the chemical reaction, experimental workflow, and a decision-making process for selecting a bioorthogonal reagent.
References
A Comparative Guide to Biotinylation: Biotin-PEG4-Methyltetrazine vs. Amine-Reactive Methods
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin (B1667282) to biomolecules is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification and immunoassays to targeted drug delivery. The choice of biotinylation reagent is critical and can significantly influence the specificity, efficiency, and overall success of an experiment. This guide provides a comprehensive quantitative and qualitative comparison between a modern bioorthogonal labeling reagent, Biotin-PEG4-Methyltetrazine , and traditional amine-reactive biotinylation reagents, primarily those utilizing N-hydroxysuccinimide (NHS) esters .
Executive Summary
This compound, which reacts with a trans-cyclooctene (B1233481) (TCO) moiety via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offers unparalleled specificity and exceptionally fast reaction kinetics.[1][2][3] This "click chemistry" approach is ideal for applications requiring high precision and biocompatibility, such as live-cell labeling. In contrast, NHS-ester based biotinylation is a simpler, one-step method that targets primary amines (lysine residues and N-termini) on proteins.[1][4] While effective for many applications, it can lead to a heterogeneous product due to the presence of multiple reactive sites on a single protein.[1]
Quantitative Performance Comparison
The following tables summarize the key quantitative differences between the two biotinylation strategies.
| Parameter | This compound + TCO | Biotin-PEG4-NHS Ester | References |
| **Reaction Kinetics (Second-Order Rate Constant, k₂) ** | Extremely Fast (800 - 1,000,000 M⁻¹s⁻¹) | Fast (at optimal pH) | [3][5] |
| Typical Reaction Time | 30 - 120 minutes | 30 - 120 minutes | [5] |
| Specificity | High (Bioorthogonal) | Moderate (Targets primary amines) | [1] |
| Workflow Complexity | Two-step (TCO introduction, then ligation) | One-step | [1] |
| pH Dependence | Broad range (pH 6-9) | Optimal at pH 7-9 | [1][5] |
| Potential for Off-Target Reactions | Minimal | High (reaction with any accessible primary amine) | [1] |
Table 1: Key Performance Indicators. This table provides a high-level comparison of the two biotinylation methods. The standout feature of the this compound system is its exceptionally rapid and specific reaction.
| Analyte | Method | Illustrative Labeling Efficiency/Yield | Notes |
| Model Protein (e.g., IgG) | This compound + TCO | >95% (with optimized TCO incorporation) | Yield is dependent on the efficiency of the initial TCO-labeling step. |
| Model Protein (e.g., IgG) | Biotin-PEG4-NHS Ester | 70-90% of accessible amines | Labeling can be heterogeneous, with multiple biotin molecules per protein. |
Table 2: Illustrative Biotinylation Efficiency. This table presents expected labeling efficiencies. While direct, side-by-side quantitative yield comparisons in the literature are scarce, the bioorthogonal nature of the tetrazine-TCO ligation generally leads to very high yields for the click reaction itself. The overall yield for the two-step process is contingent on the efficiency of the initial TCO functionalization. NHS-ester reactions can also be highly efficient in labeling accessible amines.[6]
Experimental Workflows and Signaling Pathways
This compound Labeling Workflow
The use of this compound is a two-step process. First, the biomolecule of interest must be functionalized with a trans-cyclooctene (TCO) group. This is often achieved by reacting the protein with a TCO-NHS ester. Following purification, the TCO-labeled biomolecule is then reacted with this compound.
This compound Labeling Workflow.
Amine-Reactive Biotinylation Workflow (NHS-Ester)
This method is a more direct, one-step process where the NHS-ester of biotin reacts with primary amines on the protein surface.
Amine-Reactive (NHS-Ester) Biotinylation Workflow.
Experimental Protocols
Protocol 1: Biotinylation of a TCO-Functionalized Protein with this compound
Materials:
-
TCO-functionalized protein (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.
Protocol 2: Biotinylation of a Protein using Biotin-PEG4-NHS Ester
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve Biotin-PEG4-NHS Ester in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is the A₅₀₀ of HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading is stable (this is the A₅₀₀ of HABA/Avidin/Biotin Sample).
Calculation of Moles of Biotin per Mole of Protein: The concentration of biotin can be calculated using the Beer-Lambert law and the change in absorbance upon displacement of HABA by biotin. The molar extinction coefficient for the HABA/Avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.
Conclusion
The choice between this compound and NHS-ester based biotinylation reagents is dictated by the specific experimental requirements. For applications demanding high specificity, minimal biological perturbation, and controlled labeling, the bioorthogonal approach with this compound is superior. For more general applications where a simple, robust, and cost-effective method is needed and a degree of heterogeneity is acceptable, traditional NHS-ester biotinylation remains a valuable tool. The provided protocols for both labeling and quantification will enable researchers to effectively implement these techniques and obtain reliable, quantifiable results.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Biotin-PEG4-Methyltetrazine: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Biotin-PEG4-Methyltetrazine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound is generally not classified as hazardous, responsible waste management is a critical component of laboratory best practices. This guide provides detailed, step-by-step instructions for the safe disposal of this compound and associated materials.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Nitrile or other chemical-resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Always handle the chemical in a well-ventilated area. In case of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite, and collect it in a sealed container for disposal.[1] For larger spills, follow your institution's emergency spill response procedures.
Disposal of Unused or Expired this compound
Pure, unused, or expired this compound should be disposed of as chemical waste.
Procedure:
-
Containerization: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and well-sealed container.
-
Labeling: Ensure the container is labeled with the full chemical name: "this compound."
-
Waste Collection: Transfer the container to your laboratory's designated chemical waste collection area.
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal contractor.[1][2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal of Liquid Waste
Liquid waste may include solutions containing this compound, reaction mixtures, and solvent rinses.
Procedure:
-
Waste Stream Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled waste container. Do not mix with other chemical waste streams unless compatible.
-
Container and Labeling: Use a container made of a material compatible with the solvents used. Label the container clearly as "Aqueous Waste with this compound" or "Organic Waste with this compound," specifying the solvents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: When the container is full, arrange for pickup by your institution's licensed waste disposal service. Do not pour liquid waste containing this compound down the drain.
Disposal of Contaminated Solid Waste
Solid waste includes items such as contaminated gloves, pipette tips, absorbent paper, and chromatography materials.
Procedure:
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof container or a durable plastic bag lined with a secondary container.
-
Labeling: Clearly label the container or bag as "Solid Waste Contaminated with this compound."
-
Storage: Store the sealed container in the laboratory's designated solid waste accumulation area.
-
Disposal: Dispose of the container through your institution's chemical or laboratory waste disposal service. Do not place this waste in regular trash receptacles.
Decontamination of Glassware
Glassware used for handling this compound should be decontaminated before reuse or disposal.
Procedure:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual compound. Collect this rinsate as liquid chemical waste.
-
Washing: Wash the rinsed glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Summary of Disposal Information
| Waste Type | Container | Disposal Method | Key Considerations |
| Unused/Expired Product | Original or compatible sealed container | Licensed chemical waste contractor | Do not mix with other chemicals. |
| Liquid Waste | Sealed, compatible waste container | Licensed chemical waste contractor | Segregate from other waste streams. Do not dispose down the drain. |
| Contaminated Solid Waste | Labeled, leak-proof container or bag | Laboratory waste disposal service | Do not dispose of in regular trash. |
| Decontaminated Glassware | N/A | Standard laboratory glassware cleaning | Collect initial solvent rinse as chemical waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG4-Methyltetrazine
Essential safety and logistical information for the operational handling and disposal of Biotin-PEG4-Methyltetrazine is critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the innovative field of bioconjugation.
This compound is a valuable reagent in click chemistry, enabling the precise linkage of biotin (B1667282) to biomolecules. However, its chemical properties necessitate careful handling to mitigate potential hazards. The Safety Data Sheet (SDS) for this compound classifies it as a substance that is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. Adherence to the following protocols is paramount for safe and effective use.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to be worn at all times.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, powder-free | Provides splash protection against the chemical and recommended solvents like DMSO. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against dust particles of the solid compound and splashes of its solutions. |
| Body Protection | Lab Coat | Full-sleeved | Prevents skin contact with the chemical. |
| Respiratory Protection | Face Mask | N95 or higher | Recommended when handling the powdered form to avoid inhalation. |
Operational Plan: From Receipt to Reaction
This step-by-step guide ensures a safe workflow when working with this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the vial in a tightly sealed container at -20°C, protected from light and moisture.
-
Inventory : Maintain a clear and updated inventory of the chemical.
Preparation of Stock Solution (in a chemical fume hood)
-
Equilibration : Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can affect its reactivity.
-
Weighing : If weighing the powdered form, do so in a chemical fume hood to minimize inhalation risk.
-
Reconstitution : Add anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) to the vial to create a stock solution. For example, to achieve a 10 mM concentration from 1 mg of the compound (with a molecular weight of approximately 589.71 g/mol ), add the appropriate volume of solvent.
Use in a Bioconjugation Reaction
-
Dilution : Further dilute the stock solution in your reaction buffer, such as phosphate-buffered saline (PBS), to the desired final concentration.
-
Reaction : Carry out the bioconjugation reaction in a well-ventilated area.
-
Incubation : During incubation periods, ensure the reaction vessel is properly sealed and labeled.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Solid Waste : Dispose of the original vial and any contaminated consumables (e.g., pipette tips, microfuge tubes) as solid chemical waste.
-
Liquid Waste :
-
Unused Stock Solution : Collect unused stock solution in a designated, labeled hazardous waste container for organic solvents.
-
Aqueous Waste : Collect aqueous waste from the reaction and purification steps in a separate, labeled hazardous waste container.
-
-
Decontamination :
-
Glassware : Rinse any glassware that came into contact with the chemical three times with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. The cleaned glassware can then be washed normally.
-
Work Surfaces : Decontaminate work surfaces with a suitable laboratory disinfectant.
-
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel. |
This information is based on the Safety Data Sheet for this compound.
Safe Handling Workflow
The following diagram illustrates the key stages and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
